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  • Product: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde
  • CAS: 374537-98-1

Core Science & Biosynthesis

Foundational

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde synthesis

An In-Depth Technical Guide to the Synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde Abstract This guide provides a comprehensive technical overview for the synthesis of 5-(1,3,2-Dioxaborinan-2-yl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Abstract

This guide provides a comprehensive technical overview for the synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is dissected into two primary stages: the preparation of a key halogenated intermediate, 5-bromo-3-methylthiophene-2-carbaldehyde, and its subsequent conversion to the target boronic ester via a palladium-catalyzed Miyaura borylation and transesterification. This document emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and addresses common challenges in purification and handling, targeting researchers and professionals in drug development and organic synthesis.

Introduction

Thiophene-based organoboron compounds are cornerstone intermediates in modern synthetic chemistry, primarily serving as versatile coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The title compound, 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, combines the functionalities of a reactive aldehyde, a sterically defined thiophene core, and a boronic ester, making it a highly sought-after precursor for the synthesis of complex pharmaceutical agents and functional organic materials.[3][4] This guide details a robust and scalable synthetic pathway, focusing on the critical parameters that ensure high yield, purity, and reproducibility.

Overall Synthetic Strategy

The synthesis is logically approached via a two-part strategy. First, a suitable precursor, 5-bromo-3-methylthiophene-2-carbaldehyde, is synthesized from commercially available 3-methylthiophene. This intermediate is then subjected to a Miyaura borylation reaction to install the boronic ester moiety. While the Miyaura reaction typically yields a pinacol ester due to the high stability and commercial availability of bis(pinacolato)diboron (B₂pin₂), a subsequent transesterification step with 1,3-propanediol yields the desired 1,3,2-dioxaborinane ring.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Borylation & Transesterification 3-Methylthiophene 3-Methylthiophene 3-Methylthiophene-2-carbaldehyde 3-Methylthiophene-2-carbaldehyde 3-Methylthiophene->3-Methylthiophene-2-carbaldehyde Formylation (Vilsmeier-Haack) 5-Bromo-3-methylthiophene-2-carbaldehyde 5-Bromo-3-methylthiophene-2-carbaldehyde 3-Methylthiophene-2-carbaldehyde->5-Bromo-3-methylthiophene-2-carbaldehyde Electrophilic Bromination Pinacol Boronate Ester Pinacol Boronate Ester 5-Bromo-3-methylthiophene-2-carbaldehyde->Pinacol Boronate Ester Miyaura Borylation (Pd-Catalyzed) Target Molecule 5-(1,3,2-Dioxaborinan-2-yl)-3-methyl- thiophene-2-carbaldehyde Pinacol Boronate Ester->Target Molecule Transesterification (1,3-Propanediol)

Caption: Overall synthetic workflow.

Part I: Synthesis of the 5-Bromo-3-methylthiophene-2-carbaldehyde Precursor

The synthesis of the halogenated precursor is achieved in two high-yielding steps from 3-methylthiophene.

Step 1: Formylation of 3-Methylthiophene

The introduction of a formyl group at the C2 position is most effectively achieved via the Vilsmeier-Haack reaction. The thiophene ring is highly activated towards electrophilic substitution, and the C2 position is electronically and sterically favored over other positions.

Protocol:

  • In a three-neck flask under an inert atmosphere (N₂ or Ar), cool a solution of N,N-dimethylformamide (DMF, 1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻, will be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-methylthiophene (1.0 eq.) in DCM dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice, followed by the careful addition of a saturated sodium acetate solution until the pH is neutral.

  • Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3-methylthiophene-2-carbaldehyde.[5]

Step 2: Regioselective Bromination

With the C2 position occupied by the electron-withdrawing aldehyde group, the subsequent electrophilic bromination is directed to the C5 position. This position is activated by the thiophene sulfur atom and is the most nucleophilic site on the ring. N-Bromosuccinimide (NBS) is an effective and milder alternative to elemental bromine for this transformation.

Protocol:

  • Dissolve the crude 3-methylthiophene-2-carbaldehyde (1.0 eq.) in a solvent such as a 1:1 mixture of acetic acid and chloroform.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.

  • Stir the mixture in the dark at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with chloroform or DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to afford pure 5-bromo-3-methylthiophene-2-carbaldehyde.

StepProductTypical YieldPurity (Post-Purification)
1 3-Methylthiophene-2-carbaldehyde80-90%>95%
2 5-Bromo-3-methylthiophene-2-carbaldehyde85-95%>98%

Part II: The Core Transformation: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond, typically from an aryl halide and a diboron reagent.[2][6] This reaction is renowned for its mild conditions and excellent functional group tolerance, making it ideal for complex substrates like our aldehyde-containing thiophene.[1][7]

Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism proceeds through several key steps.[8][9]

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(Br)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(OAc)L₂ pd2_ox->pd2_trans Ligand Exchange pd2_boryl Ar-Pd(II)(Bpin)L₂ pd2_trans->pd2_boryl Transmetalation pd2_boryl->pd0 Reductive Elimination product Ar-Bpin + Pd(0)L₂ reagents Ar-Br base KOAc boron B₂(pin)₂

Caption: Simplified catalytic cycle for Miyaura Borylation.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond of the thiophene precursor, forming a Pd(II) intermediate.

  • Ligand Exchange : The bromide on the palladium complex is exchanged with an acetate anion from the base (KOAc). This step is critical; the Pd-OAc bond is more reactive towards transmetalation than the Pd-Br bond.[8]

  • Transmetalation : A boron moiety from the diboron reagent (B₂pin₂) is transferred to the palladium center, displacing the acetate group. The high oxophilicity of boron provides a thermodynamic driving force for this step.[8]

  • Reductive Elimination : The final step involves the reductive elimination of the aryl boronate ester product, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Causality Behind Reagent Choices:

  • Catalyst System : PdCl₂(dppf) is a common and effective pre-catalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides the necessary steric bulk and electron-donating properties to facilitate both the oxidative addition and reductive elimination steps.

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂) is the standard reagent due to its stability, ease of handling, and the robustness of the resulting pinacol boronate esters.[8]

  • Base : A weak base like potassium acetate (KOAc) is crucial. Stronger bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed boronic ester and the starting aryl halide, significantly reducing the yield.[6][8]

  • Solvent : A polar aprotic solvent such as 1,4-dioxane or DMSO is used to solubilize the reagents and facilitate the ionic intermediates in the catalytic cycle.[1][6]

Detailed Experimental Protocol

Step 3: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylthiophene-2-carbaldehyde

  • To an oven-dried Schlenk flask, add 5-bromo-3-methylthiophene-2-carbaldehyde (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq.), and potassium acetate (KOAc, 3.0 eq.).

  • Add the palladium catalyst, such as PdCl₂(dppf) (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction by GC-MS or TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

Step 4: Transesterification to the Target Dioxaborinane

  • Dissolve the crude pinacol ester in an anhydrous solvent like toluene or THF.

  • Add 1,3-propanediol (1.5-2.0 eq.).

  • Heat the mixture to reflux. The progress of the transesterification can be monitored by observing the removal of pinacol, often aided by a Dean-Stark apparatus or by simply allowing the reaction to proceed for several hours.

  • After completion, cool the reaction mixture and remove the solvent in vacuo. The crude product, 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, can now be subjected to purification.

Part III: Purification and Characterization

Field Insights: The Challenge of Purifying Boronic Esters

A significant challenge in working with boronic acids and their esters is their sensitivity, particularly during purification. Standard silica gel chromatography can lead to decomposition or protodeborylation (cleavage of the C-B bond).[10][11]

Strategies for Successful Purification:

  • Deactivated Silica Gel : Pre-treating silica gel with a base (e.g., triethylamine in the eluent) or using commercially available deactivated silica can mitigate degradation.

  • Alumina Chromatography : Neutral or basic alumina is often a better choice than silica gel for purifying sensitive boronic esters.[10]

  • Recrystallization/Trituration : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or trituration with a non-polar solvent like pentane can be highly effective for removing non-polar impurities like excess B₂pin₂.[10][12]

MethodAdvantagesDisadvantagesBest For
Recrystallization High purity, scalableRequires solid product, potential yield lossCrystalline products with good thermal stability
Alumina Column Avoids acidic silica, good recoveryLower resolution than silicaModerately polar compounds sensitive to acid
Deactivated Silica Better resolution than aluminaRequires careful preparationCompounds that streak or decompose on normal silica
Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H NMR : Expect characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), the thiophene ring proton, the methyl group, and the methylene protons of the dioxaborinane ring.

  • ¹³C NMR : Will show signals for the carbonyl carbon, the thiophene carbons (including the carbon bearing the boron atom, which will be broad), and the carbons of the dioxaborinane ring.

  • ¹¹B NMR : A broad singlet around 20-30 ppm is indicative of a tricoordinate boronic ester.

  • Mass Spectrometry (HRMS) : To confirm the exact mass and elemental composition of the target molecule.

Conclusion

The synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a multi-step process that relies on well-established, high-yielding transformations. Success hinges on the careful execution of the Vilsmeier-Haack formylation and regioselective bromination to prepare the key precursor, followed by a meticulously controlled Miyaura borylation. The choice of a weak base is paramount to prevent side reactions in the borylation step. Furthermore, researchers must employ specialized purification techniques to overcome the inherent instability of boronic esters on standard silica gel, ensuring the isolation of a high-purity product ready for downstream applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Zhu, L., et al. (2018). A facile and efficient palladium-catalyzed borylation of aryl (pseudo)halides at room temperature has been developed. PMC - PubMed Central. [Link]

  • Wang, X., et al. (2016). Pyridine-Catalyzed Radical Borylation of Aryl Halides. ACS Publications. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A highly efficient method for the palladium-catalyzed borylation of aryl halides with an inexpensive and atom-economical boron source, pinacol borane, has been developed. PMC - NIH. [Link]

  • Chotana, G. A., et al. (2013). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Publishing. [Link]

  • Murata, M., et al. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. J. Org. Chem., 65, 164-168. [Link]

  • Bhattacharjee, J., et al. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PMC - NIH. [Link]

  • Wikipedia. Miyaura borylation. [Link]

  • ResearchGate. Proposed mechanism for the Miyaura borylation reaction. [Link]

  • ResearchGate. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. [Link]

  • Google Patents. (1983).
  • Quinoline. 3-Methylthiophene-2-carboxaldehyde Supplier & Manufacturer China. [Link]

  • Ottokemi. 3-Methylthiophene-2-carboxaldehyde, 85% 5834-16-2. [Link]

  • Google Patents. (2013). Synthesis method of 3-methylthiophene-2-aldehyde.
  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PMC - NIH. [Link]

  • ResearchGate. How to remove excess of thiophene boronic acid from reaction mixture?. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]

  • Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. [Link]

  • Organic Syntheses. Preparation of (1R,2R)-1-((S)-1-amino-3-methylbutyl)-2-isobutylboronic acid pinacol ester. [Link]

  • Reddit. Trouble purifying my boronate ester compound. [Link]

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Exploratory

Chemical properties of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

An In-depth Technical Guide to 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde: Properties, Handling, and Synthetic Utility Abstract This technical guide provides a comprehensive overview of 5-(1,3,2-Dioxabo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde: Properties, Handling, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a bifunctional heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document details the molecule's chemical and physical properties, protocols for safe handling and storage, and its reactivity profile. Particular emphasis is placed on its utility in Suzuki-Miyaura cross-coupling reactions and the synthetic transformations of its aldehyde moiety. This guide serves as a critical resource for scientists seeking to leverage this versatile reagent in the development of novel pharmaceuticals and functional materials.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a specialized organic compound that combines a thiophene core, an aldehyde functional group, and a propanediol-protected boronic acid (a boronic ester). This structure makes it a valuable bifunctional linker in synthetic chemistry.

PropertyValueSource(s)
CAS Number 374537-98-1[1][2]
Molecular Formula C₉H₁₁BO₃S[2][3]
Molecular Weight 210.06 g/mol [2]
Synonyms 5-Formyl-4-methylthiophene-2-boronic acid 1,3-propanediol cyclic ester, 2-(2-Formyl-3-methylthien-5-yl)-1,3,2-dioxaborinane[2]
Chemical Structure

The molecule's structure features a thiophene ring substituted at the C2 position with a carbaldehyde group and at the C5 position with a 1,3,2-dioxaborinane ring. The methyl group is located at the C3 position.

Figure 1: Chemical Structure
Physicochemical Data

The physical properties of the compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueNotes
Appearance Solid[2]
Melting Point 66.0 °C[2]
Boiling Point 397.6 ± 42.0 °CPredicted value[2]
Density 1.20 ± 0.1 g/cm³Predicted value[2]
Solubility Soluble in common organic solvents like THF, Dioxane, DMF, and Chloroform.Inferred from typical boronic ester reactivity.

Stability, Storage, and Safe Handling

Rationale for Boronic Esters: Enhancing Stability

Boronic acids, particularly those on heterocyclic rings, are often prone to decomposition through processes like protodeboronation or trimerization to form boroxines.[4] This inherent instability can compromise their shelf-life and reactivity in cross-coupling reactions. The conversion of the boronic acid to a cyclic ester, such as the 1,3-propanediol ester (a dioxaborinane) or the more common pinacol ester, provides steric and electronic protection to the boron center. This strategy significantly enhances the compound's stability, making it a robust, air-stable reagent suitable for benchtop handling and long-term storage.[4][5]

Recommended Storage Protocol

To ensure the integrity of the reagent, the following storage conditions are mandatory:

  • Temperature: Store in a freezer, preferably at or below -20°C.[6][7]

  • Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from atmospheric moisture and oxygen.[6]

  • Container: Use a tightly sealed container to prevent moisture ingress. The compound is noted to be air and moisture sensitive.[2]

Safe Handling Procedures

Standard laboratory safety practices for handling chemical reagents should be followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid and its solutions in a well-ventilated fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly available, the key spectroscopic features can be reliably predicted based on the functional groups present in the molecule.

Technique Expected Features
¹H NMR ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).~7.8 ppm (s, 1H): Thiophene ring proton (H4).~4.1 ppm (t, 4H): Methylene protons of the dioxaborinane ring adjacent to oxygen (-O-CH₂-).~2.4 ppm (s, 3H): Methyl protons (-CH₃).~2.0 ppm (quintet, 2H): Central methylene proton of the dioxaborinane ring (-CH₂-).
¹³C NMR ~185 ppm: Aldehyde carbonyl carbon.~150-125 ppm: Thiophene ring carbons. The carbon attached to boron (C5) will likely show a broad signal.~62 ppm: Methylene carbons of the dioxaborinane ring adjacent to oxygen.~27 ppm: Central methylene carbon of the dioxaborinane ring.~16 ppm: Methyl carbon.
FT-IR (cm⁻¹) ~2950-2850: C-H stretching (aliphatic).~1680: C=O stretching (aromatic aldehyde).~1350: B-O stretching.

Synthesis and Purification

Retrosynthetic Analysis and Workflow

A common and effective strategy for synthesizing this molecule involves the palladium-catalyzed borylation (Miyaura borylation) of a suitable halogenated precursor, such as 5-bromo-3-methylthiophene-2-carbaldehyde.

G target 5-(1,3,2-Dioxaborinan-2-yl)-3- methylthiophene-2-carbaldehyde precursor 5-Bromo-3-methylthiophene- 2-carbaldehyde target->precursor Pd-Catalyzed Borylation reagents Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin) + 1,3-Propanediol catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., KOAc)

Figure 2: Synthetic Workflow Diagram
Exemplary Synthesis Protocol

This protocol describes a representative Miyaura borylation followed by transesterification to yield the target compound.

Step 1: Borylation of 5-Bromo-3-methylthiophene-2-carbaldehyde

  • To an oven-dried flask, add 5-bromo-3-methylthiophene-2-carbaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester intermediate.

Step 2: Transesterification to the 1,3-Propanediol Ester

  • Dissolve the crude pinacol ester in a suitable solvent like toluene or THF.

  • Add 1,3-propanediol (1.5-2.0 eq).

  • Stir the mixture at room temperature or with gentle heating to drive the equilibrium. Removal of the liberated pinacol (e.g., by vacuum) can facilitate the reaction.

  • Monitor the reaction until completion.

  • Remove the solvent under reduced pressure.

Purification and Quality Control

The final product is typically purified using silica gel column chromatography with a hexane/ethyl acetate gradient. The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Synthetic Applications

The primary value of this reagent lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

The Boronic Ester: Gateway to Suzuki-Miyaura Coupling

The C-B bond is a versatile handle for forming new carbon-carbon bonds. The Suzuki-Miyaura reaction is a paramount example, widely used in pharmaceutical development for its reliability and functional group tolerance.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition ox_add Oxidative Addition pd_r1r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1r2 Transmetalation transmetal Transmetalation r2b R²-B(OR)₂ r2b->pd_r1r2 r1x R¹-X (Aryl Halide) r1x->pd_complex base Base (e.g., K₂CO₃) base->pd_r1r2 Activates Boronic Ester product R¹-R² pd_r1r2->product Reductive Elimination red_elim Reductive Elimination product->pd0 Regenerates Catalyst

Figure 3: Suzuki-Miyaura Catalytic Cycle

Typical Suzuki-Miyaura Protocol:

  • In a reaction vessel, combine 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degas the mixture thoroughly and heat under an inert atmosphere until the reaction is complete.

  • Perform an aqueous workup, extract with an organic solvent, and purify the product by chromatography.

The Aldehyde: A Versatile Synthetic Handle

The aldehyde group provides a second site for a wide array of classical organic transformations:

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C-N bonds.

  • Wittig Olefination: Reaction with a phosphonium ylide to form alkenes (C=C bonds).

  • Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like KMnO₄ or Jones reagent.

  • Nucleophilic Addition: Reaction with Grignard or organolithium reagents to form secondary alcohols.

Relevance in Medicinal Chemistry and Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Its ability to act as a bioisostere for a phenyl ring, while modulating physicochemical properties, makes it highly valuable. This building block provides a direct route to novel thiophene-containing compounds. By using the Suzuki reaction to introduce diversity at the 5-position and leveraging the aldehyde for further modifications, medicinal chemists can rapidly generate libraries of complex molecules for screening against various biological targets, including kinases, GPCRs, and enzymes.[9][10]

References

  • The Royal Society of Chemistry. Supporting Information for a scientific publication. Available at: [Link]

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  • LookChem. Cas 13679-70-4, 5-Methylthiophene-2-carboxaldehyde. Available at: [Link]

  • Roy, C. D., & Brown, H. C. (2007). Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]

  • Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides. Available at: [Link]

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  • Chemdad. 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde. Available at: [Link]

  • Google Patents. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available at: [Link]

  • Rather, M. A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(8), 1404-1436. Available at: [Link]

  • Anjana, S., et al. (2025). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. Bioorganic Chemistry, 154, 108206. Available at: [Link]

  • ResearchGate. Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management. Available at: [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1531–1544. Available at: [Link]

Sources

Foundational

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde CAS number

An In-depth Technical Guide to 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde: A Key Building Block in Medicinal Chemistry Abstract This technical guide provides a comprehensive overview of 5-(1,3,2-dioxabo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document details the compound's physicochemical properties, outlines a logical synthetic pathway, and provides an in-depth protocol for its primary application in Suzuki-Miyaura cross-coupling reactions. By functioning as a bifunctional molecule—possessing both a reactive aldehyde for subsequent derivatization and a stable boronic acid cyclic ester for carbon-carbon bond formation—this reagent serves as a versatile scaffold for the synthesis of complex molecular architectures. We will explore the causality behind its synthetic strategy and its application, grounded in established organometallic principles, to provide field-proven insights for drug development professionals and synthetic chemists.

Compound Identification and Properties

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a specialized organic compound valued for its utility in constructing more complex molecules. Its identity is formally established by its CAS number, 374537-98-1.[1][2] The molecule incorporates a 3-methylthiophene core, which is a recognized pharmacophore in numerous FDA-approved drugs, suggesting its utility in drug discovery programs.[3]

The structure features two key functional groups that dictate its chemical reactivity:

  • An aldehyde group at the 2-position, which can undergo a wide range of transformations such as reductive amination, oxidation, or olefination.

  • A 1,3,2-dioxaborinane group at the 5-position. This moiety is a propanediol-protected boronic acid, which offers greater stability and easier handling compared to the free boronic acid, particularly given the compound's sensitivity to air.[2] This group is primarily used for palladium-catalyzed cross-coupling reactions.

A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 374537-98-1[1][2]
Molecular Formula C₉H₁₁BO₃S[2]
Molecular Weight 210.06 g/mol [2]
IUPAC Name 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde[2]
Synonyms 5-FORMYL-4-METHYLTHIOPHENE-2-BORONIC ACID 1,3-PROPANEDIOL CYCLIC ESTER[2]
Appearance Solid[2]
Melting Point 66°C[2]
Boiling Point 397.6±42.0 °C (Predicted)[2]
Density 1.20±0.1 g/cm³ (Predicted)[2]
Sensitivity Air Sensitive[2]

Synthesis and Mechanistic Rationale

The synthesis of arylthiophene carbaldehydes can be achieved through various routes.[4][5] For 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a logical and regioselective approach involves the borylation of a pre-functionalized thiophene. The diagram below outlines a plausible synthetic pathway, starting from a halogenated precursor.

G cluster_0 Synthetic Pathway start 5-Bromo-3-methylthiophene-2-carbaldehyde step1 Palladium-Catalyzed Borylation (e.g., Miyaura Borylation) start->step1 product Target Compound: 5-(1,3,2-Dioxaborinan-2-yl)-3- methylthiophene-2-carbaldehyde Note: Reaction with B₂pin₂ yields the pinacol ester, which is structurally similar and functionally identical to the dioxaborinane. step1->product reagents1 Reagents: - Bis(pinacolato)diboron (B₂pin₂) or similar borane source - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., KOAc) - Solvent (e.g., Dioxane) reagents1->step1

Caption: Proposed synthetic scheme for the target compound via Miyaura borylation.

Causality Behind Experimental Choices:

  • Starting Material: 5-Bromo-3-methylthiophene-2-carbaldehyde is an ideal precursor. The bromine atom provides a specific site for the palladium catalyst to undergo oxidative addition, initiating the catalytic cycle. Its position dictates the regioselectivity of the borylation.

  • Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, is standard for Miyaura borylation reactions. The dppf ligand is a bulky phosphine that stabilizes the palladium center and facilitates the reductive elimination step, which forms the C-B bond.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for these reactions, leading to the formation of a pinacol boronic ester. The 1,3,2-dioxaborinane analog is functionally equivalent and is formed if 1,3-propanediol is used in the workup or as the protecting group from the start. These cyclic esters provide enhanced stability against protodeborylation compared to free boronic acids.

  • Base and Solvent: A mild base like potassium acetate (KOAc) is crucial. It acts as an activator for the diboron reagent. Anhydrous, aprotic solvents like dioxane or toluene are used to prevent premature hydrolysis of the boronic ester and to ensure all reagents remain in solution at the required reaction temperatures (typically 80-100 °C).[6][7]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful methods for creating carbon-carbon bonds, particularly for linking aromatic rings.[4] The reaction allows for the precise assembly of complex molecular scaffolds, which is a cornerstone of modern drug discovery.[3][8]

The aldehyde on the thiophene ring can be retained during the coupling or derivatized beforehand, offering significant modularity in synthesis design.

G cluster_0 Suzuki-Miyaura Experimental Workflow setup 1. Reaction Setup - Add aryl halide, boronic ester,  and base to flask. - Degas with Argon/Nitrogen. reagents 2. Reagent Addition - Add anhydrous solvent. - Add Palladium catalyst solution. setup->reagents reaction 3. Heating & Monitoring - Heat to 80-100 °C. - Monitor by TLC or LC-MS. reagents->reaction workup 4. Aqueous Workup - Cool reaction. - Partition between water  and organic solvent (e.g., EtOAc). reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for coupling 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde with a generic aryl bromide (Ar-Br).

  • Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (1.1-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) to an oven-dried reaction flask equipped with a magnetic stir bar and condenser. The boronic ester is used in slight excess to ensure full consumption of the potentially more valuable aryl halide.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio) is common.[7] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the mixture.[6] The catalyst can be added as a solid or as a solution in the reaction solvent. The choice of catalyst and ligand can be critical and may require screening for optimal results with challenging substrates.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-24 hours).

  • Workup and Extraction: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) and wash with water and then brine. This removes the inorganic base and other aqueous-soluble byproducts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.

Significance in Drug Discovery and Materials Science

The true value of a building block is measured by the properties of the final molecules it helps create. The thiophene nucleus is a bioisostere of the phenyl ring, but its heteroatom can engage in unique hydrogen bonding and metabolic pathways, making it a "privileged scaffold" in medicinal chemistry.[3]

G cluster_0 Role of the Building Block start Simple Precursors (Aryl Halides) reaction Suzuki-Miyaura Cross-Coupling start->reaction reagent 5-(1,3,2-Dioxaborinan-2-yl)- 3-methylthiophene-2-carbaldehyde reagent->reaction product Complex Biaryl Scaffolds (Aryl-Thiophene Core) reaction->product application High-Value Applications - Anticancer Agents - Antibacterials - Organic Electronics product->application

Caption: Logical flow from simple precursors to high-value applications.

  • Anticancer Agents: Thiophene derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting various proteins over-expressed in cancer cells.[3][9] This building block provides a direct route to novel aryl-thiophenes for screening in oncology programs.

  • Antibacterial and Anti-inflammatory Agents: The literature describes numerous thiophene-based compounds with potent antibacterial, anti-urease, and anti-inflammatory activities.[3][4] The ability to rapidly generate libraries of analogs using this reagent is a key strategy in the search for new therapeutic leads.

  • Materials Science: Polythiophenes are a major class of conducting polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Building blocks like this one are essential for creating well-defined oligomers and polymers with tailored electronic properties.

Safety and Handling

As a professional scientist, adherence to safety protocols is paramount.

  • Air Sensitivity: The compound is listed as air-sensitive.[2] The C-B bond can be susceptible to oxidation. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) whenever possible.

  • Storage: For long-term stability, it is recommended to store the compound in a dark place under an inert atmosphere and in a freezer at temperatures under -20°C.

  • General Hazards: While specific toxicology data is limited, related compounds like thiophene-2-carboxaldehyde are associated with warnings for being harmful if swallowed and causing skin, eye, and respiratory irritation.[10] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a high-value, strategically designed chemical building block. Its bifunctional nature allows for sequential, controlled modifications, making it an ideal tool for constructing complex molecular targets. Its primary application via the Suzuki-Miyaura cross-coupling reaction provides a robust and reliable method for synthesizing novel aryl-thiophene scaffolds. For researchers and professionals in drug discovery and materials science, a thorough understanding of this reagent's properties, handling, and reaction mechanisms is essential for leveraging its full potential in the development of next-generation therapeutics and functional materials.

References

  • Cas 13679-70-4,5-Methylthiophene-2-carboxaldehyde. LookChem. [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health (NIH). [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. ScienceDirect. [Link]

  • Thiophene-2-carboxaldehyde. Wikipedia. [Link]

  • A Revised Modular Approach to (–)‐trans‐Δ8‐THC and Derivatives Through Late‐Stage Suzuki–Miyaura Cross‐Coupling Reactions. PubMed Central, NIH. [Link]

  • Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki-Miyaura Coupling Reaction from an Externally Added Initiator Unit. pubs.acs.org (via AWS). [Link]

  • 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde. Chemdad. [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central, NIH. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. PubMed. [Link]

  • Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central, NIH. [Link]

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Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

< Abstract This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a substituted thiophene derivati...

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a substituted thiophene derivative of interest in synthetic and medicinal chemistry. Moving beyond a mere recitation of data, this document delves into the causal logic behind the selection of analytical techniques and the synergistic interpretation of their outputs. We present a self-validating framework where data from one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) collectively corroborate the proposed molecular architecture. This guide is intended for researchers, scientists, and drug development professionals who require a robust and replicable methodology for the structural characterization of complex organic molecules.

Introduction: The Rationale for a Multi-Faceted Approach

The structural verification of novel or synthesized organic compounds is a cornerstone of chemical research and development. For a molecule such as 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, which incorporates a thiophene core, an aldehyde functionality, and a boronic acid protecting group, a singular analytical method is insufficient for unambiguous characterization. The thiophene ring system is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1] Therefore, precise structural confirmation is paramount.

This guide employs a logical, workflow-driven process for structure elucidation. We will systematically build the structural argument, starting with foundational techniques that identify key functional groups and culminating in advanced 2D NMR experiments that map the precise connectivity of the molecular framework.

Foundational Analysis: Identifying the Pieces of the Puzzle

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy serves as our initial reconnaissance, providing rapid and definitive evidence for the presence of key functional groups. The causality behind its use lies in its ability to detect the characteristic vibrational frequencies of specific covalent bonds.

Key Observations and Interpretations:

  • Aldehyde C-H Stretch: A crucial diagnostic feature for aldehydes is the appearance of one or two moderate intensity bands in the 2830-2695 cm⁻¹ region for the C-H stretch of the aldehyde group.[2] The presence of a peak around 2720 cm⁻¹ is particularly indicative.[2]

  • Carbonyl C=O Stretch: A strong absorption band is expected for the carbonyl group of the aldehyde. For aromatic or α,β-unsaturated aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹.[2][3][4] This is lower than saturated aldehydes due to conjugation with the thiophene ring.[4]

  • Aromatic C-H and C=C Stretches: The presence of the thiophene ring will be indicated by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • B-O and C-O Stretches: The 1,3,2-dioxaborinane ring will exhibit characteristic B-O and C-O stretching vibrations, typically in the 1350-1310 cm⁻¹ and 1145-1130 cm⁻¹ regions, respectively.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform an automatic baseline correction and peak-picking analysis.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the molecular formula, which are critical for confirming the elemental composition of the molecule. Electrospray Ionization (ESI) is a suitable soft ionization technique for this type of molecule.[5]

Expected Observations:

  • Molecular Ion Peak: The primary observation will be the molecular ion peak. Given the tendency of boronic acids and their esters to be analyzed via ESI-MS, we would expect to see the protonated molecule [M+H]⁺.[6][7]

  • Isotopic Pattern of Boron: A key confirmatory feature is the isotopic signature of boron. Naturally occurring boron consists of two main isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This results in a characteristic isotopic pattern for boron-containing fragments, providing strong evidence for the presence of the dioxaborinane group.[8]

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation patterns for similar structures could involve the loss of the dioxaborinane group or cleavage of the aldehyde functionality.

Data Presentation: Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺225.0696Value to be determined experimentally
[M+Na]⁺247.0515Value to be determined experimentally

Experimental Protocol: High-Resolution ESI-MS

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Utilize a time-of-flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.

  • Analyze the resulting spectrum for the molecular ion peak and its isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9] We will employ a suite of 1D and 2D NMR experiments to assemble the complete structural picture.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. For aromatic aldehydes, this signal is often sharp and highly characteristic.[10][11]

  • Thiophene Proton (H-4): A singlet in the aromatic region, likely between δ 7.0 and 8.0 ppm.

  • Methyl Protons (-CH₃): A singlet, as there are no adjacent protons to couple with, expected in the range of δ 2.0 to 2.5 ppm.

  • Dioxaborinane Protons (-OCH₂CH₂CH₂O-): Two distinct signals are expected for the methylene groups of the 1,3-propanediol-derived ring. The two protons on the central carbon (C-5') will appear as a quintet or multiplet around δ 2.0 ppm. The four protons on the carbons attached to the oxygen atoms (C-4' and C-6') will appear as a triplet around δ 4.2 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Expected Chemical Shifts:

  • Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, typically between δ 180 and 195 ppm.[7]

  • Thiophene Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the boron (C-5) and the carbon bearing the aldehyde (C-2) will be significantly deshielded.

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

  • Dioxaborinane Carbons: Two signals are expected. The carbons attached to the oxygen atoms (-OCH₂-) will be in the range of δ 60-70 ppm, while the central methylene carbon (-CH₂-) will be further upfield, around δ 25-35 ppm.

2D NMR Spectroscopy: Unraveling the Connectivity

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and determining through-bond connectivities.[12][13]

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[14][15] This is a highly sensitive technique for assigning carbon signals based on their known proton attachments.[15][16]

Expected Correlations:

  • A cross-peak between the thiophene proton signal (H-4) and its corresponding carbon signal (C-4).

  • A cross-peak between the methyl proton signal and the methyl carbon signal.

  • Cross-peaks correlating the dioxaborinane methylene protons with their respective carbon signals.

  • The aldehyde proton will show a correlation to the aldehyde carbon.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).[14][15] This is the key experiment for piecing together the molecular fragments identified by other techniques.

Key Expected HMBC Correlations for Structural Confirmation:

  • Aldehyde to Thiophene Ring: The aldehyde proton should show a correlation to the C-3 of the thiophene ring (a ³J coupling) and potentially to C-2 (a ²J coupling).

  • Methyl Group to Thiophene Ring: The methyl protons should show correlations to C-2, C-3, and C-4 of the thiophene ring.

  • Thiophene Proton to Other Ring Carbons: The thiophene proton (H-4) should show correlations to C-2, C-3, and C-5.

  • Thiophene Ring to Dioxaborinane Group: The thiophene proton (H-4) may show a long-range correlation to the carbon of the dioxaborinane ring attached to the boron atom.

Data Presentation: Summary of NMR Data

Position¹H δ (ppm), Multiplicity¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
CHO~9.9 (s)~185C-2, C-3
2-~140-
3-~145-
4~7.6 (s)~135C-2, C-3, C-5
5-~130-
CH₃~2.3 (s)~15C-2, C-3, C-4
4', 6'~4.2 (t)~62C-5'
5'~2.1 (p)~27C-4', C-6'

Experimental Protocol: NMR Spectroscopy

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.

  • Acquire a ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence.

  • Acquire a phase-sensitive HSQC experiment to determine one-bond ¹H-¹³C correlations.

  • Acquire an HMBC experiment, optimizing the long-range coupling delay for an average J-coupling of 8 Hz to observe two- and three-bond correlations.[14]

  • Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of information from each analytical technique to the final, confirmed structure.

StructureElucidation cluster_Techniques Analytical Techniques cluster_Information Derived Information cluster_Conclusion Final Confirmation FTIR FT-IR Spectroscopy FuncGroups Functional Groups (-CHO, Thiophene, -CH₃, Dioxaborinane) FTIR->FuncGroups MS Mass Spectrometry MolFormula Molecular Formula & Weight MS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) ProtonCarbon Proton & Carbon Environments NMR_1D->ProtonCarbon NMR_2D 2D NMR (HSQC, HMBC) Connectivity Molecular Connectivity (Bonding Framework) NMR_2D->Connectivity Structure Confirmed Structure of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde FuncGroups->Structure Corroborates MolFormula->Structure Confirms ProtonCarbon->Connectivity Assigns Connectivity->Structure Defines

Caption: Workflow for structure elucidation.

Conclusion: A Self-Validating Structural Assignment

The described multi-technique approach provides a robust and self-validating pathway for the structure elucidation of 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. The initial identification of functional groups by FT-IR is confirmed by the specific chemical shifts observed in ¹H and ¹³C NMR. The molecular formula determined by high-resolution MS is consistent with the count of protons and carbons from NMR. Finally, the precise connectivity established through 2D NMR experiments, particularly HMBC, serves to assemble the identified fragments into the final, unambiguous structure. This integrated methodology ensures a high degree of confidence in the final structural assignment, a critical requirement for subsequent research and development activities.

References

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Foundational

A Technical Guide to the Spectroscopic Characterization of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a key building block in organic synthesis and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a key building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this compound. The information presented herein is a synthesis of predicted data based on established spectroscopic principles and comparative analysis with structurally related molecules.

Introduction and Molecular Structure

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, with the CAS Number 374537-98-1, possesses a molecular formula of C9H11BO3S and a molecular weight of 210.06 g/mol .[1][2] Its structure features a 3-methyl-2-formylthiophene core functionalized with a 1,3,2-dioxaborinane ring at the 5-position. This boronic acid protecting group is crucial for its application in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the definitive identification of this compound.

Below is a diagram illustrating the molecular structure and the atom numbering scheme used for the assignment of NMR signals.

Caption: Molecular structure of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85s1HH-aldehyde
~7.60s1HH4
~4.15t4HO-CH₂ (dioxaborinane)
~2.55s3HCH₃
~2.00p2HC-CH₂-C (dioxaborinane)

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton: The aldehyde proton is expected to appear as a sharp singlet at a significantly downfield chemical shift (around 9.85 ppm) due to the strong deshielding effect of the carbonyl group.

  • Thiophene Proton (H4): The single proton on the thiophene ring (H4) is anticipated to be a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing aldehyde group and the electron-donating effect of the sulfur atom and the methyl group, likely appearing around 7.60 ppm.

  • Dioxaborinane Protons: The four protons of the two methylene groups adjacent to the oxygen atoms in the dioxaborinane ring are expected to be equivalent and appear as a triplet around 4.15 ppm. The two protons of the central methylene group will appear as a pentet (or multiplet) around 2.00 ppm.

  • Methyl Protons: The three protons of the methyl group at the C3 position are expected to be a sharp singlet at approximately 2.55 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~183C=O (aldehyde)
~152C5 (thiophene)
~145C2 (thiophene)
~140C3 (thiophene)
~135C4 (thiophene)
~62O-CH₂ (dioxaborinane)
~27C-CH₂-C (dioxaborinane)
~16CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around 183 ppm.

  • Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the boron atom (C5) and the carbon attached to the aldehyde group (C2) are expected to be the most downfield of the ring carbons. The carbon with the methyl group (C3) and the unsubstituted carbon (C4) will appear at relatively upfield positions.

  • Dioxaborinane Carbons: The carbons of the dioxaborinane ring will appear in the aliphatic region, with the carbons bonded to oxygen having a more downfield shift (~62 ppm) compared to the central carbon (~27 ppm).

  • Methyl Carbon: The methyl carbon will give a signal in the high-field region of the spectrum, around 16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (aliphatic)
~2830, ~2730MediumC-H stretching (aldehyde)
~1670StrongC=O stretching (aldehyde)
~1530MediumC=C stretching (thiophene ring)
~1350StrongB-O stretching
~1100StrongC-O stretching

Interpretation of the IR Spectrum:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aliphatic protons of the methyl and dioxaborinane groups in the 2950-2850 cm⁻¹ region. The aldehyde C-H stretch typically appears as two weak to medium bands around 2830 and 2730 cm⁻¹.[3]

  • Carbonyl Stretching: A strong absorption band around 1670 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.[4]

  • Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are expected to appear in the 1500-1600 cm⁻¹ region.[5]

  • B-O and C-O Stretching: Strong absorptions corresponding to the B-O and C-O stretching vibrations of the dioxaborinane ring will be present in the fingerprint region, typically between 1350 cm⁻¹ and 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/zInterpretation
210[M]⁺, Molecular ion
181[M - CHO]⁺
152[M - C₃H₆O₂]⁺
125[C₆H₅OS]⁺

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 210, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the formyl group (CHO) to give a fragment at m/z 181, and the loss of the propanediol unit from the dioxaborinane ring to give a fragment at m/z 152. Further fragmentation of the thiophene ring can also be expected.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) b Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer a->b c Apply Fourier transform, phase correction, and baseline correction b->c d Integrate peaks and determine chemical shifts and coupling constants c->d e Assign signals to the molecular structure d->e

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal and apply pressure.

  • Record the sample spectrum.

  • Clean the ATR crystal after analysis.

Mass Spectrometry Protocol (EI)
  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Acquire the mass spectrum in the desired mass range.

Conclusion

The spectroscopic data presented in this guide, while predictive, provide a robust framework for the characterization of 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous identification and purity assessment of this important synthetic intermediate. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data.

References

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.... [Link]

  • Chemdad. 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde. [Link]

  • PubChem. 5-Methyl-2-thiophenecarboxaldehyde. [Link]

  • LookChem. Cas 13679-70-4,5-Methylthiophene-2-carboxaldehyde. [Link]

  • Synlett. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

  • The Good Scents Company. bread thiophene 5-methyl-2-thiophenecarboxaldehyde. [Link]

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  • SpectraBase. Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. [Link]

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Exploratory

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde molecular weight

An In-Depth Technical Guide to 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive analysis of 5-(1,3,2-dioxaborina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a bifunctional heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates the compound's fundamental physicochemical properties, including its precise molecular weight of 210.06 g/mol .[1] A detailed, mechanistically-grounded synthetic protocol is proposed, leveraging established organometallic and heterocyclic chemistry principles. Furthermore, this guide explores the molecule's primary application as a versatile substrate in palladium-catalyzed cross-coupling reactions and highlights the utility of its orthogonal functional groups in the construction of complex molecular architectures for drug discovery.

Introduction: A Bifunctional Building Block for Modern Synthesis

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their unique electronic properties and ability to act as bioisosteres for phenyl rings.[2] Their incorporation into novel chemical entities is a cornerstone of many drug development programs. The functionalization of these scaffolds in a precise and controlled manner is therefore a critical objective for synthetic chemists.

The subject of this guide, 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, emerges as a particularly valuable reagent in this context. It is a strategically designed molecule possessing two key functional groups with orthogonal reactivity:

  • A Boronic Ester (1,3,2-Dioxaborinane): This moiety is a stable, easy-to-handle precursor to a boronic acid, making the molecule an ideal partner in Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds between aromatic systems.[3]

  • An Aldehyde (Carbaldehyde): The formyl group at the 2-position serves as a versatile chemical handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and condensations to build further molecular complexity.

This dual functionality allows for a modular and convergent approach to the synthesis of complex thiophene-containing molecules, making it a high-value intermediate for constructing libraries of compounds for biological screening.

Physicochemical and Structural Properties

The fundamental properties of 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde are summarized below. This data is critical for its handling, storage, and use in quantitative experimental design.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BO₃S[1]
Molecular Weight 210.06 g/mol [1][4]
CAS Number 374537-98-1[1][5][6]
Appearance Solid[1]
Melting Point 66°C[1]
Boiling Point 397.6 ± 42.0 °C (Predicted)[1]
Density 1.20 ± 0.1 g/cm³ (Predicted)[1]
Sensitivity Air Sensitive[1]

Proposed Synthesis and Mechanistic Rationale

While a dedicated peer-reviewed synthesis for this exact molecule is not extensively documented, a robust and logical synthetic pathway can be constructed from fundamental, well-established reactions in heterocyclic chemistry. The proposed workflow is designed for regiochemical control and high yield.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Formylation A 1. 3-Methylthiophene B 2. 2-Bromo-3-methylthiophene A->B NBS, DMF (Electrophilic Aromatic Substitution) C 3. 2-Bromo-5-(1,3,2-dioxaborinan-2-yl) -3-methylthiophene B->C Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc (Palladium-Catalyzed C-H Borylation) D 4. 5-(1,3,2-Dioxaborinan-2-yl) -3-methylthiophene-2-carbaldehyde C->D n-BuLi, then DMF (Lithium-Halogen Exchange & Formylation)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-3-methylthiophene

  • Rationale: The first step is the regioselective bromination of 3-methylthiophene. The methyl group is a weak ortho-, para-director, but in thiophenes, electrophilic substitution strongly favors the C2 and C5 positions due to the stabilization of the sigma complex by the sulfur atom. The C2 position is kinetically favored. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar solvent like DMF ensures controlled, high-yield monobromination at the desired C2 position.

  • Procedure:

    • To a solution of 3-methylthiophene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), cool the reaction vessel to 0°C in an ice bath.

    • Add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by pouring it into ice-water and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 2-bromo-3-methylthiophene.

Step 2: Synthesis of 2-(3-Methylthiophen-2-yl)-1,3,2-dioxaborinane

  • Rationale: This step introduces the boronic ester functionality. A Miyaura borylation reaction is a highly efficient palladium-catalyzed method to convert an aryl halide into a boronic ester. Using bis(pinacolato)diboron is common, followed by transesterification with 1,3-propanediol to get the desired dioxaborinane ring, which can offer different stability and reactivity profiles. Alternatively, a lithium-halogen exchange followed by quenching with an appropriate borate ester achieves the same goal.

  • Procedure (via Lithium-Halogen Exchange):

    • Dissolve 2-bromo-3-methylthiophene (1.0 eq) in anhydrous THF and cool to -78°C under an argon atmosphere.

    • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir for 1 hour at -78°C.

    • In a separate flask, dissolve 2-isopropoxy-1,3,2-dioxaborinane (1.2 eq) in anhydrous THF and cool to -78°C.

    • Transfer the lithiated thiophene solution to the borate ester solution via cannula.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Dry the organic phase, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

  • Rationale: The final step is the introduction of the aldehyde group (formylation). A highly regioselective method is required. By first brominating the C5 position of the product from Step 2, a subsequent lithium-halogen exchange at -78°C will selectively form the 5-lithiated species. Quenching this powerful nucleophile with an electrophilic formylating agent like DMF introduces the aldehyde at the C5 position, yielding the final product.

  • Procedure:

    • First, selectively brominate the product from Step 2 at the C5 position using NBS in THF.

    • Dissolve the resulting 5-bromo-2-(dioxaborinan-2-yl)thiophene (1.0 eq) in anhydrous THF and cool to -78°C under argon.

    • Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour.

    • Add anhydrous DMF (3.0 eq) dropwise and stir at -78°C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Work up the reaction as described in Step 2. Purify the final product by column chromatography to yield the title compound.

Analytical Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton between δ 9.8-10.0 ppm. The remaining thiophene proton will appear as a singlet. The methyl group protons will resonate as a singlet around δ 2.3-2.5 ppm, and the protons of the 1,3,2-dioxaborinane ring will show characteristic multiplets in the aliphatic region.

  • ¹³C NMR: The carbon spectrum will be distinguished by the aldehyde carbonyl carbon resonance around δ 180-185 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a prominent molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 210.06 g/mol .

  • Infrared (IR) Spectroscopy: A strong absorption band between 1670-1700 cm⁻¹ will confirm the presence of the conjugated aldehyde C=O stretch. Bands corresponding to B-O stretching will also be present.

Applications in Synthesis and Drug Discovery

The primary utility of this reagent lies in its capacity for sequential, controlled functionalization, making it a powerful tool for building molecular diversity.

The Suzuki-Miyaura Reaction

The boronic ester is a key player in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms C-C bonds with exceptional reliability and functional group tolerance. The aldehyde can be carried through the reaction unscathed, allowing for the synthesis of various 2-formyl-biarylthiophenes, which are precursors to a vast range of more complex structures.[3]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle compound 5-(R-B)-3-Me-Thiophene-2-CHO (Target Reagent) B Transmetalation compound->B aryl_halide Ar-X (Coupling Partner) A Oxidative Addition aryl_halide->A pd_catalyst Pd(0) Catalyst product 5-(Ar)-3-Me-Thiophene-2-CHO (Coupled Product) A->B C Reductive Elimination B->C C->pd_catalyst C->product

Caption: Role of the target reagent in the Suzuki-Miyaura cycle.

Gateway to Thiophene-Based Therapeutics

Thiophene-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The title compound serves as an ideal starting point for exploring this chemical space. After a Suzuki coupling, the aldehyde can be elaborated:

  • Reductive Amination: To install diverse amine functionalities, crucial for modulating solubility and receptor binding.

  • Wittig Olefination: To create carbon-carbon double bonds, extending conjugation and accessing different molecular geometries.

  • Condensation Reactions: To form Schiff bases or other heterocycles, such as thiazoles, which are themselves important pharmacophores.[7]

This synthetic flexibility enables the rapid generation of novel thiophene derivatives for screening as potential druggable leads.

Conclusion

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a well-defined chemical entity with a molecular weight of 210.06 g/mol . More than a simple chemical, it represents a sophisticated synthetic tool. Its bifunctional nature, combining the stability and reactivity of a boronic ester with the versatility of an aldehyde, provides researchers and drug development professionals with a powerful platform for the efficient and modular synthesis of complex, biologically relevant molecules. The logical and established chemical principles outlined in this guide provide a clear path for its synthesis and strategic application in the advancement of organic chemistry and medicinal science.

References

  • ChemicalBook. (n.d.). 5-Methylthiophene-2-carboxaldehyde | 13679-70-4.
  • ChemicalBook. (n.d.). 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde.
  • ChemicalBook. (n.d.). 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carboxaldehyde Chemical Properties.
  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters.
  • Chem-Space. (n.d.). 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde.
  • LookChem. (n.d.). Cas 13679-70-4, 5-Methylthiophene-2-carboxaldehyde.
  • PubChem. (n.d.). Thiophene-diboronic acid pinacol ester.
  • Sigma-Aldrich. (n.d.). Thiophene-2-boronic acid pinacol ester 98 GC 193978-23-3.
  • Santa Cruz Biotechnology. (n.d.). Thiophene-2-boronic acid, neopentyl glycol ester.
  • TCI AMERICA. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxaldehyde.
  • Farooq, U., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14357–14373. [Link]

  • Fisher Scientific. (n.d.). Thiophene-2-boronic acid pinacol ester, 98%.
  • Fisher Scientific. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxaldehyde 98.0+%, TCI America 1 g.
  • Chemdad. (n.d.). 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde.
  • Ambeed.com. (n.d.). 1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carboxaldehyde.
  • Mondal, P., & Ghorai, P. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2018(4), M1015. [Link]

  • Fisher Scientific. (n.d.). 3-Methylthiophene-2-carboxaldehyde, tech. 85%.
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Foundational

An In-depth Technical Guide to the Purity and Characterization of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Foreword: Navigating the Nuances of a Versatile Building Block Welcome to a comprehensive exploration of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a heterocyclic boronate ester of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of a Versatile Building Block

Welcome to a comprehensive exploration of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a heterocyclic boronate ester of significant interest in contemporary drug discovery and organic synthesis. This guide is crafted for researchers, scientists, and drug development professionals who demand not just procedural accuracy, but a deep, mechanistic understanding of the materials they work with. As a bifunctional molecule, featuring both a reactive aldehyde and a versatile boronate ester, its utility in cross-coupling reactions and further synthetic elaborations is immense. However, this utility is predicated on a thorough understanding and confirmation of its purity and structural integrity. The inherent sensitivity of the dioxaborinane ring to hydrolysis and the potential for competing side-reactions during its synthesis necessitate a rigorous and well-considered analytical approach.

This document eschews a generic, one-size-fits-all template. Instead, it is structured to logically flow from the practical challenges of purification to the detailed, multi-technique approach required for definitive characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for ensuring the quality of this critical reagent.

I. The Structural and Chemical Landscape of the Molecule

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a compound where the robust aromaticity of a 3-methylthiophene core is appended with two key functional groups that dictate its reactivity and analytical behavior. The 1,3,2-dioxaborinane moiety, a six-membered cyclic ester of boronic acid with 1,3-propanediol, offers a more hydrolytically stable alternative to its acyclic or five-membered ring counterparts in some contexts, though it is by no means impervious to degradation.[1] The aldehyde group at the 2-position is a prime site for nucleophilic attack and derivatization.

Figure 1: Molecular structure of the target compound.

II. Purification Strategy: Preserving Integrity

The primary challenge in handling this and similar boronate esters is preventing hydrolysis of the C-B bond and the ester itself, which would yield the corresponding boronic acid and ultimately, boric acid. Thiophene boronic acids themselves can be unstable and prone to deboronation, especially under harsh conditions.[2][3] Therefore, purification methods must be chosen to minimize exposure to water and protic solvents, particularly under non-neutral pH.

Recommended Purification Protocol: Boric Acid-Treated Silica Gel Chromatography

Standard silica gel is inherently acidic and contains surface-bound water, creating a prime environment for the degradation of sensitive boronate esters. A superior approach is to use silica gel that has been pre-treated with boric acid. This serves a dual purpose: it passivates the acidic silanol groups and creates a reversible equilibrium with any adventitious water, effectively protecting the boronate ester as it passes through the column.

Step-by-Step Protocol:

  • Preparation of Boric Acid-Treated Silica:

    • Create a slurry of silica gel in a 5% (w/v) solution of boric acid in methanol.

    • Agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration and wash the treated silica with ethanol.

    • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.

  • Column Chromatography:

    • Dry-pack the column with the boric acid-treated silica gel.

    • Equilibrate the column with a non-polar solvent system (e.g., 100% hexanes).

    • Dissolve the crude 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde in a minimal amount of a moderately polar, aprotic solvent like dichloromethane or ethyl acetate.

    • Load the sample onto the column.

    • Elute with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the impurities present, but a typical starting point would be a gradient from 5% to 30% ethyl acetate.

    • Monitor the elution by thin-layer chromatography (TLC), also using boric acid-treated plates for consistency.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature (<40°C) to prevent thermal degradation.

Causality of Choices:

  • Boric Acid Treatment: Directly mitigates on-column hydrolysis, a primary degradation pathway.

  • Aprotic Solvents: The use of hexanes, ethyl acetate, and dichloromethane minimizes the presence of protic sources that can facilitate hydrolysis.

  • Low-Temperature Evaporation: Reduces the risk of thermal decomposition or side reactions of the aldehyde group.

Purification_Workflow start Crude Product prep_silica Prepare Boric Acid- Treated Silica Gel start->prep_silica load_sample Dissolve and Load Crude Product start->load_sample pack_column Pack and Equilibrate Column prep_silica->pack_column pack_column->load_sample elute Elute with Hexanes/ Ethyl Acetate Gradient load_sample->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent (Low Temperature) combine->evaporate end Pure Product evaporate->end

Figure 2: Workflow for the purification process.

III. Comprehensive Characterization: A Multi-Technique Approach

No single analytical technique can unequivocally confirm the structure and purity of this molecule. A synergistic approach, employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential. This aligns with Good Laboratory Practice (GLP) which requires a comprehensive characterization of test substances, including identity, purity, and composition.[4][5][6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. For robust and reproducible data, it is crucial to adhere to established reporting standards, such as those recommended by IUPAC.[7][8][9] This includes reporting the solvent, field strength, and referencing standards.

Sample Preparation Protocol:

  • Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).

  • The use of an aprotic solvent is critical to prevent hydrolysis of the boronate ester within the NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

¹H NMR Spectroscopy:

  • Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.0 ppm.

  • Thiophene Proton (H-4): A singlet corresponding to the proton at the 4-position of the thiophene ring should appear around δ 7.2-7.5 ppm.

  • Dioxaborinane Protons (O-CH₂ and C-CH₂-C): The methylene protons of the 1,3-propanediol moiety will present as two distinct multiplets. The protons adjacent to the oxygen atoms (O-CH₂) are expected around δ 4.1-4.3 ppm, while the central methylene protons (C-CH₂-C) will be further upfield, around δ 2.0-2.2 ppm.

  • Methyl Protons (CH₃): A singlet for the methyl group on the thiophene ring should be observed around δ 2.3-2.5 ppm.[10]

¹³C NMR Spectroscopy:

  • Aldehyde Carbonyl (C=O): Expected in the highly deshielded region of δ 180-185 ppm.

  • Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons, with the carbon bearing the boron atom (C-5) being the most difficult to observe due to quadrupolar relaxation. The expected shifts are approximately in the range of δ 125-150 ppm.

  • Dioxaborinane Carbons: Two signals corresponding to the methylene carbons of the propanediol backbone, with the O-CH₂ carbon around δ 60-65 ppm and the C-CH₂-C carbon around δ 25-30 ppm.

  • Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

¹¹B NMR Spectroscopy:

  • This technique is highly informative for confirming the presence and coordination state of the boron atom.

  • A single, broad peak is expected in the range of δ 20-30 ppm, which is characteristic of a trigonal planar boronate ester.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Aldehyde (CHO)9.8 - 10.0 (s, 1H)180 - 185
Thiophene H-47.2 - 7.5 (s, 1H)~125-150 (4 signals)C-B signal may be broad or unobserved.
Dioxaborinane (O-CH₂)4.1 - 4.3 (t, 4H)60 - 65
Dioxaborinane (C-CH₂-C)2.0 - 2.2 (quint, 2H)25 - 30
Methyl (CH₃)2.3 - 2.5 (s, 3H)15 - 20

Table 1: Predicted NMR Data (in CDCl₃)

B. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[11] Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Protocol for ESI-MS:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source.

  • Acquire the spectrum in positive ion mode.

Expected Observations:

  • Molecular Ion Peak: The primary ion observed should be the protonated molecule [M+H]⁺. For C₉H₁₁BO₃S, the expected monoisotopic mass is 210.05. Therefore, the [M+H]⁺ ion should be observed at m/z 211.06.

  • Sodium Adduct: It is common to also observe the sodium adduct [M+Na]⁺ at m/z 233.04.

  • Isotopic Pattern: The presence of boron (¹⁰B and ¹¹B) and sulfur (³²S, ³³S, ³⁴S) will give a characteristic isotopic pattern that should be matched with theoretical predictions.

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. Potential fragmentation pathways include the loss of the propanediol moiety or cleavage of the thiophene ring. The fragmentation of thiophene derivatives often involves the loss of CHO, C₂H₂, or the entire side chain.[12][13]

Ion Formula Expected Monoisotopic m/z
[M+H]⁺[C₉H₁₂BO₃S]⁺211.06
[M+Na]⁺[C₉H₁₁BO₃SNa]⁺233.04

Table 2: Predicted High-Resolution Mass Spectrometry Data

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.

Protocol for FT-IR (ATR):

  • Place a small amount of the purified solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.[14]

  • C-H Stretch (Aromatic/Aldehydic): Peaks in the region of 3100-3000 cm⁻¹ (thiophene C-H) and a weaker pair of bands around 2850 and 2750 cm⁻¹ (aldehydic C-H).

  • B-O Stretch: A strong, broad absorption in the region of 1300-1400 cm⁻¹.

  • C-O Stretch: Absorptions in the 1100-1200 cm⁻¹ range corresponding to the C-O bonds of the ester.

  • C-S Stretch: Weaker absorptions in the fingerprint region, typically below 800 cm⁻¹.[15]

Characterization_Workflow start Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) start->nmr ms Mass Spectrometry (ESI-HRMS) start->ms ir FT-IR Spectroscopy (ATR) start->ir data_nmr Confirm Connectivity and Proton/Carbon Environment nmr->data_nmr data_ms Confirm Molecular Formula and Isotopic Pattern ms->data_ms data_ir Confirm Functional Groups (C=O, B-O, C-O) ir->data_ir final Purity and Structure Confirmed data_nmr->final data_ms->final data_ir->final

Figure 3: A multi-technique workflow for characterization.

IV. Stability and Storage: A Concluding Note on Best Practices

Given the susceptibility of the dioxaborinane ring to hydrolysis, long-term storage conditions are critical to maintaining the integrity of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. The compound should be stored in an inert atmosphere (argon or nitrogen), at low temperatures (≤ -20°C), and in a desiccated environment. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

By implementing the rigorous purification and characterization protocols outlined in this guide, researchers can proceed with confidence, knowing that the structural integrity and purity of this versatile building block have been thoroughly validated.

References

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Exploratory

The Aldehyde Group in 3-Methylthiophene Derivatives: A Nexus of Reactivity for Synthesis and Drug Discovery

An In-depth Technical Guide Abstract The 3-methylthiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science. The introduction of an aldehyde functionality onto this ring system transforms...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 3-methylthiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science. The introduction of an aldehyde functionality onto this ring system transforms it into a versatile building block, opening a vast landscape of synthetic possibilities. This technical guide provides an in-depth exploration of the reactivity of the aldehyde group in 3-methylthiophene derivatives, focusing primarily on the commercially significant 3-methylthiophene-2-carboxaldehyde. We will dissect the electronic interplay between the methyl donor group, the thiophene ring, and the aldehyde acceptor group, and how this dynamic influences a range of pivotal organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable intermediates in their synthetic programs.

Introduction: The Electronic Landscape of 3-Methylthiophene Aldehydes

The thiophene ring is an electron-rich aromatic system. The introduction of a methyl group at the 3-position further enhances this electron density through a positive inductive effect (+I). Conversely, the aldehyde group is a strong electron-withdrawing group via the mesomeric or resonance effect (-M). The positioning of these two groups dictates the overall electronic character and subsequent reactivity of the molecule.

In 3-methylthiophene-2-carboxaldehyde , the electron-donating methyl group and the electron-withdrawing aldehyde group are adjacent. This arrangement polarizes the molecule and influences both the reactivity of the carbonyl carbon and the aromatic ring itself. The aldehyde group deactivates the thiophene ring towards electrophilic substitution but renders the carbonyl carbon highly susceptible to nucleophilic attack. This unique electronic profile makes it a key intermediate for constructing complex organic compounds.[1]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental for its effective use in synthesis. 3-Methylthiophene-2-carboxaldehyde is a liquid at room temperature with a distinct odor.[2][3]

PropertyValueSource
Molecular Formula C₆H₆OS[2][4][5]
Molecular Weight 126.18 g/mol [2][5]
Appearance Clear colorless to yellow/brown liquid[4][5]
Boiling Point ~85 °C[3]
Density ~1.170 g/cm³ @ 25 °C[3]
Refractive Index ~1.586 @ 20 °C[3][4]
CAS Number 5834-16-2[5][6]

Reactivity at the Carbonyl Carbon: A Hub for Molecular Elaboration

The primary site of reactivity for 3-methylthiophene-2-carboxaldehyde is the electrophilic carbon of the aldehyde group. This allows for a multitude of transformations to build molecular complexity.

C=C Bond Formation: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[7] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon.[8] Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes, while non-stabilized ylides (containing alkyl groups) favor (Z)-alkenes.[9]

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Olefin Synthesis PPH3 Triphenylphosphine (PPh₃) AlkylHalide Alkyl Halide (R-CH₂-X) Salt Phosphonium Salt [Ph₃P⁺-CH₂-R]X⁻ Base Strong Base (e.g., n-BuLi, NaH) Ylide Phosphorus Ylide (Ph₃P=CH-R) Alkene Alkene Product Ylide->Alkene + Aldehyde (Nucleophilic Attack) Aldehyde 3-Methylthiophene -2-carboxaldehyde Aldehyde->Alkene Oxide Triphenylphosphine Oxide (Byproduct) Alkene->Oxide Formation of byproduct

Experimental Protocol: General Wittig Olefination

  • Ylide Generation: To a solution of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium (1.05 eq.) dropwise at 0 °C.

  • Reaction Incubation: Stir the resulting mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of 3-methylthiophene-2-carboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired alkene.[10]

C-C Bond Formation: Grignard Reactions

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.[11] This reaction is a reliable method for creating new carbon-carbon bonds. The choice of the Grignard reagent dictates the nature of the alkyl or aryl group added to the carbonyl.

Experimental Protocol: General Grignard Addition

  • Reaction Setup: To a solution of 3-methylthiophene-2-carboxaldehyde (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere, cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (e.g., ethylmagnesium bromide, 1.2 eq.) dropwise via a syringe, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-3 hours until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting secondary alcohol by column chromatography.[12]

C-N Bond Formation: Reductive Amination

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds.[13] The reaction proceeds in two stages: the initial formation of an imine or enamine intermediate by the reaction of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[14] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde.[15]

Reductive_Amination Aldehyde Thiophene Aldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Amine (Condensation) Amine Primary/Secondary Amine (R₂NH) Amine->Imine Product Substituted Amine Product Imine->Product + Reducer (Reduction) Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Product

Experimental Protocol: General Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylthiophene-2-carboxaldehyde (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude amine product via column chromatography.

Other Key Carbonyl Transformations
  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst like piperidine or an amine.[16] It results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product, which is a valuable Michael acceptor.[16][17]

  • Cannizzaro Reaction: Since thiophene aldehydes lack α-hydrogens, they can undergo the Cannizzaro reaction in the presence of a strong base.[18][19] This disproportionation reaction involves two molecules of the aldehyde, with one being oxidized to the corresponding carboxylic acid and the other being reduced to the primary alcohol.[20][21]

The Aldehyde in Palladium-Catalyzed Cross-Coupling

While the primary reactivity lies at the carbonyl, the aldehyde group also serves as a valuable functional handle for more advanced transformations, particularly in palladium-catalyzed cross-coupling reactions. Thiophene derivatives are extensively used in these reactions to construct complex biaryl systems for materials and medicinal chemistry.[22][23]

A common strategy involves first converting the 3-methylthiophene starting material into a halogenated derivative (e.g., 2-bromo-3-methylthiophene-5-carboxaldehyde). This halogenated aldehyde can then participate in reactions like the Suzuki-Miyaura coupling.[24][25]

Suzuki_Coupling ThiopheneHalide Bromo-Thiophene Aldehyde Product Biaryl Product ThiopheneHalide->Product BoronicAcid Aryl Boronic Acid Ar-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalytic Cycle Base Base (e.g., Na₂CO₃) Base->Product

This approach allows for the precise installation of various aryl or heteroaryl groups, with the aldehyde remaining intact for subsequent derivatization, making it a powerful tool for building complex molecular architectures.[26]

Conclusion

3-Methylthiophene derivatives bearing an aldehyde group are exceptionally versatile synthetic intermediates. The electron-donating methyl group and the electron-withdrawing aldehyde group create a unique electronic environment that activates the carbonyl for a wide array of nucleophilic additions while also providing a handle for advanced cross-coupling strategies. A thorough understanding of the reaction mechanisms and protocols for key transformations—such as the Wittig reaction, Grignard addition, reductive amination, and cross-coupling reactions—empowers researchers to strategically design and execute synthetic routes for novel pharmaceuticals and advanced materials. The continued exploration of the rich chemistry of these building blocks promises to yield further innovations in chemical synthesis.

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Foundational

Foreword: The Boron-Thiophene Interface in Modern Drug Discovery

An In-Depth Technical Guide to the Stability of Dioxaborinane Rings in Thiophene Compounds The incorporation of boron, particularly in the form of boronic acids, has become a cornerstone of modern medicinal chemistry, le...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of Dioxaborinane Rings in Thiophene Compounds

The incorporation of boron, particularly in the form of boronic acids, has become a cornerstone of modern medicinal chemistry, leading to several FDA-approved drugs.[1][2] The boronic acid moiety is a unique pharmacophore, capable of forming reversible covalent bonds with target proteins, which can significantly enhance potency and selectivity.[3] However, free boronic acids often present challenges related to pharmacokinetics and stability. This has led to the widespread use of boronic acid esters, especially cyclic esters like dioxaborinanes, which serve as prodrugs or protecting groups that are cleaved in vivo to release the active boronic acid.[4]

Thiophene, a five-membered aromatic heterocycle, is another privileged scaffold in drug design, valued for its ability to mimic a phenyl ring while possessing distinct electronic properties and metabolic profiles.[5] When these two powerful moieties are combined—a thiophene ring appended to a dioxaborinane—understanding the stability of the resulting compound becomes paramount. The dioxaborinane must be stable enough to survive storage and formulation but labile enough to hydrolyze at the desired rate under physiological conditions to release the active drug.

This guide provides a deep dive into the chemical principles governing the stability of thiophene-dioxaborinane systems. We will move beyond simple descriptions to explore the causal relationships between molecular structure, electronic effects, and hydrolytic stability, offering field-proven insights and actionable protocols for researchers in drug development.

Foundational Principles of Dioxaborinane Stability

A dioxaborinane is a six-membered cyclic ester formed between a boronic acid and a 1,3-diol. Its stability is not absolute but exists as an equilibrium between the cyclic ester and the free boronic acid and diol. This equilibrium is profoundly influenced by several key factors.

The Role of pH and Boron Hybridization

The boron atom in a dioxaborinane ring is sp²-hybridized with a trigonal planar geometry. It is a Lewis acid, susceptible to nucleophilic attack by water. This hydrolysis is the primary pathway for ring cleavage. The process begins with the coordination of a water molecule or hydroxide ion to the boron center, forming a transient, sp³-hybridized tetrahedral intermediate.[6]

The stability of the dioxaborinane ring is highly pH-dependent.[7]

  • Under acidic conditions: Hydrolysis can be catalyzed, but the equilibrium often still favors the ester.

  • Under neutral to basic conditions: The concentration of the more nucleophilic hydroxide ion (OH⁻) increases, accelerating the formation of the anionic tetrahedral intermediate and shifting the equilibrium towards the hydrolyzed state.[7] The rate of hydrolysis is therefore typically lowest at acidic pH and increases as the pH approaches and exceeds the pKa of the parent boronic acid.

G cluster_0 Hydrolytic Cleavage of Thiophene-Dioxaborinane A Thiophene-Dioxaborinane (Trigonal, sp² Boron) B Tetrahedral Intermediate (sp³ Boron) A->B + H₂O / OH⁻ B->A - H₂O / OH⁻ C Thiophene Boronic Acid + 1,3-Diol B->C Ring Opening C->B Ring Closing (Esterification)

Caption: The equilibrium of dioxaborinane hydrolysis.

Electronic Effects of the Boronic Acid Substituent

The Lewis acidity of the boron atom is directly modulated by the electronic properties of its substituent—in this case, the thiophene ring.

  • Electron-Withdrawing Groups (EWGs): An EWG attached to the thiophene ring will pull electron density away from the boron atom. This increases the boron's Lewis acidity, making it more electrophilic and thus more susceptible to nucleophilic attack by water. Consequently, EWGs generally decrease the hydrolytic stability of the dioxaborinane ring.

  • Electron-Donating Groups (EDGs): An EDG on the thiophene ring will donate electron density to the boron atom, reducing its Lewis acidity. This makes the boron less electrophilic and slows the rate of hydrolysis, thereby increasing the stability of the dioxaborinane ring.

This principle is a critical tool for tuning the stability of a potential drug molecule.[8]

The Influence of the Diol Backbone

The choice of the 1,3-diol used to form the dioxaborinane ring is a major determinant of stability. The key principle is the preorganization and strain of the resulting ring.[7][9]

  • Steric Bulk: Increasing steric bulk on the diol backbone (e.g., using neopentyl glycol instead of propane-1,3-diol) can shield the boron atom from attack by water, enhancing kinetic stability.

  • Conformational Strain: The formation of the six-membered ring introduces conformational constraints. Diols that lead to a more strained ring system will result in a less stable dioxaborinane, as hydrolysis relieves this strain. Conversely, diols that form a thermodynamically stable, low-strain ring (like those derived from 2,2-dimethyl-1,3-propanediol) yield highly stable esters.[9]

The Thiophene Moiety: A Unique Modulator of Stability

The thiophene ring itself introduces specific electronic and metabolic considerations that go beyond the general principles discussed above.

Positional Isomerism and Electronic Influence

Thiophene is not electronically uniform. The C2/C5 positions are more electron-rich and reactive towards electrophiles than the C3/C4 positions.[10] Therefore, the point of attachment of the dioxaborinane moiety to the thiophene ring matters:

  • 2-Thiophenyl-Dioxaborinane: The boron is attached at a more electron-rich position, which can influence its electronic environment and subsequent stability.

  • 3-Thiophenyl-Dioxaborinane: The boron is attached at a less electron-rich position.

Furthermore, substituents on the thiophene ring will have position-dependent effects on the boron center's Lewis acidity, providing a nuanced method for stability modulation. A recent study highlighted that electron-withdrawing groups on a thiophene ring reduce its reactivity toward oxidation, a principle that can be extended to its influence on an attached Lewis acidic center.[11]

Metabolic Stability: Beyond Simple Hydrolysis

For drug development professionals, hydrolytic stability is only part of the story. Metabolic stability is equally crucial. The thiophene ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can form reactive intermediates like thiophene-S-oxides.[12] This represents a parallel degradation pathway that can compete with hydrolysis.

Strategic Consideration: Introducing bulky substituents at the positions adjacent to the sulfur atom can sterically hinder enzymatic oxidation, improving the overall metabolic stability of the compound and ensuring that hydrolysis of the dioxaborinane is the primary clearance mechanism.[12]

Experimental Protocol: Assessing Hydrolytic Stability

A self-validating protocol is essential for generating trustworthy and reproducible stability data. The following workflow for assessing hydrolytic stability via High-Performance Liquid Chromatography (HPLC) is robust and widely applicable.

G cluster_1 Workflow for Hydrolytic Stability Assay prep 1. Stock Solution Prep (Compound in ACN or DMSO) reaction 3. Incubation (Spike stock into buffer at 37°C) prep->reaction buffer 2. Buffer Preparation (e.g., pH 5.0, 7.4, 9.0) buffer->reaction sampling 4. Time-Point Sampling (t=0, 5, 15, 30, 60, 120 min) reaction->sampling quench 5. Reaction Quench (Add equal volume of cold ACN) sampling->quench analysis 6. HPLC Analysis (Quantify parent compound peak area) quench->analysis data 7. Data Processing (Plot ln(% Remaining) vs. Time) analysis->data half_life 8. Calculate Half-Life (t½) (t½ = -0.693 / slope) data->half_life

Caption: Step-by-step workflow for HPLC-based stability assessment.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the thiophene-dioxaborinane test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Preparation of Buffers: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0 for stomach acid, pH 7.4 for blood, pH 9.0 for basic conditions). Common buffers include phosphate-buffered saline (PBS) for pH 7.4 and citrate or acetate buffers for acidic pH.

  • Initiation of Reaction: Pre-warm the aqueous buffers to a physiologically relevant temperature (e.g., 37°C). To initiate the hydrolysis reaction, spike a small volume of the stock solution into the pre-warmed buffer to achieve a final concentration of 50-100 µM. Ensure the final concentration of organic solvent is low (<1%) to avoid affecting the kinetics.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture. The t=0 sample should be taken immediately after adding the compound to the buffer.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to an equal volume of a cold organic solvent, such as acetonitrile, containing an internal standard if desired. This stops the hydrolysis and precipitates any proteins.

  • Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method. Monitor the disappearance of the peak corresponding to the parent thiophene-dioxaborinane compound.

  • Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the natural logarithm (ln) of the percentage remaining versus time.

  • Calculation of Half-Life: For a first-order reaction, the plot from step 7 will be linear. The slope of this line is the rate constant, k. The half-life (t½) can be calculated using the equation: t½ = -0.693 / slope .

Data Presentation and Interpretation

The results of such an experiment can be summarized in a table to allow for easy comparison across different compounds and conditions.

Compound IDSubstituent on ThiopheneDiol UsedpHHalf-Life (t½, minutes)
TD-01 H (unsubstituted)Neopentyl Glycol7.4180
TD-02 5-Chloro (EWG)Neopentyl Glycol7.445
TD-03 5-Methoxy (EDG)Neopentyl Glycol7.4> 480
TD-04 H (unsubstituted)1,3-Propanediol7.425

This hypothetical data clearly illustrates the principles discussed: an electron-withdrawing chloro group (TD-02 ) decreases stability compared to the unsubstituted analog (TD-01 ), while an electron-donating methoxy group (TD-03 ) increases it. It also shows the dramatic stabilizing effect of a bulkier, more preorganized diol like neopentyl glycol (TD-01 ) compared to simple 1,3-propanediol (TD-04 ).

Conclusion and Future Outlook

The stability of a dioxaborinane ring in a thiophene-containing compound is a multi-faceted property governed by a delicate interplay of pH, electronic effects, steric hindrance, and metabolic pathways. A thorough understanding of these factors is not merely an academic exercise; it is a critical prerequisite for the rational design of boronic acid-based drugs. By strategically modifying both the thiophene ring and the diol backbone, medicinal chemists can precisely tune the rate of hydrolysis, optimizing the pharmacokinetic profile of a drug candidate to ensure it reaches its target and releases its active form at the desired rate. The experimental workflows provided herein offer a robust framework for quantifying this crucial parameter, enabling data-driven decisions in the complex process of drug development.

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Exploratory

A Technical Guide to Unlocking the Potential of Substituted Thiophene-2-Carbaldehydes: Emerging Research Frontiers

Abstract The thiophene ring is a privileged scaffold in both medicinal chemistry and materials science, consistently featured in FDA-approved drugs and high-performance organic electronics.[1][2] When functionalized with...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene ring is a privileged scaffold in both medicinal chemistry and materials science, consistently featured in FDA-approved drugs and high-performance organic electronics.[1][2] When functionalized with a reactive carbaldehyde group at the 2-position, it becomes a uniquely versatile building block for creating novel molecular architectures with tailored functions. This guide moves beyond established applications to identify and detail promising, underexplored research avenues for substituted thiophene-2-carbaldehydes. We will explore its potential in designing next-generation kinase inhibitors, advanced organic semiconductors, and selective chemosensors. Furthermore, we will delve into innovative synthetic strategies, such as C-H activation and flow chemistry, that can accelerate the discovery and development of new chemical entities based on this powerful core. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of thiophene-2-carbaldehyde for groundbreaking scientific advancements.

Part I: Medicinal Chemistry Frontiers: Targeting Disease with Precision

The thiophene moiety is a cornerstone of numerous pharmaceuticals due to its ability to act as a bioisostere for phenyl rings while offering unique electronic properties and metabolic profiles.[2] The aldehyde at the 2-position serves as a synthetic handle for introducing diverse functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).[3][4]

Research Area 1: Novel Kinase Inhibitors for Oncology

Scientific Rationale: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[5] A majority of successful kinase inhibitors are ATP-competitive, binding to the ATP pocket on the enzyme.[6] A key interaction for these inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase, mimicking the binding of the adenine base of ATP.[7][8] The thiophene ring, with its inherent aromaticity and the presence of the sulfur heteroatom, is an excellent scaffold for creating effective hinge binders.

Proposed Research Directive: The development of 5-aryl or 5-heteroaryl substituted thiophene-2-carbaldehyde derivatives as selective kinase inhibitors. The aldehyde can be converted to an amine or other functional group designed to interact with solvent-exposed regions, while the 5-position substituent can be tailored to target specific hydrophobic pockets within the ATP-binding site. The core thiophene ring is positioned to form critical hydrogen bonds with the kinase hinge.

Experimental Protocol: Synthesis of a 5-Aryl Thiophene-2-Carbaldehyde Library Core via Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance (including the aldehyde), broad substrate scope with commercially available arylboronic acids, and typically high yields, making it ideal for library synthesis.[9][10]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 5-bromothiophene-2-carbaldehyde (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.). The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is based on its proven efficacy and reliability in similar couplings.[9]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane or a toluene/water mixture (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-arylthiophene-2-carbaldehyde derivative.[10]

Data Presentation: Representative Biological Activity of Thiophene Derivatives

Compound ClassTarget/AssayIC₅₀ / ActivityReference
4-Arylthiophene-2-carbaldehydePseudomonas aeruginosa29.7 µg/mL[10]
4-Arylthiophene-2-carbaldehydeUrease Inhibition27.1 µg/mL[10]
Thiophene CarboxamidesJanus Kinase 2 (JAK2)Potent Inhibition[11]
Cyclopenta[b]thiopheneTyrosine KinaseHigh Activity[12]
2-Amino-thiophenesIĸβ-kinaseEdema Reduction[13]

Visualization: Proposed Kinase Hinge-Binding Mechanism

G cluster_kinase Kinase Hinge Region cluster_inhibitor Thiophene-Based Inhibitor GK1_CO GK+1 (C=O) GK3_NH GK+3 (N-H) Thiophene Thiophene Ring Thiophene->GK3_NH H-bond (S acting as acceptor) Aryl 5-Aryl Group (targets hydrophobic pocket) Thiophene->Aryl Aldehyde C=O (from aldehyde) Aldehyde->GK1_CO Potential H-bond or steric interaction caption Thiophene core mimicking ATP-adenine binding.

Caption: Thiophene core mimicking ATP-adenine binding.

Part II: Advanced Materials Science Applications

The π-conjugated system of the thiophene ring makes it a fundamental component in organic electronics. Strategic substitution allows for the fine-tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for device performance.[14][15]

Research Area 2: Thiophene-Aldehyde Based Chromogenic and Fluorogenic Chemosensors

Scientific Rationale: The development of selective chemosensors for detecting environmentally and biologically important species (e.g., heavy metal ions) is a major research goal. Thiophene-based fluorophores are highly sensitive to their local environment.[16] The thiophene-2-carbaldehyde scaffold is an ideal starting point for a chemosensor design. The aldehyde provides a convenient site for conjugation to a specific ionophore (a receptor molecule), while the thiophene core acts as the signaling unit (fluorophore or chromophore). Binding of an analyte to the ionophore can induce a conformational or electronic change that modulates the photophysical properties of the thiophene, leading to a detectable signal via mechanisms like Chelation-Enhanced Fluorescence (CHEF).[16][17]

Proposed Research Directive: Design and synthesize a series of Schiff base derivatives from substituted thiophene-2-carbaldehydes and various amino-functionalized receptor units (e.g., amino-aza-crown ethers for alkali metals, or aminothiophenols for soft heavy metals like Hg²⁺). The research would focus on correlating the structure of the receptor and the substitution on the thiophene ring with the selectivity and sensitivity of the sensor for specific metal ions.

Experimental Protocol: Synthesis and Characterization of a Thiophene-Based Schiff Base Sensor

  • Synthesis: In a round-bottom flask, dissolve the synthesized substituted thiophene-2-carbaldehyde (1.0 eq.) in absolute ethanol. Add a catalytic amount of acetic acid.

  • Reagent Addition: Add the chosen amine-containing receptor molecule (1.0 eq.) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. The formation of the Schiff base (imine) is often accompanied by a color change.

  • Isolation: Allow the reaction to cool. The product may precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a new imine proton signal (~8.5 ppm) in the ¹H NMR spectrum is indicative of a successful reaction.[18]

  • Sensing Studies: Prepare a stock solution of the sensor in a suitable solvent (e.g., acetonitrile/water). Perform UV-Vis absorption and fluorescence emission titrations by incrementally adding stock solutions of various metal perchlorate salts to characterize the sensor's response and selectivity.[19]

Visualization: Mechanism of a "Turn-On" Fluorescent Sensor

G cluster_process Sensing Mechanism cluster_key Key FreeSensor Free Sensor (Low Fluorescence) PET Active Complex Sensor-Metal Complex (High Fluorescence) PET Blocked FreeSensor->Complex + Metal Ion MetalIon Metal Ion (e.g., Zn²⁺) Key PET = Photoinduced Electron Transfer caption Chelation blocks PET, enhancing fluorescence.

Caption: Chelation blocks PET, enhancing fluorescence.

Research Area 3: Tailored Polymers for All-Polymer Solar Cells (All-PSCs)

Scientific Rationale: All-PSCs, where both the donor and acceptor materials are polymers, offer advantages in mechanical flexibility and stability. Thiophene-based polymers are exceptional donor materials due to their excellent charge transport properties.[20][21] Recent advances have focused on developing matching polymer acceptors. By creating polymers from thiophene-2-carbaldehyde derivatives, the aldehyde group can be used as a post-polymerization functionalization handle to attach electron-accepting moieties or to tune the polymer's solubility and morphology, which are critical for efficient charge separation and transport in the bulk heterojunction (BHJ) active layer.

Proposed Research Directive: Synthesize novel polythiophene derivatives bearing pendant aldehyde groups. This can be achieved by copolymerizing a 3-substituted-thiophene monomer (to ensure solubility) with a 3-substituted-thiophene-2-carbaldehyde monomer. The resulting polymer can then be functionalized via condensation chemistry to attach various electron-accepting units, creating a library of materials for screening in All-PSC devices.

Data Presentation: Performance of Thiophene-Based Polymers in Organic Solar Cells

Polymer DonorPolymer AcceptorPower Conversion Efficiency (PCE)Reference
PM6PYF-EF17.07%[22]
PM6PY-IT:PYF-EF (Ternary)18.62%[22]
PFETVT-TL1511.81%[21]
P3HTPC₆₁BM3.6 - 6.6%[20]

Part III: Synthetic Strategy & Innovation

Advancing the applications of substituted thiophene-2-carbaldehydes requires not only novel molecular designs but also more efficient, sustainable, and powerful synthetic tools.

Research Area 4: Direct C-H Activation for Atom-Economical Synthesis

Scientific Rationale: Traditional methods for functionalizing thiophenes often require pre-functionalization steps (e.g., halogenation), generating stoichiometric waste and limiting the accessible chemical space.[9] Direct C-H activation/functionalization is a paradigm-shifting strategy that forms C-C or C-heteroatom bonds directly from an unactivated C-H bond.[23][24] Applying this to the thiophene-2-carbaldehyde core, particularly at the C3 or C4 positions, would provide a highly atom-economical route to novel derivatives that are difficult to access via classical methods. The aldehyde itself can act as a directing group to guide the metal catalyst to an adjacent C-H bond.

Proposed Research Directive: Explore the palladium- or rhodium-catalyzed direct C-H arylation of the C3 position of 5-substituted-thiophene-2-carbaldehydes. This would involve screening various catalysts, ligands, and oxidants to achieve high regioselectivity and yield, bypassing the need for a 3-bromo or 3-iodo precursor. Success in this area would represent a significant step forward in the green synthesis of complex thiophenes.[25][26]

Research Area 5: High-Throughput Library Synthesis via Flow Chemistry

Scientific Rationale: The discovery process in both drug development and materials science relies on the rapid synthesis and screening of large libraries of compounds.[27] Batch chemistry can be slow, difficult to automate, and problematic for reactions involving hazardous intermediates or precise temperature control. Flow chemistry, where reagents are pumped through heated and pressurized tubes or microreactors, offers superior control over reaction parameters, enhanced safety, and the potential for full automation and integration with purification and screening platforms.[1][28]

Proposed Research Directive: Develop a multi-step, automated flow chemistry platform for the synthesis of a library of thiophene-2-carboxamide derivatives. The platform would start with a substituted thiophene-2-carbaldehyde, perform an in-line oxidation to the carboxylic acid, activate the acid (e.g., to an acid chloride), and finally react it with a diverse set of amines to generate a library of amides for biological screening.

Visualization: Automated Flow Synthesis Workflow

G reagent1 Reagent Pump A (Thiophene-2-carbaldehyde) mixer1 T-Mixer reagent1->mixer1 reagent2 Reagent Pump B (Oxidant) reagent2->mixer1 reagent3 Reagent Pump C (Amine Library) mixer2 T-Mixer reagent3->mixer2 reactor1 Heated Reactor 1 (Oxidation) mixer1->reactor1 reactor1->mixer2 reactor2 Reactor 2 (Amidation) mixer2->reactor2 purify In-line Purification (e.g., SPE Cartridge) reactor2->purify collect Fraction Collector (96-well plate) purify->collect caption Automated workflow for rapid library generation.

Caption: Automated workflow for rapid library generation.

Conclusion and Future Outlook

Substituted thiophene-2-carbaldehydes represent a scaffold of immense potential that is far from fully exploited. The research directives outlined in this guide—from creating precision kinase inhibitors to developing advanced chemosensors and leveraging cutting-edge synthetic methodologies like C-H activation and flow chemistry—highlight just a few of the promising avenues. The inherent reactivity of the aldehyde, coupled with the tunable electronic nature of the thiophene ring, provides a robust platform for innovation. Future success will depend on interdisciplinary collaboration, combining rational molecular design, powerful synthetic innovation, and high-throughput screening to translate these promising research areas into tangible advancements in medicine and technology.

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. [Link]

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  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. [Link]

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (n.d.). MDPI. [Link]

  • Thiophene-based conjugated oligomers for organic solar cells. (n.d.). Royal Society of Chemistry. [Link]

  • USE OF FLOW CHEMISTRY FOR LIBRARY SYNTHESIS. (n.d.). leypdf.com. [Link]

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  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines. (2007). National Institutes of Health. [Link]

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  • Design and Synthesis of Novel Thiophene based Chelator Ligand for Enhanced Sensing of Fe2+ ions: An Experimental and Theoretical Insights. (n.d.). Oriental Journal of Chemistry. [Link]

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  • Assembly line library synthesis in flow: A multistep and multivectorial approach. (2024). ChemRxiv. [Link]

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  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). National Institutes of Health. [Link]

  • Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. (n.d.). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki Coupling Reactions Using 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Thiophene Scaffolds and the Suzuki-Miyaura Coupling Thiophene and its derivatives are foundational scaffolds in me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiophene Scaffolds and the Suzuki-Miyaura Coupling

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The structural similarity of the thiophene ring to a phenyl group allows it to act as a bioisostere, often leading to enhanced pharmacological profiles.[4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating complex biaryl and heteroaryl structures that are pivotal in drug discovery.[5][6] This reaction's success is attributed to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its boronic acid and ester reagents.[7][8]

This guide focuses on the application of a specific and valuable building block, 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde , in Suzuki coupling reactions. The presence of both a protected boronic acid (a dioxaborinane) and a reactive carbaldehyde group on the thiophene ring makes this reagent a versatile intermediate for the synthesis of complex, functionalized thiophene-containing molecules. The dioxaborinane group offers a stable, controlled-release source of the boronic acid, which can be advantageous in reactions with sensitive substrates or under conditions where the free boronic acid might be prone to decomposition.[9]

Reagent Profile: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Property Value
IUPAC Name 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde
CAS Number 374537-98-1[10]
Molecular Formula C9H11BO3S
Molecular Weight 210.06 g/mol
Appearance Typically a solid

The strategic placement of the methyl group at the 3-position and the aldehyde at the 2-position influences the electronic properties and steric environment of the thiophene ring, which can affect the kinetics and outcome of the Suzuki coupling reaction. The aldehyde functionality provides a synthetic handle for further transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions, allowing for the rapid diversification of the coupled products.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd [R¹-Pd(II)-X]L_n (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation_Complex [R¹-Pd(II)-R²]L_n OxAdd->Transmetalation_Complex Transmetalation (R²-B(OR)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination (R¹-R²) Product Coupled Product (R¹-R²) ArylHalide Aryl/Heteroaryl Halide (R¹-X) BoronicEster Thiophene Boronic Ester (R²-B(OR)₂) Base Base caption Figure 1. The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Caption: Figure 1. The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[11]

  • Transmetalation: The organic group (R²) from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.[5][12]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

  • Aryl or heteroaryl halide (e.g., bromide, iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)[13]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[7]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)[5][14]

  • Degassed water (if using aqueous conditions)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (1.0 equiv), the aryl/heteroaryl halide (1.1-1.2 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%). If using a solid catalyst, add it at this stage.

  • Solvent Addition: Add the anhydrous, degassed solvent. If a biphasic system is desired, add the organic solvent followed by degassed water.[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Workflow for Reaction Optimization

For challenging substrates or to improve yield and purity, a systematic optimization of reaction parameters is recommended.

Optimization_Workflow Start Initial Reaction Setup (Standard Conditions) ScreenCatalyst Screen Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) Start->ScreenCatalyst ScreenBase Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, aq. solutions) ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvents (e.g., Dioxane, Toluene, THF, DMF, 2-MeTHF) ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature (e.g., RT, 60°C, 80°C, 100°C) ScreenSolvent->OptimizeTemp CheckStoichiometry Adjust Stoichiometry (Boronic Ester:Halide Ratio) OptimizeTemp->CheckStoichiometry FinalProtocol Optimized Protocol CheckStoichiometry->FinalProtocol

Caption: Figure 2. Experimental workflow for optimizing Suzuki coupling conditions.

Key Considerations and Field-Proven Insights

  • Choice of Boronic Ester vs. Acid: While boronic acids are common, boronic esters like the 1,3,2-dioxaborinane derivative can offer increased stability, particularly for heteroaromatic systems prone to protodeboronation.[6][9] This can be crucial for achieving high yields, especially in reactions that require prolonged heating or the use of strong bases.

  • Catalyst and Ligand Selection: For heteroaryl couplings, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) often provide superior results by promoting the oxidative addition and reductive elimination steps.[15] Modern pre-catalysts can also offer faster reaction times and lower catalyst loadings.[9]

  • The Role of the Base: The base is not merely a proton scavenger; it plays a critical role in activating the boronic ester for transmetalation.[5][12] The choice of base can significantly impact the reaction rate and yield. For instance, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially with less reactive aryl chlorides.[7]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[16] Aprotic polar solvents like DMF or dioxane are commonly used.[5] The addition of water in biphasic systems can be beneficial for dissolving inorganic bases and accelerating the reaction, but an excess can lead to undesired protodeboronation of the boronic ester.[6]

  • Potential Side Reactions: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that reduces the yield.[6] This can be minimized by using anhydrous conditions, a suitable base, and protecting the boronic acid as an ester. Homocoupling of the boronic ester can also occur, particularly at higher temperatures or in the presence of oxygen.

Applications in Drug Discovery and Materials Science

The products derived from the Suzuki coupling of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde are valuable intermediates for a wide range of applications. The resulting aryl- or heteroaryl-substituted 3-methylthiophene-2-carbaldehydes can be further elaborated to synthesize:

  • Bioactive Molecules: Many approved drugs contain a thiophene core, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[1][2][17] The ability to rapidly generate diverse libraries of substituted thiophenes is a key strategy in lead optimization.

  • Organic Electronics: Thiophene-based conjugated polymers are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[18] The Suzuki coupling is a primary method for synthesizing these materials.

Concluding Remarks

The Suzuki-Miyaura coupling using 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde offers a robust and versatile method for the synthesis of highly functionalized thiophene derivatives. A thorough understanding of the reaction mechanism, coupled with systematic optimization of reaction parameters, will enable researchers to efficiently access a wide array of complex molecules for applications in drug discovery, materials science, and beyond. The stability of the dioxaborinane protecting group provides a distinct advantage in handling this otherwise potentially labile heterocyclic boronic acid derivative.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link][9][15]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient Suzuki-Miyaura coupling of 2-pyridyl halides and tosylates.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Carcenac, Y., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 3(44), 12456-12462. [Link][7]

  • Shafique, S., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(9), 1035-1057. [Link][1][17]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][6]

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link][3]

  • Wallace, D. J., & Chen, C. (2001). The Suzuki Reaction in Water. Tetrahedron Letters, 42(31), 5363-5365.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Coupling. In Boronic Acids (pp. 1-40). Springer.
  • Encyclopedia MDPI. (n.d.). Thiophene-Based Compounds. [Link][2]

  • Han, F. S. (2011). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 40(10), 5267-5277.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13778–13789. [Link][8][19]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][12]

  • Wikipedia. (n.d.). Suzuki reaction. [Link][5]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][11]

  • Liu, C., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 6(12), 2269-2276. [Link][18]

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde for Advanced Cross-Coupling Strategies

Introduction: A Versatile Heterocyclic Building Block In the landscape of modern organic synthesis, the demand for functionalized heterocyclic scaffolds remains paramount, particularly in the fields of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the demand for functionalized heterocyclic scaffolds remains paramount, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives, for instance, are core components of numerous pharmacologically active compounds and organic electronic materials.[1][2] 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde emerges as a highly valuable and versatile building block. It uniquely combines two powerful functional handles within a single thiophene core:

  • A boronic ester (protected by a 1,3-propanediol group), which is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This moiety allows for the strategic formation of carbon-carbon bonds.

  • An aldehyde group , which serves as a versatile anchor for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and condensations, enabling rapid diversification of the molecular structure.

The 1,3,2-dioxaborinane ring provides enhanced stability to the boronic acid, making the compound easier to handle and store compared to its unprotected counterpart, while still exhibiting excellent reactivity under appropriate catalytic conditions. This application note provides a comprehensive guide to the properties, handling, and application of this reagent in a representative Suzuki-Miyaura cross-coupling protocol.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is critical for successful and reproducible experimentation.

PropertyDataReference
Chemical Name 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carboxaldehyde[5][6]
Synonyms 5-Formyl-4-methylthiophene-2-boronic acid 1,3-propanediol ester[6]
CAS Number 374537-98-1[5]
Molecular Formula C₉H₁₁BO₃S-
Molecular Weight 210.06 g/mol -
Appearance Typically an off-white to yellow solid[7][8]
Storage Store in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen). Reagent is sensitive to air and moisture.[7][7]

Safety & Handling Precautions:

  • General Handling: Work with hazardous chemicals should only be performed by trained personnel.[9] Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific: Organoboron compounds may cause irritation to the eyes, respiratory system, and skin.[10][11] Avoid generating dust during handling.[10] In case of contact, rinse the affected area thoroughly with water.

  • Storage: The boronic ester can be susceptible to hydrolysis (deboronation) upon prolonged exposure to moisture.[12] Ensure the container is tightly sealed and stored in a desiccator or glovebox for long-term stability.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate.[13][14] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse substrates.[4][15]

Our thiophene boronic ester is an excellent substrate for coupling with various aryl, heteroaryl, or vinyl halides, providing a direct route to complex biaryl and substituted thiophene structures that are of significant interest in drug discovery.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed coupling of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde with a representative aryl bromide.

Objective: To synthesize a 5-aryl-3-methylthiophene-2-carbaldehyde derivative.

Materials & Reagents:

  • 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (1.0 eq)

  • Aryl Bromide (1.1 - 1.2 eq)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere line (Nitrogen or Argon) with a bubbler

  • Standard laboratory glassware for work-up and purification

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purify Purification setup1 1. Add boronic ester, aryl bromide, and base to flask setup2 2. Seal flask and purge with inert gas (3x cycles) setup1->setup2 setup3 3. Add degassed solvents via syringe setup2->setup3 react1 4. Add Palladium catalyst under positive N₂ pressure setup3->react1 react2 5. Heat reaction mixture (e.g., 90 °C) with stirring react1->react2 react3 6. Monitor progress via TLC or LC-MS react2->react3 workup1 7. Cool to RT, quench with water react3->workup1 workup2 8. Extract with organic solvent (e.g., EtOAc) workup1->workup2 workup3 9. Dry, filter, and concentrate organic layers workup2->workup3 purify1 10. Purify crude product via flash column chromatography workup3->purify1 purify2 11. Characterize final product (NMR, MS) purify1->purify2

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, the chosen aryl bromide, and the base (e.g., Cs₂CO₃).

  • Inerting the Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water) via a syringe. Stir the mixture for 5-10 minutes to ensure good suspension.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst to the flask under a positive flow of inert gas. This technique minimizes the catalyst's exposure to air.

  • Reaction Conditions: Place the flask in a preheated oil bath (e.g., 80-100 °C) and stir vigorously. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: Allow the reaction to proceed for the designated time (typically 4-24 hours). Monitor the consumption of the starting materials by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for a more precise assessment.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous phase three times with an organic solvent such as ethyl acetate or dichloromethane. The product will move into the organic layer.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine to remove inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-3-methylthiophene-2-carbaldehyde product.

Mechanistic Insights: The Engine of C-C Bond Formation

A deep understanding of the reaction mechanism is essential for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[16][17][18]

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0)L₂ species, which undergoes oxidative addition into the carbon-halide bond of the aryl bromide (Ar-X). This step forms a square planar Pd(II) complex, and it is often the rate-determining step of the cycle.[16]

  • Transmetalation: This is the key step where the carbon-carbon bond formation is set up. The base activates the boronic ester, forming a more nucleophilic "ate" complex (a tetracoordinate boronate).[19][20] This boronate then transfers its organic group (the thiophene ring) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center. This forms the desired C-C bond in the product and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[16]

The Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Ar-X transmetal Transmetalation pd_complex2 Ar-Pd(II)L₂-R¹ pd_complex1->pd_complex2 [R¹B(OR)₂OH]⁻ (from Boronic Ester + Base) red_elim Reductive Elimination product Ar-R¹ (Product) pd_complex2->product product->pd0 Regeneration

Caption: The three key phases of the Suzuki catalytic cycle.

Optimization and Troubleshooting

Even robust reactions can require optimization. The following table provides guidance on common challenges.

IssuePotential Cause(s)Suggested Solutions
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/deoxygenated conditions.3. Inappropriate base or solvent.4. Sterically hindered substrates.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing of solvents and proper inert atmosphere technique.3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.4. Switch to a catalyst with bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can facilitate oxidative addition and reductive elimination.[19]
Deboronylation Side Reaction 1. The C-B bond is cleaved before cross-coupling.2. Can be promoted by excessive heat or prolonged reaction times, especially with less stable boronic acids.1. Lower the reaction temperature and monitor carefully.2. Use a milder base.3. Ensure the boronic ester is of high quality. The propanediol and pinacol esters are generally more stable than free boronic acids.[12]
Homo-coupling of Aryl Halide 1. Formation of Ar-Ar instead of the desired cross-coupled product.2. Often occurs when the transmetalation step is slow, allowing for side reactions.1. Improve degassing to remove all traces of oxygen.2. Use a more effective base (Cs₂CO₃ is often superior) to accelerate transmetalation.3. Adjust the stoichiometry; ensure a slight excess of the boronic ester (e.g., 1.1 eq).
Difficult Purification 1. Residual palladium.2. Byproducts from the base or boronic ester.1. Pass the crude product through a pad of Celite® or silica after the reaction.2. An aqueous wash with a mild acid (e.g., dilute NH₄Cl) during work-up can help remove boron-containing impurities.

Conclusion

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a powerful and strategic building block for the synthesis of complex molecules. Its dual functionality allows for reliable C-C bond formation via Suzuki-Miyaura coupling, while the aldehyde handle provides an entry point for extensive chemical diversification. By following the detailed protocol and understanding the underlying mechanistic principles outlined in this guide, researchers can effectively integrate this reagent into their synthetic programs to accelerate the discovery and development of novel chemical entities.

References

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • US Patent US8034895B2 - Conjugated thiophenes having conducting properties and synthesis of same.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information (PMC). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications - Journal of the American Chemical Society. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. National Center for Biotechnology Information (PMC). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information (PMC). [Link]

  • Boron. ESPI Metals. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]

  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO Brasil. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Safety Data Sheet - Organibor. Horticentre. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Springer Link. [Link]

Sources

Method

Application Notes and Protocols for 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde in Organic Synthesis

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a highly versatile heterocyclic building block that holds significant value for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a highly versatile heterocyclic building block that holds significant value for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure is distinguished by two key reactive sites integrated into a stable thiophene scaffold:

  • A 1,3,2-dioxaborinane moiety (a propanediol-protected boronic acid), which serves as a robust and reliable precursor for palladium-catalyzed cross-coupling reactions.

  • A formyl (carbaldehyde) group at the 2-position, which acts as a versatile synthetic handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and reductive aminations.

The strategic placement of the methyl group at the 3-position provides steric and electronic influence, guiding the reactivity and modulating the properties of the final products. This unique combination of features makes the title compound an invaluable tool for the efficient construction of complex, functionalized thiophene-containing molecules, which are prominent motifs in numerous pharmaceuticals and advanced organic materials.[1][2]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary and most powerful application of this reagent is its participation as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most efficient methods for forging carbon-carbon bonds. The reaction enables the direct linkage of the 3-methyl-2-formylthiophene core to a wide variety of aryl, heteroaryl, or vinyl substrates.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. Understanding this cycle is critical for optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) complex. Maintaining an inert atmosphere is paramount, as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Transmetalation: The boronic ester, activated by a base (e.g., K₃PO₄, Cs₂CO₃), transfers its organic group (the thiophene moiety) to the palladium center, displacing the halide. The base is crucial as it facilitates the formation of a more nucleophilic boronate "ate" complex, which accelerates this key step.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired C-C bond of the final product.

Suzuki_Miyaura_Cycle

Applications in Drug Discovery and Materials Science

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs such as the antipsychotic Olanzapine and the antiplatelet agent Clopidogrel. The title compound allows for the rapid synthesis of novel aryl- and heteroaryl-substituted thiophenes, which can be screened for biological activity.[3] For example, libraries of 4-arylthiophene-2-carbaldehydes have been synthesized via Suzuki coupling and subsequently evaluated for antibacterial and antioxidant properties.[3]

In materials science, thiophene-based conjugated polymers are essential for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Suzuki polycondensation, an extension of the Suzuki coupling, is a primary method for creating these polymers.[4][5][6] Our featured building block can be incorporated into polymer chains to fine-tune solubility, morphology, and electronic properties through its methyl and reactive aldehyde functionalities.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative coupling between 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde and a generic aryl bromide.

Principle: The palladium-catalyzed reaction is conducted under an inert atmosphere to ensure catalyst stability. A mixed solvent system is often used to dissolve both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)A robust and commonly used Pd(0) catalyst. Other catalysts like Pd(dppf)Cl₂ may also be effective.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Provides the basic conditions necessary to form the boronate complex for transmetalation.
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1) or DMFEnsures solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides the thermal energy required to drive the catalytic cycle efficiently.
Atmosphere Nitrogen or ArgonPrevents oxidative degradation of the Pd(0) catalyst.

Materials:

  • 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (1.0 equiv.)

  • Aryl Halide (e.g., 4-bromoanisole) (1.0-1.2 equiv.)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane and Degassed Water

  • Schlenk flask or similar reaction vessel

  • Standard workup and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, the aryl bromide, and K₃PO₄.

  • Inerting: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add 1,4-dioxane and degassed water (4:1 ratio) via syringe. The mixture should be stirred to create a suspension.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-3-methylthiophene-2-carbaldehyde.

Self-Validation: The successful reaction is confirmed by the disappearance of the starting materials on a TLC plate and the emergence of a new product spot. The final product's structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Post-Coupling Derivatization via Reductive Amination

This protocol demonstrates how the aldehyde functionality of the Suzuki product can be used to synthesize a secondary amine, a common structure in pharmaceuticals.

Principle: The aldehyde first reacts with a primary amine to form an imine intermediate. This intermediate is then reduced in situ by a mild and selective hydride reagent, sodium triacetoxyborohydride, to yield the final amine product.

Reductive_Amination_Workflow

Materials:

  • 5-Aryl-3-methylthiophene-2-carbaldehyde (from Protocol 1) (1.0 equiv.)

  • Primary amine (e.g., Benzylamine) (1.1 equiv.)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic amount)

Step-by-Step Methodology:

  • Initial Setup: Dissolve the aldehyde starting material in DCM in a round-bottom flask.

  • Imine Formation: Add the primary amine to the solution. If the reaction is sluggish, a catalytic amount of acetic acid can be added to promote imine formation. Stir at room temperature for 30-60 minutes.

  • Reduction: Add the sodium triacetoxyborohydride portion-wise over 10 minutes. Causality Note: Portion-wise addition is a safety measure to control the initial exotherm and gas evolution.

  • Reaction: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the imine intermediate (typically 2-6 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to afford the pure secondary amine.

Self-Validation: The product can be validated by the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new signals corresponding to the amine and the newly introduced alkyl group in the ¹H NMR spectrum. The IR spectrum will show the loss of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of an N-H stretch (~3300-3400 cm⁻¹).

References

  • Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. American Chemical Society. Available at: [Link]

  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Available at: [Link]

  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. Available at: [Link]

  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Semantic Scholar. Available at: [Link]

  • Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health. Available at: [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Available at: [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. Available at: [Link]

  • Thiophene-2-carboxaldehyde. Wikipedia. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block Introduction: Unpacking the Synthetic Potential In the landscape of modern synthetic chemistry, particularly within drug discovery and mat...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block

Introduction: Unpacking the Synthetic Potential

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a building block is defined by its combination of a stable, functional core and versatile reactive handles. 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde emerges as a preeminent example of such a scaffold. This molecule synergistically combines three critical structural motifs:

  • The 3-Methylthiophene Core: Thiophene is an electron-rich heterocycle and a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows for modulation of physicochemical properties like solubility and metabolic stability. The C3-methyl group provides steric influence and subtly alters the electronic properties of the ring.

  • The Aldehyde Handle (C2-position): The formyl group is a synthetically powerful functional group, serving as an electrophilic site for a vast array of transformations. Its strategic placement at the C2 position allows for post-coupling modifications to build molecular complexity.

  • The Dioxaborinane Group (C5-position): This 1,3-propanediol-protected boronic acid is the molecule's gateway to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Boronic esters are generally favored over their corresponding boronic acids due to their enhanced stability, ease of handling, and resistance to protodeboronation, a common side reaction with heteroaryl boronic acids.[2][3][4] While pinacol esters are more common, propanediol esters offer comparable or, in some contexts, superior stability.[2]

This guide provides an in-depth exploration of this building block, focusing on its practical application in the Suzuki-Miyaura cross-coupling reaction and subsequent derivatizations, grounded in mechanistic understanding and field-proven protocols.

Properties, Stability, and Handling

Expertise & Experience: The utility of any boronic acid surrogate is fundamentally linked to its stability. Unstable reagents lead to inconsistent reaction outcomes and challenging purification. 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde offers a robust alternative to the often-unstable 3-methyl-2-formylthiophene-5-boronic acid.

Trustworthiness: The 1,3,2-dioxaborinane ring provides excellent kinetic and thermodynamic stability, protecting the C-B bond from premature hydrolysis and decomposition.[2][4] This stability ensures accurate stoichiometry in reactions and a longer shelf-life compared to many free boronic acids, which can degrade on the benchtop under air.[3]

Handling & Storage Recommendations:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (freezer, under -20°C is recommended).

  • Handling: When weighing and dispensing, minimize exposure to atmospheric moisture and oxygen. Use a glovebox or perform transfers under a positive pressure of inert gas.

  • Solvent Compatibility: The compound is soluble in common organic solvents such as THF, dioxane, DMF, and toluene.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and exceptional functional group tolerance in forging C(sp²)-C(sp²) bonds.[5][6][7] This protocol details a general, robust method for coupling 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde with various aryl and heteroaryl halides.

Experimental Protocol: General Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-3-methylthiophene-2-carbaldehyde derivative.

Materials & Reagents:

  • 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

  • Aryl or Heteroaryl Halide (e.g., 4-bromoanisole)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))[8]

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Standard organic solvents for work-up and chromatography (Ethyl Acetate, Hexanes)

  • Schlenk flask or similar reaction vessel, condenser, magnetic stir bar, inert gas line (Ar or N₂)

Step-by-Step Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a Schlenk flask and flame-dry the flask under high vacuum.

    • Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition:

    • To the cooled flask, add 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (1.0 equiv).

    • Add the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

    • Rationale: Using a slight excess of the aryl halide ensures complete consumption of the more valuable boronic ester. The catalyst loading is typical for many Suzuki couplings, while a stoichiometric excess of base is required to drive the catalytic cycle, specifically the transmetalation step.

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via cannula or syringe. The reaction concentration is typically set to 0.1-0.2 M with respect to the limiting reagent.

    • Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

    • Causality: Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the reaction. Thorough degassing is critical for achieving high yields and reproducibility.

  • Reaction Execution:

    • Fit the flask with a condenser and heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water and extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-3-methylthiophene-2-carbaldehyde product.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'-B(OR)₂ + Base pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Expected Reactivity Profile

The success of the coupling can depend on the electronic and steric nature of the coupling partner. The table below provides a predictive summary based on established principles of Suzuki-Miyaura reactions.[5][7]

Aryl Halide Partner (Ar-X)Substituent TypeExpected YieldNotes
4-IodoanisoleElectron-donatingExcellent (>90%)Oxidative addition is very fast with aryl iodides.
4-BromobenzonitrileElectron-withdrawingExcellent (>85%)Electron-withdrawing groups facilitate oxidative addition.
4-ChlorotolueneElectron-donatingModerate to GoodAryl chlorides are less reactive; requires specialized catalysts (e.g., Buchwald ligands) or higher temperatures.[3]
2-BromopyridineHeteroarylGood to ExcellentHeterocyclic halides are generally good coupling partners.[8]
1-Bromo-2,6-dimethylbenzeneSterically HinderedFair to ModerateSteric hindrance can slow both oxidative addition and reductive elimination. May require a bulkier phosphine ligand.

Post-Coupling Derivatization: Leveraging the Aldehyde

A key advantage of this building block is the aldehyde functionality, which remains intact during the Suzuki coupling and is available for a wide range of subsequent transformations. This allows for rapid diversification of the core structure.

Workflow for Sequential Functionalization

Derivatization_Workflow start 5-(Dioxaborinan..)-3-Me-Thiophene-2-carbaldehyde suzuki Suzuki-Miyaura Coupling (+ Ar-X) start->suzuki product 5-Aryl-3-Me-Thiophene-2-carbaldehyde suzuki->product reduct_amin Reductive Amination (+ R₂NH, NaBH(OAc)₃) product->reduct_amin wittig Wittig / HWE Reaction (+ Ylide) product->wittig oxidation Oxidation (+ NaClO₂) product->oxidation amine_prod 5-Aryl-3-Me-Thiophene-2-CH₂NR₂ (Amine) reduct_amin->amine_prod alkene_prod 5-Aryl-3-Me-Thiophene-2-CH=CHR (Alkene) wittig->alkene_prod acid_prod 5-Aryl-3-Me-Thiophene-2-COOH (Carboxylic Acid) oxidation->acid_prod caption Post-Coupling Derivatization Pathways

Caption: Synthetic pathways originating from the coupled thiophene aldehyde product.

Protocol Example: Reductive Amination

Objective: To synthesize a secondary or tertiary amine from the coupled aldehyde product.

  • Setup: In a round-bottom flask, dissolve the 5-aryl-3-methylthiophene-2-carbaldehyde (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 equiv).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise at room temperature.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the aldehyde itself, preferentially reducing the iminium ion formed in situ from the aldehyde and amine.

  • Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the desired amine.

Conclusion

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a highly valuable and versatile building block for chemical synthesis. Its inherent stability, conferred by the dioxaborinane protecting group, ensures reliable and reproducible outcomes in Suzuki-Miyaura cross-coupling reactions. The presence of a strategically positioned aldehyde group opens a gateway for extensive post-coupling modifications, enabling the rapid generation of diverse molecular libraries. These attributes make it an indispensable tool for researchers, scientists, and drug development professionals aiming to construct complex, thiophene-containing molecules with potential biological or material applications.

References

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

  • Dhar, D., & Chandrasekhar, S. (2021). A comparative study of the transesterification of five representative chiral and achiral boronic esters with various structurally modified diols was undertaken to qualitatively understand the factors influencing the relative stability of these boronic esters. ResearchGate. [Link]

  • Paudel, S., et al. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2018(4), M1021. [Link]

  • Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. [Link]

  • Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. [Link]

  • Pfizer Inc. (1983). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. [Link]

  • Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1275-1282. [Link]

  • Hassan, M., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1249, 131558. [Link]

  • Zvjezdana, S. B., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. Biomacromolecules, 23(4), 1775-1785. [Link]

  • El-Faham, A., et al. (2017). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Chemdad. (n.d.). 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

  • Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

  • Petkov, V. (2020). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. Concordia University Spectrum Research Repository. [Link]

  • Jiangsu Kanglejia Materials Co., Ltd. (2013). Synthesis method of 3-methylthiophene-2-aldehyde.
  • Al-Otaibi, F. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 31-61. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Abstract This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This bifunctional heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This bifunctional heterocyclic compound serves as a highly versatile scaffold in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a propanediol-protected boronic acid at the C5 position, ideal for Suzuki-Miyaura cross-coupling, and a carbaldehyde at the C2 position, amenable to a wide array of classical transformations. We present field-proven protocols for both C-C and C-N bond formation, explain the causality behind experimental choices, and outline strategies for sequential modifications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of novel, high-value compounds.

Introduction: A Bifunctional Scaffold of Strategic Importance

Thiophene-based molecules are foundational elements in numerous therapeutic agents and advanced materials, prized for their unique electronic properties and ability to act as bioisosteres for phenyl rings.[1][2] The title compound, 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, is a particularly valuable synthetic intermediate due to the presence of two distinct and orthogonally reactive functional handles.

  • C5-Boronic Ester: The 1,3,2-dioxaborinane group is a stable, protected form of a boronic acid. This functionality is the cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for constructing carbon-carbon bonds between sp²-hybridized centers.[3][4] This enables the straightforward introduction of a vast array of aryl and heteroaryl substituents at the C5 position of the thiophene ring.

  • C2-Carbaldehyde: The aldehyde group is a classic and versatile functional group in organic synthesis.[5] It serves as an electrophilic center for reactions such as condensation, reductive amination, olefination, and oxidation/reduction, allowing for the construction of diverse side chains and linkages at the C2 position.

This guide details reliable methodologies for exploiting this dual reactivity, empowering chemists to generate complex molecular architectures from a single, strategic starting material.

Core Reagent: Properties and Handling

Before proceeding with derivatization, it is crucial to understand the properties of the starting material.

PropertyValue
IUPAC Name 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde
Synonyms 5-Formyl-4-methylthiophene-2-boronic acid 1,3-propanediol ester
CAS Number 374537-98-1[6]
Molecular Formula C₉H₁₁BO₃S[7]
Molecular Weight 210.06 g/mol [7]
Appearance Typically an off-white to yellow solid

Handling & Storage:

  • Boronic esters exhibit greater stability compared to their corresponding free boronic acids, particularly against dehydration-induced trimerization (boroxine formation).

  • Store in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. Inert atmosphere (Nitrogen or Argon) is recommended for long-term storage to prevent potential hydrolysis and oxidation.

Derivatization at the C5-Position: Suzuki-Miyaura Cross-Coupling

The primary transformation at the C5 position involves the palladium-catalyzed Suzuki-Miyaura reaction to form a new C-C bond with an organohalide or triflate.

Mechanistic Rationale

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that proceeds via a well-understood catalytic cycle.[8] The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as protodeboronation.[4] A highly active catalyst system is key to success, especially with potentially challenging heterocyclic substrates.[4]

  • Catalyst: A Palladium(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).

  • Base: The base (e.g., K₃PO₄, K₂CO₃) is essential for the transmetalation step, where it activates the boronic ester to form a more nucleophilic borate species, facilitating the transfer of the organic group to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration R1R2_out R¹-R² (Coupled Product) RedElim->R1R2_out R1X_in R¹-X (Aryl Halide) R1X_in->OxAdd R2B_in R²-B(OR)₂ (Boronic Ester) + Base R2B_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Palladium-Catalyzed Coupling with Aryl Bromides

This protocol provides a general method for coupling the title compound with a representative aryl bromide. Optimization may be required for specific substrates.

Suzuki_Workflow start Start reagents To a flame-dried flask, add: - 5-(...)-thiophene-2-carbaldehyde (1.0 eq) - Aryl Bromide (1.1 eq) - Pd(PPh₃)₄ (5 mol%) - K₃PO₄ (3.0 eq) start->reagents purge Seal flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat 3x. reagents->purge solvent Add degassed solvents: - 1,4-Dioxane - Water (e.g., 4:1 v/v) purge->solvent heat Heat reaction mixture to 85-95 °C with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS (typically 4-16 hours). heat->monitor workup Cool to RT. Dilute with EtOAc. Wash with water, then brine. Dry organic layer (Na₂SO₄). monitor->workup purify Concentrate in vacuo. Purify by flash column chromatography (e.g., Hexane/EtOAc gradient). workup->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (1.0 equiv), the desired aryl bromide (1.0-1.2 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction Execution: Heat the mixture to 85-95 °C and stir vigorously. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 5-aryl-3-methylthiophene-2-carbaldehyde.

Data & Considerations

The choice of reaction parameters can significantly impact yield and purity.

Aryl Bromide SubstituentTypical CatalystBaseSolvent SystemTemp (°C)Expected Yield
Electron-donating (e.g., -OMe)Pd(PPh₃)₄K₃PO₄Toluene/Water90Good to Excellent
Electron-neutral (e.g., -Ph)Pd(PPh₃)₄K₃PO₄Toluene/Water90Good to Excellent[3]
Electron-withdrawing (e.g., -CN)PdCl₂(dppf)K₂CO₃DMF90Moderate to Good[3]
Sterically Hindered (e.g., ortho-Me)XPhos Pd G2K₃PO₄Dioxane/Water100Moderate

Derivatization at the C2-Aldehyde

The aldehyde group offers a gateway to numerous structural modifications. The following protocols are performed on the Suzuki-coupled products, but can also be applied to the starting material if C5 derivatization is not desired.

Protocol: Reductive Amination for C-N Bond Formation

This one-pot procedure efficiently converts the aldehyde into a secondary or tertiary amine, a common transformation in drug discovery to introduce basic centers and modulate physicochemical properties.

Reductive_Amination_Workflow start Start reagents Dissolve 5-aryl-thiophene-2-carbaldehyde (1.0 eq) and primary/secondary amine (1.2 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane). start->reagents acid Add a catalytic amount of acetic acid to promote iminium ion formation. reagents->acid stir Stir at room temperature for 30-60 minutes to allow for imine/iminium formation. acid->stir reductant Add the reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. stir->reductant react Continue stirring at room temperature. Monitor reaction by TLC or LC-MS (typically 2-12 hours). reductant->react quench Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. react->quench workup Extract with an organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry (Na₂SO₄). quench->workup purify Concentrate in vacuo and purify by flash chromatography or crystallization. workup->purify end End (Isolated Amine Product) purify->end

Caption: Experimental workflow for a one-pot reductive amination reaction.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 5-aryl-3-methylthiophene-2-carbaldehyde (1.0 equiv) and a primary or secondary amine (1.1-1.5 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid (e.g., 0.1 equiv) to facilitate the formation of the iminium ion intermediate. Stir at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv) portion-wise to the mixture. NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation as it does not readily reduce the starting aldehyde.

  • Reaction & Monitoring: Continue stirring at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Work-up & Purification: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography.

Protocol: Wittig Reaction for Olefination

The Wittig reaction is a powerful method for converting aldehydes into alkenes, providing a route to extend conjugation or introduce vinyl functionalities.

Step-by-Step Methodology:

  • Ylide Generation: Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C or -78 °C. Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu), dropwise until the characteristic color of the ylide (often orange or deep red) persists. Stir for 30-60 minutes.

  • Aldehyde Addition: Dissolve the 5-aryl-3-methylthiophene-2-carbaldehyde (1.0 equiv) in anhydrous THF and add it slowly to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.

  • Work-up & Purification: Quench the reaction with water or a saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or EtOAc). Wash the combined organic layers, dry, and concentrate. The triphenylphosphine oxide byproduct can often be removed through precipitation or careful column chromatography.

Orthogonal & Sequential Derivatization Strategy

The bifunctional nature of the starting material allows for planned, sequential modifications. The chosen pathway depends on the stability of the functional groups to the planned reaction conditions.

Sequential_Strategy Start 5-(Dioxaborinan-2-yl)-3-methyl- thiophene-2-carbaldehyde A1 Path A: C5 Derivatization First Start->A1 B1 Path B: C2 Derivatization First Start->B1 A2 Suzuki Coupling (e.g., with Ar-Br, Pd cat., base) A1->A2 A3 5-Aryl-3-methyl- thiophene-2-carbaldehyde A2->A3 A4 C2 Derivatization (e.g., Reductive Amination) A3->A4 A_Final Final Product A: 5-Aryl-2-(aminomethyl)-3-methylthiophene A4->A_Final B2 Aldehyde Protection (e.g., Acetal Formation) B1->B2 B3 Protected Aldehyde Intermediate B2->B3 B4 Suzuki Coupling (e.g., with Ar-Br, Pd cat., base) B3->B4 B5 Coupled, Protected Intermediate B4->B5 B6 Deprotection (e.g., Mild Acid) B5->B6 B_Final Final Product B: (Identical to A3, different route) B6->B_Final

Caption: Strategic pathways for sequential derivatization.

  • Path A (C5 then C2): This is the most common and often preferred route. The aldehyde is generally stable under many Suzuki coupling conditions.[3] This pathway directly yields 5-aryl-thiophene-2-carbaldehydes, which are themselves valuable and diverse intermediates.

  • Path B (C2 then C5): This route is advantageous if the desired aldehyde modification is incompatible with the heat, base, or catalyst used in the Suzuki reaction. For instance, if the aldehyde is first converted to a sensitive functional group, it may require protection (e.g., as an acetal) before proceeding with the C-C coupling. Following the Suzuki reaction, a deprotection step would be required.

Conclusion

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a powerful and versatile building block. By leveraging the orthogonal reactivity of its boronic ester and aldehyde functionalities, researchers can access a wide chemical space of substituted thiophenes. The protocols and strategies outlined in this guide provide a robust framework for the rational design and synthesis of novel compounds for applications ranging from pharmaceuticals to organic electronics.

References

  • Aslam, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14639-14654. Available at: [Link]

  • Strømsodd, E. A., et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Tetrahedron, 76(40), 131487. Available at: [Link]

  • Organic Syntheses Procedure, 5-(Furan-3-yl)pyrimidine. Available at: [Link]

  • Javed, S. A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. Available at: [Link]

  • Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999. Available at: [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2021). Molbank, 2021(4), M1289. Available at: [Link]

  • Wikipedia. Thiophene-2-carboxaldehyde. Available at: [Link]

  • Google Patents. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

  • Bibi, A., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions and their biological evaluation. Chemistry Central Journal, 8(1), 2. Available at: [Link]

  • Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. (2000). Revue Roumaine de Chimie, 45(8), 755-761. Available at: [Link]

  • Mphahlele, M. J. (2022). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 27(19), 6245. Available at: [Link]

  • Chem-Space. 5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. Available at: [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). ES Food & Agroforestry. Available at: [Link]

  • Fisher Scientific. 3-Methylthiophene-2-carboxaldehyde, tech. 85%. Available at: [Link]

  • Luo, R., et al. (2019). An azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. Journal of Chromatography A, 1597, 137-145. Available at: [Link]

  • Eibinger, M., et al. (2023). Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. Green Chemistry, 25(11), 4415-4428. Available at: [Link]

  • Fülöp, A., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical Chemistry, 92(15), 10768-10776. Available at: [Link]

Sources

Application

Scale-Up Synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde: An Application Note

Abstract This application note provides a comprehensive guide for the scale-up synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a key building block in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a key building block in medicinal chemistry and materials science. We present two robust synthetic strategies: direct C-H borylation and a traditional halogen-metal exchange followed by borylation. This guide offers detailed, step-by-step protocols, discusses the rationale behind experimental choices, and addresses critical scale-up considerations including safety, purification, and process optimization. The information is tailored for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Thiophene Boronic Esters

Thiophene derivatives are integral scaffolds in a multitude of commercial products, from pharmaceuticals to advanced materials.[1] The introduction of a boronic acid or ester functionality onto the thiophene ring provides a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] The target molecule, 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, is of particular interest due to the enhanced stability of the six-membered dioxaborinane ring compared to its five-membered dioxaborolane (pinacol) counterpart, which can be advantageous in multi-step syntheses.[4] The aldehyde group at the 2-position offers a reactive site for further molecular elaboration.

This document outlines two primary synthetic routes for the preparation of this valuable intermediate, designed to be adaptable from bench-scale to pilot plant production.

Strategic Approaches to Synthesis

Two primary retrosynthetic pathways are considered for the synthesis of the target compound. The choice between these routes will depend on factors such as the availability of starting materials, cost, and desired purity profile.

G cluster_0 Route 1: Direct C-H Borylation cluster_1 Route 2: Halogen-Metal Exchange & Borylation Target 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde SM1 3-Methylthiophene-2-carbaldehyde SM1->Target Direct C5-H Borylation Reagent1 Bis(1,3,2-dioxaborinanyl)diborane or 1,3-Propanediol + Borane Source Reagent1->Target Catalyst1 Iridium Catalyst (e.g., [Ir(OMe)(COD)]₂/dtbpy) Catalyst1->Target SM2 5-Bromo-3-methylthiophene-2-carbaldehyde Intermediate Thienyllithium or Thienyl-Grignard Intermediate SM2->Intermediate Halogen-Metal Exchange (e.g., n-BuLi) Intermediate->Target Borylation & Esterification Reagent2 Triisopropyl borate followed by 1,3-Propanediol Reagent2->Target

Caption: Retrosynthetic analysis for the target molecule.

Route 1: Iridium-Catalyzed C-H Borylation

This modern approach offers an atom-economical synthesis by directly functionalizing a C-H bond. Iridium-catalyzed borylation has proven effective for a range of thiophenes, demonstrating high regioselectivity.[1][5] For 3-substituted thiophenes, borylation is sterically directed and electronically favored at the 5-position, making this a highly attractive route.[1]

Route 2: Halogen-Metal Exchange and Borylation

This classical and robust method involves the initial synthesis of 5-bromo-3-methylthiophene-2-carbaldehyde. Subsequent halogen-metal exchange, typically with an organolithium reagent at low temperatures, generates a nucleophilic thiophene species that can be trapped with a boron electrophile.[6] This route provides excellent control over regioselectivity but requires an additional bromination step and cryogenic conditions.

Detailed Protocols and Methodologies

Synthesis of Starting Material: 3-Methylthiophene-2-carbaldehyde

The starting material for Route 1, 3-methylthiophene-2-carbaldehyde, can be synthesized via several methods. A common and scalable approach is the Vilsmeier-Haack reaction of 3-methylthiophene.

Protocol 3.1: Vilsmeier-Haack Formylation of 3-Methylthiophene

G start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF) start->reagent_prep formylation Add 3-Methylthiophene (Control Temperature) reagent_prep->formylation reaction Stir at Room Temperature (Monitor by TLC/GC) formylation->reaction quench Quench on Ice reaction->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product 3-Methylthiophene- 2-carbaldehyde distill->product

Caption: Workflow for Vilsmeier-Haack formylation.

  • Reagent Preparation: In a nitrogen-flushed, jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the reactor to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise, maintaining the internal temperature below 10 °C. Stir the resulting mixture for 1 hour at 5-10 °C to form the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add 3-methylthiophene (1.0 equiv.) slowly, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by GC-MS or TLC until consumption of the starting material is complete.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-methylthiophene-2-carbaldehyde as a pale yellow oil.

Route 1 Protocol: Direct C-H Borylation

Protocol 3.2: Iridium-Catalyzed Borylation of 3-Methylthiophene-2-carbaldehyde

  • Reactor Setup: In a dry, nitrogen-purged reactor, add 3-methylthiophene-2-carbaldehyde (1.0 equiv.), bis(1,3,2-dioxaborinanyl)diborane (1.2 equiv.), and a suitable solvent such as THF or cyclopentyl methyl ether (CPME).

  • Catalyst Addition: In a separate glovebox or under a nitrogen atmosphere, prepare a solution of the iridium catalyst. A common system is [Ir(OMe)(COD)]₂ (1.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%). Add the catalyst solution to the reactor.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by GC-MS, analyzing for the disappearance of the starting material and the appearance of the product.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The purification of boronic esters can be challenging due to their sensitivity to silica gel.[7] A recommended procedure is to dissolve the crude residue in a minimal amount of a non-polar solvent like hexanes or heptane and pass it through a short plug of neutral alumina or silica gel treated with a small amount of triethylamine to minimize decomposition. Elute with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., isopropanol/water or heptane) may yield the pure product.

Route 2 Protocol: Halogen-Metal Exchange and Borylation

Step 1: Bromination of 3-Methylthiophene-2-carbaldehyde

  • Reaction Setup: Dissolve 3-methylthiophene-2-carbaldehyde (1.0 equiv.) in a suitable solvent like acetic acid or a mixture of THF and water in a reactor.

  • Brominating Agent Addition: Cool the solution to 0-5 °C and slowly add N-bromosuccinimide (NBS) (1.05 equiv.) in portions, keeping the temperature below 10 °C.

  • Reaction and Work-up: Stir the reaction at room temperature for 2-4 hours. Upon completion, pour the mixture into water and extract with an organic solvent. Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine. Dry over anhydrous sodium sulfate and concentrate to yield crude 5-bromo-3-methylthiophene-2-carbaldehyde, which can often be used in the next step without further purification.

Step 2: Borylation via Halogen-Metal Exchange

  • Reactor Setup: To a dry, nitrogen-flushed reactor containing a solution of 5-bromo-3-methylthiophene-2-carbaldehyde (1.0 equiv.) in anhydrous THF, cool the contents to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 equiv., solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture for 30-60 minutes at this temperature.[6]

  • Borylation: Add triisopropyl borate (1.2 equiv.) dropwise, again keeping the temperature below -70 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Esterification and Work-up: Cool the reaction mixture to 0 °C and add an aqueous solution of ammonium chloride to quench the reaction. Add 1,3-propanediol (1.5 equiv.) and stir vigorously for 1-2 hours. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product using the methods described in Protocol 3.2, Step 5.

Data Presentation and Expected Results

ParameterRoute 1: C-H BorylationRoute 2: Halogen-Metal Exchange
Starting Material 3-Methylthiophene-2-carbaldehyde5-Bromo-3-methylthiophene-2-carbaldehyde
Key Reagents Bis(1,3,2-dioxaborinanyl)diborane, [Ir(OMe)(COD)]₂, dtbpyn-BuLi, Triisopropyl borate, 1,3-Propanediol
Typical Yield 65-80%70-85% (from bromo-intermediate)
Key Advantages Atom economical, fewer stepsWell-established, predictable regioselectivity
Key Disadvantages Expensive catalyst, potential for side reactionsRequires cryogenic temperatures, extra bromination step

Scale-Up and Safety Considerations

  • Exothermic Reactions: The Vilsmeier-Haack reaction and the quenching of organolithium and borate intermediates are highly exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner.

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and requires careful handling under an inert atmosphere. Ensure all personnel are properly trained in its use.

  • Inert Atmosphere: All steps involving organometallic intermediates and boronic esters should be conducted under a dry, inert atmosphere (nitrogen or argon) to prevent degradation by moisture and oxygen.

  • Purification at Scale: Column chromatography can be challenging for large quantities of boronic esters. Developing a robust crystallization or trituration procedure is highly recommended for scalable purification.[8]

  • Waste Management: The Vilsmeier-Haack reaction produces acidic waste that requires neutralization. Organolithium reactions generate lithium salt byproducts. Ensure proper waste disposal protocols are in place.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Borylation Inactive catalyst, moisture in the reactionEnsure all reagents and solvents are anhydrous. Use freshly opened or properly stored catalysts.
Incomplete reactionIncrease reaction time or temperature moderately. Monitor by an appropriate analytical method.
Product Decomposition during Purification Hydrolysis of the boronic ester on silica gelUse neutral alumina or base-deactivated silica for chromatography. Prioritize crystallization or trituration.
Incomplete Halogen-Metal Exchange Poor quality n-BuLi, reaction temperature too highTitrate the n-BuLi solution before use. Maintain cryogenic temperatures during addition and initial stirring.
Formation of Side Products Competing protodeboronation or homocouplingEnsure stringent inert and anhydrous conditions. Optimize reaction temperature and time.

Conclusion

The synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is achievable on a large scale via either direct C-H borylation or a more traditional halogen-metal exchange pathway. The choice of route will be dictated by project-specific constraints such as cost, timeline, and available equipment. By carefully controlling reaction parameters, ensuring anhydrous and inert conditions, and developing a robust purification strategy, high yields of this valuable intermediate can be reliably obtained.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.
  • Papageorgiou, E. A., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. ACS Publications. [Link]

  • Chotana, G. A., et al. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. PubMed. [Link]

  • Halle, B. (Ed.). (2002).
  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]

  • Yokoyama, M., et al. (2000). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

  • Reddit User "crypins". (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • CARBOGEN AMCIS Ltd. (2020). Development and Scale-up of a Miyaura Borylation Process. Carbogen Amcis. [Link]

  • Google Patents. (2012). Synthesis method of 2-thiophenecarboxaldehyde.
  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]

  • Dennis, K., & Aggarwal, V. K. (2015). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane from Dichloromethane. ResearchGate. [Link]

  • CARBOGEN AMCIS Ltd. (2020).
  • Gribble, G. W., & Saulnier, M. G. (1993). Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. ResearchGate. [Link]

  • Google Patents. (2007).
  • Reddy, T. J., et al. (2012). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Pop, F., et al. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Chotana, G. A., et al. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. Semantic Scholar. [Link]

  • Nagaki, A., et al. (2011). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base. Chemical Communications. [Link]

  • Organic Syntheses. (n.d.). Boronic esters. [Link]

  • Papageorgiou, E. A., et al. (2017). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.
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Method

Topic: Experimental Procedure for the Formylation of 3-Methylthiophene Boronic Esters

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The introduction of a formyl group onto a thiophene scaffold is a cornerstone transformation in medicinal chemistry, yielding a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a formyl group onto a thiophene scaffold is a cornerstone transformation in medicinal chemistry, yielding aldehyde intermediates that are pivotal for constructing complex molecular architectures. When this transformation is applied to 3-methylthiophene boronic esters, it unlocks access to a versatile class of building blocks for use in Suzuki-Miyaura cross-coupling and other downstream functionalizations. However, the regioselective formylation of the thiophene ring while preserving the sensitive carbon-boron bond presents a significant synthetic challenge. This application note provides a comprehensive guide to the Rieche formylation of 3-methylthiophene boronic esters, detailing a field-proven protocol, the mechanistic principles governing regioselectivity, and critical insights for troubleshooting and ensuring experimental success.

Mechanistic Insights and Strategic Considerations

The formylation of 3-methylthiophene is an electrophilic aromatic substitution reaction. The methyl group at the C3 position is an activating, ortho-para directing group, which electronically favors substitution at the C2 and C5 positions. The inherent electronic bias of the thiophene ring also activates these positions. The ultimate regiochemical outcome—formylation at the more sterically hindered but electronically activated C2 position versus the less hindered C5 position—is a delicate interplay between the steric bulk of the formylating agent and the reaction conditions.[1][2]

Several classical methods exist for aromatic formylation, including the Vilsmeier-Haack, Duff, and Rieche reactions.[3][4][5][6]

  • Vilsmeier-Haack Reaction: Utilizes a Vilsmeier reagent (e.g., formed from DMF and POCl₃), which is a relatively small electrophile.[4][7] For 3-methylthiophene, this often leads to a mixture of 2- and 5-formylated products, with the C2 isomer predominating.[1][2]

  • Duff Reaction: Employs hexamine in an acidic medium and is typically used for highly activated substrates like phenols, making it less suitable for this application.[3][8]

  • Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a Lewis acid, such as TiCl₄ or FeCl₃.[5][6][9] It provides a potent electrophile capable of reacting with moderately activated aromatic systems under mild conditions.

For substrates containing a boronic ester, the Rieche formylation offers a robust platform, though careful selection of the Lewis acid is crucial to minimize undesired side reactions like protodeboronation (cleavage of the C-B bond).[9] Studies on substituted aryl boronic acids have shown that FeCl₃ can be an efficient Lewis acid that promotes regioselective formylation with good to excellent yields while preserving the boronic acid moiety.[9]

Proposed Reaction Mechanism (Rieche Formylation)

The reaction proceeds via a proposed electrophilic aromatic substitution mechanism. The Lewis acid (e.g., FeCl₃) coordinates to dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation equivalent. This electrophile then attacks the electron-rich thiophene ring, leading to the formation of a sigma complex (Wheland intermediate). Subsequent loss of a proton re-aromatizes the ring, and hydrolysis of the resulting dichloromethyl intermediate during aqueous workup yields the final aldehyde product.

Experimental Protocol: Rieche Formylation of 3-Methylthiophene-2-boronic Acid Pinacol Ester

This protocol details the regioselective formylation of 3-methylthiophene-2-boronic acid pinacol ester, targeting the synthesis of 5-formyl-3-methylthiophene-2-boronic acid pinacol ester.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methylthiophene-2-boronic acid pinacol ester>97%VariousStarting material. Can be synthesized from 2-bromo-3-methylthiophene.[10]
Dichloromethane (DCM), anhydrousAnhydrous, >99.8%VariousUse a dry solvent from a solvent purification system or a freshly opened bottle over molecular sieves.
Iron(III) Chloride (FeCl₃), anhydrousAnhydrous, >98%VariousHighly hygroscopic. Handle in a glovebox or under an inert atmosphere.
Dichloromethyl methyl ether (Cl₂CHOCH₃)>98%VariousCaution! Potent carcinogen and lachrymator. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Hydrochloric Acid (HCl)1 M aqueous solutionVariousUsed for quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeIn-house prep.Used for neutralization.
Brine (Saturated NaCl solution)ACS GradeIn-house prep.Used for washing the organic layer.
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeVariousUsed for drying the organic layer.
Silica Gel or Neutral Alumina60 Å, 230-400 meshVariousFor column chromatography. Boronic esters can be sensitive to silica gel; neutral alumina is a recommended alternative.[11]
Ethyl Acetate & HexanesHPLC GradeVariousSolvents for chromatography.
Round-bottom flasks, magnetic stir bars, syringes, etc.Standard lab supplyAll glassware should be oven- or flame-dried prior to use.
Experimental Workflow Diagram

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Formylation Reaction cluster_workup Workup & Extraction cluster_purification Purification A 1. Dissolve 3-methylthiophene boronic ester in anhydrous DCM in a dried flask. B 2. Cool solution to 0 °C (ice-water bath). A->B C 3. Add anhydrous FeCl₃. Stir for 10 min. B->C D 4. Add dichloromethyl methyl ether dropwise at 0 °C. C->D E 5. Allow to warm to room temperature. Stir for 12-24 h. D->E F 6. Monitor reaction by TLC/GC-MS. E->F G 7. Quench with 1 M HCl at 0 °C. F->G H 8. Separate layers. Extract aqueous layer with DCM. G->H I 9. Wash combined organic layers with NaHCO₃ and brine. H->I J 10. Dry with Na₂SO₄, filter, and concentrate. I->J K 11. Purify crude product via column chromatography. J->K L 12. Characterize pure product (NMR, MS, etc.). K->L

Caption: Workflow for the Rieche formylation of 3-methylthiophene boronic ester.

Step-by-Step Protocol

Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and reagents. All glassware should be thoroughly dried.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylthiophene-2-boronic acid pinacol ester (1.00 mmol, 1.0 eq.).

  • Solvent Addition: Under an inert atmosphere, add anhydrous dichloromethane (DCM, 4 mL). Stir the solution until the starting material is fully dissolved.

  • Cooling and Lewis Acid Addition: Cool the flask to 0 °C using an ice-water bath. Carefully add anhydrous iron(III) chloride (FeCl₃) (1.2 mmol, 1.2 eq.) in one portion. Stir the resulting suspension for 10 minutes at 0 °C.

  • Addition of Formylating Agent: While maintaining the temperature at 0 °C, add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise via syringe over 5 minutes. Extreme Caution: This reagent is a suspected carcinogen and should be handled with care in a fume hood.[12]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking a small aliquot, quenching it with water, and extracting with ethyl acetate.

  • Quenching: Once the reaction is deemed complete (or no further conversion is observed), cool the flask back to 0 °C and carefully quench the reaction by the slow addition of 1 M HCl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography.[9] It is advisable to first attempt purification on a small scale to assess the stability of the product on the chosen stationary phase.

    • Recommended: Neutral alumina, eluting with a hexanes/ethyl acetate gradient.

    • Alternative: Silica gel chromatography can be attempted, but decomposition of the boronic ester may occur.[11][13] Elute with a hexanes/ethyl acetate gradient.

  • Characterization: The final product, 5-formyl-3-methylthiophene-2-boronic acid pinacol ester, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive Lewis acid (due to moisture), insufficient reaction time, or low reactivity of the substrate.Ensure all reagents and solvents are strictly anhydrous. Use freshly opened or purified FeCl₃. Allow the reaction to run for a longer period (up to 48 hours), monitoring periodically. If reactivity is still low, a stronger Lewis acid like TiCl₄ could be trialed, but this may increase side reactions.
Protodeboronation The C-B bond is cleaved by acidic or harsh conditions, resulting in 3-methylthiophene-2-carbaldehyde instead of the desired product.[9]Ensure the quench is performed at 0 °C to minimize acid-mediated decomposition. Avoid excessively strong Lewis acids or high temperatures. If protodeboronation is a major issue, consider alternative formylation methods that proceed under neutral or basic conditions, though these are less common.
Poor Regioselectivity Formation of a significant amount of the 2-formyl isomer or other isomers.The Rieche reaction generally favors the least sterically hindered position. If the C2-formylated isomer is forming, it suggests electronic factors are dominating. Modifying the Lewis acid or solvent may alter the selectivity. For specifically targeting the C2-position, a Vilsmeier-Haack reaction with a small formylating agent (DMF/POCl₃) might be more effective.[1]
Difficult Purification Co-elution of isomers or byproducts. Decomposition of the boronic ester on the chromatography column.[11][13]For isomer separation, utilize high-performance flash chromatography with a shallow solvent gradient. If the product degrades on silica, switch to neutral alumina. Alternatively, the crude product can be derivatized (e.g., converted to the trifluoroborate salt with KHF₂) for easier purification via recrystallization, followed by hydrolysis back to the boronic acid if needed.

Safety Precautions

  • General: All experimental work should be conducted in a well-ventilated chemical fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[14]

  • Dichloromethyl methyl ether: This substance is a potent lachrymator and a suspected human carcinogen. Always handle it in a certified chemical fume hood and avoid inhalation or skin contact.

  • Anhydrous Iron(III) Chloride (FeCl₃): Corrosive and highly hygroscopic. It can cause severe burns upon contact. Handle in an inert atmosphere and avoid exposure to moisture, which can cause a vigorous reaction.

  • Anhydrous Solvents: Anhydrous DCM is volatile and should be handled in a fume hood. Avoid exposure to heat or ignition sources.

  • Quenching: The quenching of the reaction with aqueous acid is exothermic. Perform this step slowly and with adequate cooling to maintain control of the reaction temperature.

References

  • Santarsiere, A., Funicello, M., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8(34). Available at: [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Couture, A., Deniau, E., et al. (2000). Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. Tetrahedron, 56(15), 2287-2294.
  • Santarsiere, A., Funicello, M., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Semantic Scholar. Available at: [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • ResearchGate. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1971). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Esco Lifesciences. (2021). The Toxic Effects of Formalin and How to Contain It. Retrieved from [Link]

  • ResearchGate. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp)─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of the arylation of 3-substituted thiophenes. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

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Application

Application Note &amp; Protocols: Synthesis of Heterocyclic Compounds from 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Introduction: A Bifunctional Linchpin for Heterocyclic Chemistry The compound 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a highly versatile and powerful building block in modern organic synthesis. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Heterocyclic Chemistry

The compound 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a highly versatile and powerful building block in modern organic synthesis. Its utility stems from the strategic placement of two distinct and orthogonally reactive functional groups on the thiophene core: an aldehyde and a boronic acid propane-1,3-diol ester. This unique arrangement allows for a programmed and sequential approach to the construction of complex, fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.[1][2][3]

The aldehyde at the C2 position serves as a classical electrophilic handle for a variety of condensation and cyclization reactions, enabling the formation of fused rings such as pyridines, pyrimidines, and even other thiophenes. Simultaneously, the boronic ester at the C5 position is a quintessential participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a robust method for introducing aryl, heteroaryl, or vinyl substituents.[4][5][6][7]

This guide provides detailed protocols and expert insights into leveraging this bifunctional precursor for the synthesis of diverse heterocyclic frameworks. We will explore two primary strategic approaches: (1) initial C-C bond formation via Suzuki coupling followed by cyclization, and (2) initial ring annulation via aldehyde condensation followed by late-stage functionalization.

Strategy 1: Suzuki-Miyaura Coupling as an Initiating Step

The most direct application of the boronic ester is to serve as the nucleophilic partner in a Suzuki-Miyaura cross-coupling. This strategy allows for the introduction of a wide array of substituents at the C5 position of the thiophene ring. The resulting 5-aryl- or 5-heteroaryl-3-methylthiophene-2-carbaldehydes are themselves advanced intermediates, poised for subsequent transformations of the aldehyde group.[5][7]

Causality Behind Experimental Choices:
  • Catalyst Selection: Palladium complexes with bulky, electron-rich phosphine ligands, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and ligands like SPhos or XPhos, are often preferred. These catalysts facilitate the oxidative addition step, particularly with less reactive aryl chlorides, and promote efficient reductive elimination. For thiophene-based boronic esters, catalysts like Pd(dtbpf)Cl₂ have also shown high efficacy.[8]

  • Base and Solvent: The choice of base is critical for activating the boronic ester in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solvent system (e.g., 1,4-dioxane/water, DMF, or toluene/ethanol) must be capable of dissolving both the organic substrates and the inorganic base to ensure an efficient reaction. Minimal amounts of water can be key to preventing significant deboronation, especially in reactions involving multiple couplings.[9]

Generalized Protocol for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow reagents Starting Material (Thiophene Boronic Ester) + Aryl/Heteroaryl Halide (Ar-X) setup Reaction Setup: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) reagents->setup Combine reaction Inert Atmosphere (N2/Ar) Heat (80-110 °C) 2-16 hours setup->reaction Execute workup Aqueous Workup & Extraction reaction->workup Cool purification Column Chromatography workup->purification product 5-Aryl-3-methyl- thiophene-2-carbaldehyde purification->product

Caption: Suzuki-Miyaura Coupling Workflow.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-substituted thiophene-2-carbaldehyde.

Aryl Halide PartnerCatalystBaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePd(PPh₃)₄K₂CO₃Dioxane/H₂O90~85-95[7]
3-BromoanilinePd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT~96[8]
4,5-DibromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O90~70-80[9]
1-Bromo-4-fluorobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene100>90General Suzuki

Note: Yields are representative for similar substrates and may vary.

Strategy 2: Annulation via Aldehyde Condensation

This approach utilizes the aldehyde functionality first to construct a new fused ring system. The boronic ester is preserved throughout the cyclization, acting as a valuable synthetic handle for subsequent late-stage diversification via Suzuki coupling.

Gewald Aminothiophene Synthesis: Constructing Fused Thieno[2,3-b]thiophenes

The Gewald reaction is a powerful one-pot, multi-component method for synthesizing polysubstituted 2-aminothiophenes.[10][11] In this context, the thiophene-2-carbaldehyde reacts with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[12][13]

Mechanism Insight: The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothieno[2,3-b]thiophene product.[10][12]

Gewald_Mechanism cluster_0 Gewald Reaction Pathway A Thiophene-2-carbaldehyde + Active Methylene Nitrile B Knoevenagel Condensation (Base-catalyzed) A->B C α,β-Unsaturated Nitrile (Intermediate) B->C D Sulfur Addition (Michael-type) C->D + S₈ E Thiolate Intermediate D->E F Cyclization & Tautomerization E->F G 2-Aminothieno[2,3-b]thiophene Product F->G

Caption: Mechanism of the Gewald Synthesis.

  • Setup: In a round-bottom flask, dissolve 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (1.0 eq.), the active methylene nitrile (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol or DMF.

  • Base Addition: Add a basic catalyst, such as morpholine or piperidine (0.1-0.2 eq.), to the mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) for 1-4 hours. The reaction mixture often turns dark.

  • Workup: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and collect the resulting solid.

  • Purification: Wash the crude solid with cold ethanol and dry under vacuum. Recrystallization or column chromatography can be used for further purification if necessary.

Friedländer Annulation: Accessing Thieno[2,3-b]pyridines

The Friedländer synthesis is a classic and efficient method for constructing quinoline and related pyridine-fused systems.[14][15] By reacting our thiophene-2-carbaldehyde with a compound containing an activated α-methylene group (e.g., a ketone like cyclohexanone or a β-ketoester) in the presence of a base or acid catalyst, we can synthesize thieno[2,3-b]pyridine derivatives.[16][17][18][19]

Mechanism Insight: The reaction can proceed through two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[14] The choice of catalyst (acid vs. base) can influence the predominant pathway and reaction efficiency.[20][21]

  • Setup: Combine 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (1.0 eq.) and the ketone or β-dicarbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add the catalyst. For base-catalyzed reactions, use aqueous KOH or piperidine. For acid-catalyzed reactions, p-toluenesulfonic acid (p-TSA) is effective.

  • Reaction: Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture. Neutralize if necessary, and then remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the thieno[2,3-b]pyridine product, which still contains the boronic ester for further functionalization.

Hantzsch-Type Pyridine Synthesis

A variation of the renowned Hantzsch pyridine synthesis can be employed to build a fused dihydropyridine ring, which can subsequently be oxidized to the aromatic pyridine.[22][23] This multi-component reaction involves the condensation of our aldehyde (1 eq.), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonium acetate.[24][25][26]

  • Setup: In a round-bottom flask, mix 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (1.0 eq.), the β-ketoester (2.0 eq.), and ammonium acetate (1.2 eq.) in a solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux for 6-12 hours. A precipitate of the dihydropyridine product may form upon cooling.

  • Oxidation (Optional): To obtain the fully aromatic thieno[2,3-b]pyridine, the isolated dihydropyridine can be oxidized using reagents like ceric ammonium nitrate (CAN), manganese dioxide (MnO₂), or simply by bubbling air through the reaction mixture in the presence of a catalyst.[23]

  • Purification: The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Conclusion

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde stands out as a preeminent starting material for the modular synthesis of complex heterocyclic compounds. The orthogonal reactivity of its aldehyde and boronic ester functionalities provides medicinal and materials chemists with exceptional control over molecular design. By employing the strategies and protocols outlined in this guide—from initial Suzuki couplings to various ring annulation reactions—researchers can efficiently access a vast chemical space of novel thieno-fused heterocycles, paving the way for new discoveries in drug development and materials science.

References

  • Gewald reaction - Wikipedia. [Link]

  • G. G., G. A., & L. M. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15689-15722. [Link]

  • Sabnis, R. W. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2017(4), 1-38. [Link]

  • Al-Awadi, N. A. (2012). Synthetic approaches to functionalized thiophenes. ResearchGate. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Sabnis, R. W. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Gulea, M. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. [Link]

  • Zhang, X., et al. (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. Nature Communications, 13(1), 1-9. [Link]

  • Stanchev, S., et al. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 16(11), 9144-9154. [Link]

  • Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 16(8), 1234-1245. [Link]

  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6036-6046. [Link]

  • Ullah, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699-14713. [Link]

  • Perin, G., et al. (2022). Methods for the synthesis of thieno[2,3-b]pyridines. ResearchGate. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Thieno ( 3 , 2-c) pyridine compounds.
  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Yilmaz, F., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect, 7(12), e202200547. [Link]

  • Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

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  • Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of the Iranian Chemical Society, 18(11), 2917-2931. [Link]

  • Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

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  • Cera, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629. [Link]

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  • Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Welcome, researchers and drug development professionals, to our dedicated technical guide for optimizing the synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This valuable bifunctional building...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical guide for optimizing the synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This valuable bifunctional building block presents unique challenges due to the interplay of an electron-rich thiophene core, a reactive aldehyde, and a sensitive boronic ester. Low yields often stem from competing side reactions, challenging regioselectivity, and product instability during purification.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to directly address the practical issues encountered in the laboratory. We will explore the two most logical synthetic pathways, diagnose common problems, and provide field-proven solutions to enhance your synthetic efficiency.

Understanding the Synthetic Landscape

The synthesis of this target molecule requires the strategic introduction of a formyl group and a boronic ester onto a 3-methylthiophene scaffold. The sequence of these introductions defines the two primary synthetic routes, each with its own set of potential pitfalls.

dot

Synthetic_Routes cluster_0 Route A: Formylate then Borylate cluster_1 Route B: Borylate then Formylate A_Start 3-Methylthiophene A_Step1 Formylation & Halogenation A_Start->A_Step1 A_Intermediate 5-Bromo-3-methyl- thiophene-2-carbaldehyde A_Step1->A_Intermediate A_Step2 Miyaura Borylation A_Intermediate->A_Step2 A_Product Target Molecule A_Step2->A_Product B_Start 3-Methyl-2-bromothiophene B_Step1 Miyaura Borylation B_Start->B_Step1 B_Intermediate 2-(3-Methylthiophen-2-yl)- 1,3,2-dioxaborinane B_Step1->B_Intermediate B_Step2 Formylation B_Intermediate->B_Step2 B_Product Target Molecule B_Step2->B_Product

Caption: Primary synthetic pathways to the target molecule.

Part 1: Troubleshooting Synthetic Route A (Formylate then Borylate)

This route begins with the functionalization of the thiophene ring, culminating in a palladium-catalyzed borylation. The key intermediate is 5-bromo-3-methylthiophene-2-carbaldehyde .

FAQ 1: My initial formylation of 3-methylthiophene gives a mixture of isomers and low yield. How can I improve regioselectivity for the 2-position?

Answer: This is a classic regioselectivity challenge. The methyl group at the 3-position is weakly activating and directs electrophilic substitution to the 2- and 5-positions. The Vilsmeier-Haack reaction (using POCl₃/DMF) is the most common formylation method for electron-rich heterocycles like thiophene.[1][2][3] However, its regioselectivity can be sensitive.

Causality & Solution:

  • Steric Hindrance: The Vilsmeier reagent, a chloroiminium salt, is bulky.[4][5] The methyl group at C3 sterically hinders the adjacent C2 position less than the C4 position, generally favoring formylation at C2 or C5.

  • Electronic Effects: The sulfur atom directs electrophilic attack to the alpha-positions (C2 and C5). The C2 position is generally more activated than C5 in 3-substituted thiophenes.

  • Optimizing for 2-Formylation: Studies on 3-methylthiophene have shown that while standard Vilsmeier-Haack conditions (DMF/POCl₃) can provide the 2-carbaldehyde, the selectivity can be modest. To improve the yield of the 2-formyl isomer over the 5-formyl isomer, consider using a less sterically demanding formylating agent or modified Vilsmeier conditions.[6]

ParameterRecommendationRationale
Reagent Use POCl₃ and N,N-Dimethylformamide (DMF).This combination forms the Vilsmeier reagent in situ and is effective for formylating thiophenes.[1][2]
Temperature Maintain low temperature (0-10 °C) during reagent addition, then warm to 40-60 °C.Initial cooling controls the exothermic formation of the Vilsmeier reagent. Subsequent heating is often required to drive the reaction with the less nucleophilic thiophene to completion.
Stoichiometry Use a slight excess (1.1-1.5 eq.) of the Vilsmeier reagent.Ensures complete consumption of the starting material but minimizes the risk of di-formylation or side reactions.

Subsequent Halogenation: After successful formylation, the 5-position is highly activated by both the sulfur atom and the ortho-directing aldehyde group, allowing for selective bromination at C5 using N-bromosuccinimide (NBS) in a solvent like chloroform or acetic acid.

FAQ 2: The Miyaura borylation of my 5-bromo-3-methylthiophene-2-carbaldehyde is giving very low yield. My main side product appears to be 3-methylthiophene-2-carbaldehyde. What is happening?

Answer: You are observing significant protodebromination (hydrodehalogenation), a common and frustrating side reaction in palladium-catalyzed couplings, especially with electron-rich heterocycles.[7] The palladium catalytic cycle is being diverted, leading to the replacement of the bromine atom with a hydrogen atom from a proton source in the reaction mixture instead of the boryl group.

Causality & Solution:

The aldehyde group is electron-withdrawing, which can influence the electronic properties of the thiophene ring and its susceptibility to side reactions. However, the most critical factors are typically the reaction conditions.

Miyaura_Troubleshooting cluster_Catalyst Catalyst System cluster_Reagents Reagents cluster_Conditions Conditions Catalyst Pd Catalyst & Ligand Base Base (e.g., KOAc) Substrate Aryl Halide (Ar-X) Diboron B2(pin)2 or B2(neop)2 Solvent Anhydrous Solvent (e.g., Dioxane, Toluene) Temperature Temperature (e.g., 80-100 °C) LowYield Low Yield? CheckPurity Check Reagent Purity & Anhydrous Conditions LowYield->CheckPurity Yes OptimizeBase Optimize Base: - Use weaker base (KOAc) - Ensure it's anhydrous CheckPurity->OptimizeBase OptimizeCatalyst Optimize Catalyst: - Increase loading (2-5 mol%) - Screen ligands (e.g., SPhos, XPhos) OptimizeBase->OptimizeCatalyst OptimizeTemp Optimize Temperature: - Lower temperature (e.g., 80 °C) - Monitor by TLC/LCMS OptimizeCatalyst->OptimizeTemp AldehydeProtection Consider Aldehyde Protection (e.g., as an acetal) OptimizeTemp->AldehydeProtection

Caption: Workflow for directed ortho-lithiation and formylation.

Part 3: General Troubleshooting - Purification

FAQ 4: I have successfully synthesized the target molecule, but I am losing most of it during silica gel column chromatography. Why is this happening and what can I do?

Answer: The acidic nature of standard silica gel is a well-known issue for the purification of boronic acids and their esters, often causing decomposition or irreversible adsorption. [8][9]The combination of the Lewis acidic boron atom and the aldehyde makes your target molecule particularly sensitive.

Causality & Solution:

  • Hydrolysis on Silica: Residual water on the silica surface can hydrolyze the dioxaborinane ester to the corresponding boronic acid.

  • Adsorption/Decomposition: The lone pairs on the aldehyde's oxygen and the thiophene's sulfur can coordinate strongly to the acidic silanol groups on the silica surface, leading to streaking, poor recovery, or on-column decomposition.

Purification Strategies:

MethodDescriptionRationale & Key Tips
Recrystallization If your crude product is of reasonable purity (>90%), recrystallization is the ideal method.Avoids silica gel entirely. Screen various solvent systems (e.g., ethyl acetate/hexanes, toluene, isopropanol/water). The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
Neutral Alumina Chromatography Use neutral alumina instead of silica gel for your column.Alumina is less acidic than silica and can be much gentler on acid-sensitive compounds. [10]
Treated Silica Gel Deactivate the silica gel before use.Prepare a slurry of silica in your eluent and add a small amount of a base like triethylamine (~1% v/v). This neutralizes the acidic sites. Alternatively, boric acid-impregnated silica gel has been reported to reduce over-adsorption of pinacol esters. [9]
Aqueous/Base Wash Convert the boronic ester to a water-soluble boronate salt.This is more applicable to boronic acids but can sometimes work for esters. A wash with a mild aqueous base can form a salt, which can then be extracted. Subsequent acidification re-forms the boronic acid/ester. This is a form of derivatization for purification. [10][11]
Short Plug Filtration Use a short plug of silica or Celite instead of a full column.If the goal is simply to remove baseline impurities or residual palladium catalyst, a quick filtration can minimize contact time with the stationary phase. [9]

By carefully selecting the synthetic route and anticipating the potential challenges associated with each step, researchers can significantly improve the yield and purity of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This guide provides a framework for logical troubleshooting and evidence-based optimization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • RSC Publishing. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]

  • Hartwig, J. F. (2010).
  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of thiophenes and selenophenes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]

  • Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborates: another branch of the Suzuki–Miyaura cross-coupling reaction. Chemical reviews, 112(11), 6114-6140. [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3502–3503. [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
  • Cammidge, A. N., & Crepy, K. V. L. (2004). Regioselective functionalisation of 3-substituted thiophenes. Chemical Society Reviews, 33(7), 435-446. [Link]

  • PubMed Central (PMC). (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. OpenSourceMalaria/Series3. [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling of Thiophene Boronic Esters

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thiophene boronic esters. This guide is designed for researchers, scientists, and drug development professionals to address co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thiophene boronic esters. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during these transformations. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to enhance the success of your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Product with Significant Formation of Thiophene Byproduct

This is a classic symptom of protodeborylation, a common and often frustrating side reaction in the Suzuki coupling of heteroaromatic boronic acids and esters.[1][2] Thiophene boronic esters can be particularly susceptible to this pathway, where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of the parent thiophene and a reduction in the yield of your desired coupled product.[1]

Protodeborylation is the protonolysis of the carbon-boron bond.[2] This reaction is often catalyzed by acids or bases and requires a proton source, which is typically water present in the reaction mixture.[1][2][3] Thienylboronic acids and their esters are particularly prone to this side reaction due to the electronic properties of the thiophene ring, especially under the basic, aqueous conditions required for the Suzuki reaction.[1] The mechanism can be complex, but a key factor is the stability of the thiophene anion intermediate.

The key to overcoming protodeborylation is to ensure the rate of the desired Suzuki coupling is significantly faster than the rate of the C-B bond cleavage. Here are several parameters you can adjust:

  • Choice of Base: Strong bases can accelerate protodeborylation.[1] While a base is essential for the transmetalation step in the Suzuki catalytic cycle, its strength and nature are critical.[4]

    • Problem: Using strong bases like NaOH, KOH, or alkoxides can lead to a high pH, which promotes the formation of a more reactive boronate species that is also more susceptible to protodeborylation.[1][2]

    • Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[1][5][6] In some systems, potassium fluoride (KF) can also suppress this side reaction.[1][7]

  • Reaction Temperature: Elevated temperatures can increase the rate of both the desired reaction and the undesired protodeborylation.[1]

    • Problem: Running the reaction at high temperatures (e.g., >100 °C) can accelerate the decomposition of the boronic ester.

    • Solution: Lower the reaction temperature. Operating in the 60-80 °C range can significantly slow the rate of protodeborylation while still allowing the Suzuki coupling to proceed, especially when using a highly active catalyst system.[1]

  • Catalyst System: A slow or inefficient catalyst system provides a larger window of opportunity for the boronic ester to decompose.

    • Problem: The catalyst system is not active enough to promote rapid cross-coupling.

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can significantly increase the rate of the productive reaction, minimizing the time available for decomposition.[1][5]

  • Boron Reagent Stability: The free boronic acid form is often the most susceptible to protodeborylation.

    • Problem: The chosen thiophene boronic ester is inherently unstable under the reaction conditions.

    • Solution: Use a more stable boronic acid surrogate. These reagents act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][2][8] Common and effective surrogates include:

      • Pinacol esters (Bpin): Generally more stable and easier to handle than the corresponding boronic acids.[1][3]

      • N-methyliminodiacetic acid (MIDA) boronates: Offer excellent stability and release the boronic acid slowly under basic, aqueous conditions.[1][8]

      • Potassium trifluoroborate salts (BF₃K): Crystalline, air-stable solids that can be more robust than boronic acids.[1][8]

Issue 2: Formation of Symmetrical Bi-thiophene Byproduct (Homocoupling)

Another potential side reaction is the homocoupling of the thiophene boronic ester, leading to the formation of a bi-thiophene byproduct. This can occur through a palladium-catalyzed pathway, especially in the presence of an oxidant (like air).

Homocoupling can arise from a few different mechanistic pathways. One common route involves the oxidative coupling of two boronic ester molecules, often promoted by the palladium catalyst and an oxidant. It can also occur if the transmetalation step is slow, allowing for side reactions involving the organopalladium intermediate.

  • Ensure Anaerobic Conditions:

    • Problem: Oxygen can facilitate the oxidative homocoupling pathway.

    • Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[5]

  • Optimize Reaction Stoichiometry:

    • Problem: An excess of the boronic ester can sometimes favor homocoupling.

    • Solution: Use a stoichiometry closer to 1:1 for the coupling partners, or a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents).

  • Ligand Selection:

    • Problem: The chosen ligand may not be optimal for preventing this side reaction.

    • Solution: The use of bulky, electron-rich phosphine ligands, as mentioned for protodeborylation, can also help to accelerate the desired cross-coupling pathway and suppress homocoupling.[9]

Data & Protocols

Table 1: Recommended Starting Conditions to Minimize Side Reactions
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst (1-2 mol%)High activity promotes faster cross-coupling over side reactions.[1]
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands accelerate reductive elimination.[1][5]
Boron Reagent Thiophene Boronic Pinacol (Bpin) Ester (1.2-1.5 eq.)More stable than the corresponding boronic acid.[1][3][10]
Base Finely ground K₃PO₄ (2-3 eq.)Mild base that minimizes protodeborylation.[1][5][11]
Solvent Anhydrous, degassed Toluene or DioxaneAprotic solvents are generally preferred.[5]
Temperature 60-80 °CLower temperatures disfavor protodeborylation.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions like homocoupling.
General Protocol for Suzuki Coupling of Thiophene Boronic Esters
  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), the thiophene boronic pinacol ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., SPhos G3, 1-2 mol%).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and potential byproducts like thiophene (from protodeborylation).[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visual Guides

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Thiophene Suzuki Coupling check_byproducts Analyze Crude Reaction Mixture (GC-MS/LC-MS) start->check_byproducts protodeborylation Major Byproduct: Thiophene (Protodeborylation) check_byproducts->protodeborylation homocoupling Major Byproduct: Bi-thiophene (Homocoupling) check_byproducts->homocoupling other_issues Other Issues (e.g., Catalyst Death) check_byproducts->other_issues sol_base Switch to Milder Base (K3PO4) protodeborylation->sol_base High pH sol_temp Lower Reaction Temperature (60-80 °C) protodeborylation->sol_temp High Temp sol_catalyst Use More Active Catalyst/Ligand (e.g., SPhos) protodeborylation->sol_catalyst Slow Kinetics sol_boron Use Stabilized Boron Reagent (MIDA, BF3K) protodeborylation->sol_boron Unstable Reagent sol_inert Ensure Rigorous Inert Atmosphere homocoupling->sol_inert Presence of O2 sol_stoich Adjust Stoichiometry homocoupling->sol_stoich

Caption: Troubleshooting decision tree for common Suzuki side reactions.

Suzuki Catalytic Cycle and Competing Side Reactions

Suzuki_Cycle cluster_cycle Desired Suzuki Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + Ar'-B(OR)2 + Base RedElim Reductive Elimination Transmetal->RedElim Thiophene_Boronic Thiophene-B(OR)2 RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Protodeborylation Protodeborylation Thiophene_Boronic->Protodeborylation + H+ (from H2O, etc.) Homocoupling Homocoupling Thiophene_Boronic->Homocoupling + Pd(0)/O2 Thiophene Thiophene (Byproduct) Protodeborylation->Thiophene Bithiophene Bi-thiophene (Byproduct) Homocoupling->Bithiophene

Sources

Troubleshooting

Technical Support Center: Purification of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Introduction: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a valuable bifunctional building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions where precise stoichiome...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a valuable bifunctional building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions where precise stoichiometry and purity are paramount.[1] However, its purification is often challenging due to the inherent sensitivity of the dioxaborinane protecting group and the potential for the boronic acid moiety to interact strongly with standard purification media.[2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with the purification of this and structurally related compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying boronic acid derivatives like this one?

A: The main difficulties stem from the dual nature of the molecule. The boronic acid ester is susceptible to hydrolysis back to the free boronic acid, especially in the presence of water or acidic conditions.[4] Furthermore, both the boronic ester and the free boronic acid can interact strongly with the Lewis acidic sites on standard silica gel, leading to poor recovery, significant tailing on thin-layer chromatography (TLC), or even complete retention on the column.[3][5]

Q2: What are the most common impurities I should expect to see?

A: The impurity profile can vary based on the synthetic route, but common contaminants include:

  • Starting Materials: Unreacted precursors from the borylation or formylation steps.

  • 3-Methylthiophene-2,5-diboronic Acid Derivative: Formed if the borylation reaction is not sufficiently regioselective.

  • 5-Formyl-3-methylthiophene-2-boronic Acid: The hydrolysis product of the target compound. Its presence is often indicated by a more polar spot on the TLC plate that may streak.

  • Boroxine: A trimeric anhydride of the corresponding boronic acid, formed upon dehydration. This is often a persistent impurity in boronic acids.

Q3: How should I store the purified 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde?

A: To prevent degradation, the purified compound should be stored under an inert atmosphere (e.g., Nitrogen or Argon) in a cool, dark, and dry place.[6] A freezer at -20°C is recommended for long-term storage.[6] Rigorously excluding moisture is critical to prevent hydrolysis of the dioxaborinane ester.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during purification experiments.

Issue 1: My compound is not eluting from my standard silica gel column, or recovery is extremely low.

  • Underlying Cause: Boronic acid derivatives are known to chelate with the silanol groups on the surface of silica gel.[3] This strong, Lewis acid-base interaction prevents the compound from eluting with moderately polar solvents. In some cases, the prolonged contact with the acidic silica surface can catalyze the decomposition of the compound.[7]

  • Solutions & Rationale:

    • Use a Less Acidic Stationary Phase: The most direct solution is to switch to a less acidic medium. Neutral alumina is often a successful alternative for the chromatography of boronic esters.[2][8]

    • Deactivate the Silica Gel: If you must use silica, its activity can be attenuated. This can be achieved by pre-treating the silica gel with a base or by adding a small amount of a basic modifier to the eluent. A common practice is to add 0.5-1% triethylamine to the solvent system. This neutralizes the acidic sites on the silica, thereby reducing the unwanted interaction.

    • Use Boric Acid-Treated Silica: A highly effective, though more involved, method is to use silica gel impregnated with boric acid.[5] The boric acid effectively masks the Lewis acidic sites on the silica surface, significantly reducing adsorption and improving recovery. A detailed protocol for preparing this stationary phase is provided in Section 3.

Issue 2: After my aqueous workup, a new, more polar spot appears on my TLC plate.

  • Underlying Cause: This new spot is almost certainly the free boronic acid, resulting from the hydrolysis of the 1,3,2-dioxaborinane protecting group.[4] The C-B bond is stable, but the B-O bonds of the ester are susceptible to cleavage by water, a reaction that is accelerated under acidic or basic conditions.[9][10]

  • Solutions & Rationale:

    • Minimize Contact with Water: If an aqueous workup is necessary, perform it quickly with cold, deionized water or a neutral brine solution. Avoid acidic or basic washes if possible.

    • Use Anhydrous Solvents: Ensure all organic solvents used for extraction (e.g., ethyl acetate, dichloromethane) are anhydrous to minimize hydrolysis post-extraction.[5]

    • Back-Extraction (for free boronic acid): If significant hydrolysis has occurred, it is sometimes possible to separate the more acidic boronic acid from the ester. The crude mixture can be dissolved in an organic solvent and extracted with a mild, cold basic solution (e.g., dilute NaHCO₃). The boronic acid will partition into the aqueous layer as its boronate salt, while the ester remains in the organic phase. This method carries the risk of inducing further hydrolysis.

Issue 3: I am unable to induce crystallization of my compound; it remains an oil.

  • Underlying Cause: The presence of minor impurities can significantly inhibit crystallization by disrupting the formation of a uniform crystal lattice. Additionally, finding a suitable solvent system in which the compound is soluble when hot but sparingly soluble when cold can be challenging.[2]

  • Solutions & Rationale:

    • High Purity is Key: First, ensure the material is of high purity (>95%) via another method, such as flash chromatography. Crystallization is a purification method, but it works best on material that is already substantially pure.

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. A suggested screening table is provided below. Use small amounts of material for these tests.

    • Trituration: If direct recrystallization fails, trituration can be an effective alternative for removing more soluble impurities.[2][7] This involves stirring the crude oil or solid with a solvent in which the desired compound is largely insoluble, but the impurities are soluble. See Protocol 3.3 for a detailed method.

    • Co-Solvent Systems: Try dissolving the compound in a small amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a "poor" solvent (e.g., hexanes, pentane) until turbidity persists. Cooling this mixture can often induce crystallization.

Decision Workflow for Purification

The following diagram outlines a logical workflow for selecting a purification strategy.

purification_workflow cluster_chrom Chromatography Options start Crude Product Analysis (TLC/¹H NMR) is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization / Trituration (Protocol 3.2 / 3.3) is_solid->try_recrystallization Yes chromatography Perform Flash Chromatography is_solid->chromatography No (Oil) purity_check Purity >90%? purity_check->chromatography No success Pure Product purity_check->success Yes try_recrystallization->purity_check failure Re-evaluate Synthesis / Impurity Profile try_recrystallization->failure Fails boric_acid_silica Boric Acid-Treated Silica (Protocol 3.1) - Recommended chromatography->boric_acid_silica neutral_alumina Neutral Alumina chromatography->neutral_alumina deactivated_silica Deactivated Silica (Et₃N in eluent) chromatography->deactivated_silica boric_acid_silica->success neutral_alumina->success deactivated_silica->success

Sources

Optimization

Stability issues of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde during storage

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This document is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this versatile bifunctional reagent. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your material and the reproducibility of your results.

Introduction: A Molecule of Great Potential and High Sensitivity

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1] Its utility stems from its two key functional groups: a boronic acid ester for carbon-carbon bond formation and an aldehyde for further derivatization. However, the very features that make this molecule useful also render it susceptible to degradation during storage. Understanding the potential instability is critical for its successful application.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter that could be linked to the degradation of your starting material.

Q1: My Suzuki-Miyaura coupling reaction is giving low or inconsistent yields. Could my starting material be the problem?

A1: Absolutely. A decrease in yield for a previously reliable Suzuki coupling is a classic indicator of starting material degradation. The boronic ester functionality is the reactive component in the transmetalation step of the catalytic cycle.[1][2] If it has degraded, the concentration of the active reagent is lowered, leading directly to reduced product formation.

Two primary degradation pathways are likely at play:

  • Hydrolysis of the Dioxaborinane Ester: The boronic ester can hydrolyze upon exposure to moisture (even atmospheric humidity) to form 3-methyl-5-formylthiophene-2-boronic acid. While boronic acids are also active in Suzuki couplings, the free boronic acid can have different solubility, reactivity, and a propensity to form unreactive trimeric boroxine anhydrides, complicating the reaction and often reducing yields.[3]

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, especially if the compound has been exposed to air.[4] This forms 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carboxylic acid. This byproduct will not participate in the desired reaction and adds impurities to the reaction mixture.

Troubleshooting Steps:

  • Verify Purity: Before starting your reaction, always assess the purity of your stored reagent using the analytical methods described in the FAQ section below (Q4).

  • Use Fresh or Properly Stored Material: If degradation is confirmed, it is highly advisable to use a fresh batch of the reagent or one that has been stored under strictly inert and anhydrous conditions.

  • Re-optimize Reaction Conditions: If you must use partially hydrolyzed material, be aware that the resulting free boronic acid may require different base or solvent conditions for optimal reactivity compared to the boronic ester.[2]

Q2: I'm observing new spots on my TLC plate or unexpected peaks in my NMR/LC-MS analysis of the starting material. What are they?

A2: The appearance of new signals is a direct sign of chemical degradation. Based on the structure of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, these new species are almost certainly the hydrolysis and/or oxidation products.

  • Hydrolysis Product: 3-methyl-5-formylthiophene-2-boronic acid. This compound is more polar than the starting ester. On a TLC plate (e.g., silica gel), it will appear as a new, lower Rf spot. In LC-MS, it will have a shorter retention time in reversed-phase HPLC and a different molecular weight.

  • Oxidation Product: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carboxylic acid. The conversion of the aldehyde to a carboxylic acid also increases polarity, resulting in a lower Rf spot on TLC. The proton of the carboxylic acid will be visible in the ¹H NMR spectrum as a broad singlet, typically far downfield (>10 ppm), and the aldehyde proton signal (usually ~9-10 ppm) will be diminished.

The diagram below illustrates these primary degradation pathways.

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions Start [label="5-(1,3,2-Dioxaborinan-2-yl)-3-\nmethylthiophene-2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis_Product [label="3-Methyl-5-formylthiophene-\n2-boronic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation_Product [label="5-(1,3,2-Dioxaborinan-2-yl)-3-\nmethylthiophene-2-carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions Start -> Hydrolysis_Product [label=" H₂O (Moisture)\n(Hydrolysis)"]; Start -> Oxidation_Product [label=" O₂ (Air)\n(Oxidation)"]; }

Caption: Primary degradation pathways for the title compound.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling, storage, and analysis of your reagent.

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A3: To mitigate the degradation pathways discussed above, stringent storage conditions are essential. The goal is to protect the compound from moisture, oxygen, light, and heat. Similar, related compounds are recommended to be stored in a freezer under an inert atmosphere.[5]

Parameter Recommendation Rationale
Temperature Store in a freezer, ≤ -20°CSlows the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Prevents oxidation of the aldehyde group by atmospheric oxygen.[4]
Moisture Store in a tightly sealed container, preferably within a desiccator.Prevents hydrolysis of the boronic ester to the corresponding boronic acid.[6][7]
Light Store in an amber vial or protect from light (e.g., wrap in foil).Thiophene-containing compounds can be susceptible to photo-degradation.[8]
Q4: How can I definitively assess the purity of my stored material before an experiment?

A4: Visual inspection for color changes or clumping is a first indicator, but analytical verification is crucial for quantitative work.[8] ¹H NMR and HPLC are the most common methods.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This method is excellent for identifying and quantifying the major degradation products.

Methodology:

  • Sample Preparation: Prepare the sample in a dry NMR tube using an anhydrous deuterated solvent (e.g., CDCl₃, d₆-DMSO). Perform this step quickly to minimize exposure to atmospheric moisture.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Intact Compound: Look for the characteristic aldehyde proton signal (singlet, ~9.8 ppm) and the protons of the 1,3,2-dioxaborinane ring.

    • Oxidation Impurity: The presence of a broad singlet above 10 ppm indicates the formation of the carboxylic acid.

    • Hydrolysis Impurity: The signals corresponding to the 1,3,2-dioxaborinane protecting group will decrease in integration, and new signals for the free boronic acid's -OH protons (a broad, exchangeable peak) may appear.

  • Quantification: Purity can be estimated by comparing the integration of the aldehyde proton of the desired compound against the integrations of protons unique to the impurity structures. For higher accuracy, use a certified internal standard for quantitative NMR (qNMR).[9][10]

Protocol 2: Purity Assessment by Reversed-Phase HPLC

HPLC is highly sensitive but presents a significant challenge: the analysis conditions themselves can cause the boronic ester to hydrolyze on the column.[7][11] This leads to an inaccurate (overestimated) measurement of the boronic acid impurity.

Key Considerations for HPLC Method Development: [6][7][9][10][11]

  • Sample Diluent: Crucially, dissolve the sample in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). Using water or methanol as a diluent will cause hydrolysis before injection.[10]

  • Mobile Phase: Avoid acidic modifiers (e.g., formic acid, TFA) as they accelerate on-column hydrolysis. Using a mobile phase with no pH modifier or even a highly basic mobile phase may be necessary to stabilize the ester.[6][7]

  • Stationary Phase: Columns with low residual silanol activity are preferred, as silanol groups can catalyze hydrolysis.[9][11]

  • Temperature: Run the analysis at a controlled, moderate temperature, as higher temperatures can increase the rate of degradation.[11]

The workflow below outlines a systematic approach to stability assessment.

graph StabilityWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9]; splines=ortho;

// Node Definitions A [label="Retrieve Sample\nfrom Storage (≤-20°C, Inert)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Visual Inspection\n(Color, Texture)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Analytical Purity Check\n(NMR or Optimized HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Purity > 95%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Proceed with\nExperiment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Degradation Detected", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Identify Impurities\n(Hydrolysis / Oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Decision Point", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Discard and Use\nFresh Lot", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; J [label="Attempt Purification\n(e.g., Recrystallization)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions A -> B; B -> C; C -> D; D -> E [label=" Yes"]; D -> F [label=" No"]; F -> G; G -> H; H -> I [label=" Significant\nDegradation"]; H -> J [label=" Minor\nImpurities"]; }

Caption: Experimental workflow for assessing compound stability.
Q5: My compound shows signs of degradation. Can it be purified or should I discard it?

A5: The decision depends on the extent and nature of the degradation.

  • Minor Impurities: If NMR or HPLC analysis shows only a small percentage of impurities, you might be able to proceed, accepting a potential small decrease in yield. However, this is not recommended for sensitive or stoichiometric-critical reactions.

  • Purification: Purifying the compound can be challenging. The polarities of the parent compound and its degradation products are similar, making chromatographic separation difficult. Recrystallization from a non-polar, anhydrous solvent might be feasible but would require careful development.

  • Recommendation: For the most reliable and reproducible results, it is almost always more efficient and scientifically sound to discard the degraded material and use a new, quality-controlled lot . The time and resources spent on attempting to purify a partially degraded reagent, or in troubleshooting failed reactions, often outweigh the cost of a new sample.

References

  • Britannica. (2025). Aldehyde. Britannica. [Link]

  • Yadav, J. S., et al. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications. [Link]

  • Gandhari, R., et al. (2021). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. ResearchGate. [Link]

  • Li, W., et al. (2017). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry. [Link]

  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

  • Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Matteson, D. S., & Majumdar, D. (1983). Hydrolysis of Substituted 1,3,2-Dioxaborolanes and an Asymmetric Synthesis of a Differentially Protected syn,syn-3-Methyl-2,4-hexanediol. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Kirchner, P. H., et al. (2021). A Water-Stable Boronate Ester Cage. PubMed Central. [Link]

  • Shariati, A., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters. [Link]

  • Wang, Z., et al. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • Chemdad. (n.d.). 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde. Chemdad. [Link]

  • Alawad, M. (2015). Any advice in preparing Thiophene with boronic ester group at C2? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Wikipedia. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]

  • Kirchner, P. H., et al. (2021). A Water-Stable Boronate Ester Cage. ChemRxiv. [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxaldehyde. PubChem. [Link]

  • MDPI. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Suárez-Castillo, O. R., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Boletín de la Sociedad Química de México. [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology. [Link]

  • The Organic Chemistry Tutor. (2021). 41: Hydrolysis of esters. YouTube. [Link]

  • Pellis, A., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Welcome to the technical support center for the synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the optimization of this synthesis. Our goal is to equip you with the necessary knowledge to navigate the complexities of this reaction with confidence and achieve optimal results.

Introduction to the Synthesis

The target molecule, 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, is a valuable building block in organic synthesis, particularly for the construction of complex molecules through subsequent cross-coupling reactions. The key transformation for its synthesis is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a halide (typically 5-bromo-3-methylthiophene-2-carbaldehyde) and a diboron reagent. This guide will focus on optimizing the conditions for this specific transformation.

The general reaction scheme is as follows:

Miyaura_Borylation A 5-Bromo-3-methyl- thiophene-2-carbaldehyde D 5-(1,3,2-Dioxaborinan-2-yl)-3-methyl- thiophene-2-carbaldehyde A->D node_plus1 + B Bis(1,3-propanediolato)diboron or Tetrahydroxydiboron + 1,3-Propanediol B->D node_arrow C Pd Catalyst Base Solvent node_arrow->D Pd Catalyst, Base

Caption: General scheme for the Miyaura borylation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material?

The most common and commercially available starting material is 5-bromo-3-methylthiophene-2-carbaldehyde. The corresponding chloride can also be used, though it may require more active catalytic systems or harsher reaction conditions[1]. The iodide derivative is more reactive but often more expensive and less stable.

Q2: Which palladium catalyst and ligand combination is best?

For the Miyaura borylation of aryl halides, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) is a robust and widely used catalyst[2][3]. It is generally effective for a broad range of substrates, including electron-deficient thiophenes.

  • Rationale: The dppf ligand provides a good balance of electron-donating properties and steric bulk, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

Alternative catalysts that can be considered include:

  • Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, which are known for their high activity in cross-coupling reactions[4].

  • Pd(PPh₃)₄, although it can sometimes be less active for challenging substrates compared to catalysts with more specialized ligands[2].

Q3: What is the optimal base for this reaction?

Potassium acetate (KOAc) is the most frequently recommended base for Miyaura borylation reactions[2][5].

  • Causality: A mild base like KOAc is crucial to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester with the starting aryl halide, which would lead to the formation of a homocoupled biaryl impurity. Stronger bases can promote this undesired side reaction[6]. The base also plays a role in the transmetalation step of the catalytic cycle[5].

Q4: Which boron source should I use to form the 1,3,2-dioxaborinane ester?

You have two primary options:

  • Direct Borylation with a Pre-formed Reagent: Use bis(1,3-propanediolato)diboron. This reagent directly installs the desired dioxaborinane ring.

Q5: How does the 1,3,2-dioxaborinane product compare in stability to the more common pinacol ester?

Six-membered ring boronic esters, such as the 1,3,2-dioxaborinane, are generally considered to be more thermodynamically stable than their five-membered ring counterparts like pinacol esters. This can be an advantage for purification and storage. However, the kinetics of subsequent reactions, such as Suzuki-Miyaura coupling, may be influenced by the nature of the diol.

Q6: Is the aldehyde functional group stable under the reaction conditions?

The aldehyde group is generally compatible with Miyaura borylation conditions[1]. However, under certain conditions, particularly with prolonged reaction times or elevated temperatures, reduction of the aldehyde to an alcohol can occur as a side reaction[7]. Careful monitoring of the reaction progress is recommended.

Recommended Experimental Protocol

This protocol is a general guideline based on established procedures for similar substrates. Optimization may be required for your specific setup.

Materials:

  • 5-Bromo-3-methylthiophene-2-carbaldehyde (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)

  • PdCl₂(dppf) (1-3 mol%)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-dioxane or DMSO

  • 1,3-Propanediol (for transesterification if using B₂pin₂)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-3-methylthiophene-2-carbaldehyde, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • If forming the dioxaborinane via transesterification, after consumption of the starting material, cool the reaction, add 1,3-propanediol (2-3 equiv), and stir at room temperature or with gentle heating until the transesterification is complete (monitor by NMR or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.1. Use a fresh batch of catalyst. Consider a brief pre-activation step if using a Pd(II) source with a separate ligand.
2. Insufficiently anhydrous conditions.2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
3. Poor quality of diboron reagent.3. Check the purity of the diboron reagent. B₂pin₂ can degrade over time.
Significant Dehalogenation 1. Presence of water or protic impurities.1. Rigorously dry all solvents and reagents. Ensure the base is anhydrous.
2. Reaction temperature is too high or reaction time is too long.2. Optimize the temperature and reaction time. Monitor the reaction closely and stop it once the starting material is consumed.
3. Choice of ligand.3. Some ligands can promote hydrodehalogenation. Consider screening different phosphine ligands.
Formation of Homocoupled Biaryl Impurity 1. Base is too strong.1. Use a milder base like KOAc. Avoid strong bases such as hydroxides or alkoxides.
2. High catalyst loading or temperature.2. Reduce the catalyst loading and/or reaction temperature.
Difficult Purification 1. Product co-elutes with starting material or impurities.1. If using silica gel chromatography, consider treating the silica with boric acid to reduce streaking and improve separation of boron-containing compounds.
2. Product is an oil and cannot be recrystallized.2. Consider converting the product to a more crystalline derivative for purification, such as the corresponding boronic acid or a diethanolamine adduct, and then regenerating the desired ester.
3. Hydrolysis of the boronic ester on silica gel.3. Use a less polar solvent system for chromatography and minimize the time the compound is on the column. Using boric acid-treated silica can also mitigate this issue.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory q1 Low or No Conversion? start->q1 check_catalyst Check Catalyst Activity & Reagent Purity q1->check_catalyst Yes q2 Significant Dehalogenation? q1->q2 No check_conditions Ensure Anhydrous Conditions check_catalyst->check_conditions end Successful Optimization check_conditions->end optimize_temp Lower Temperature & Reduce Reaction Time q2->optimize_temp Yes q3 Homocoupling Observed? q2->q3 No check_water Verify Anhydrous Reagents optimize_temp->check_water check_water->end check_base Use Milder Base (KOAc) q3->check_base Yes q4 Purification Issues? q3->q4 No optimize_catalyst Reduce Catalyst Loading check_base->optimize_catalyst optimize_catalyst->end treat_silica Use Boric Acid-Treated Silica q4->treat_silica Yes q4->end No derivatize Consider Derivatization for Crystallization treat_silica->derivatize derivatize->end

Caption: A decision tree for troubleshooting the borylation.

References

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Journal of the American Chemical Society, 134(28), 11642–11645.
  • Li, W., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. Organic & Biomolecular Chemistry, 16(15), 2647-2652.
  • Bao, D., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(19), 6539.
  • Sveikauskas, M., et al. (2023).
  • Filo. (2025). When reacting Thiophene with palladium(Pd) what is produced. Retrieved from [Link]

  • Alonso, F., et al. (2015). Microwave-assisted Palladium catalysed CH acylation with aldehydes.
  • Kubota, K., et al. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 13, 1134–1140.
  • Wang, G-W., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 5(40), 25969–25976.
  • Arai, N., et al. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron Letters, 50(17), 1935-1938.
  • Kwong, T. L., et al. (2013).
  • Fagnou, K., et al. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry, 10, 2938–2944.
  • Besson, M., et al. (2011). Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives.
  • OpenSourceMalaria/Series3. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]

  • Sahoo, S. K., et al. (2016). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2016(2), M890.
  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐isopropylthiophen‐2‐carbaldehyde (III a) and.... Retrieved from [Link]

  • Riaz, M., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 21(5), 629.
  • Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This valuable building block is often prepared via a Miyaura borylation of 5-bromo-3-methylthiophene-2-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification, ensuring you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde?

A1: The most prevalent and efficient method is the Palladium-catalyzed Miyaura borylation reaction.[1] This involves the cross-coupling of a halo-substituted precursor, typically 5-bromo-3-methylthiophene-2-carbaldehyde, with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or in this case, the corresponding diboron reagent for the dioxaborinane ring, in the presence of a palladium catalyst and a base.

Q2: What are the critical parameters to control during the Miyaura borylation reaction to ensure success?

A2: Several parameters are crucial for a successful Miyaura borylation. These include the choice of palladium catalyst and ligands, the base, the solvent, and the reaction temperature. The exclusion of oxygen is also critical to prevent side reactions like homocoupling.[2] Thorough degassing of the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) are essential.

Q3: My boronic ester product appears to be degrading during silica gel column chromatography. Why is this happening and what can I do?

A3: Boronic esters, particularly those derived from electron-rich heterocycles like thiophene, can be susceptible to hydrolysis on silica gel, converting the desired ester back to the more polar boronic acid. This leads to streaking, poor separation, and reduced yields. To mitigate this, you can try using a less acidic stationary phase like alumina or a modified silica gel. Another effective strategy is to use a mobile phase buffered with a small amount of a neutral or slightly basic additive, or to pre-treat the silica gel.

Q4: Can I use the crude 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde in the next step (e.g., a Suzuki coupling) without purification?

A4: While it may be tempting to proceed with the crude product, it is generally not recommended. Impurities from the borylation reaction, such as unreacted starting materials, homocoupled byproducts, and palladium residues, can interfere with subsequent reactions, leading to lower yields and more complex purification challenges down the line. Purification of the boronic ester is a critical step to ensure the success of your overall synthetic route.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde.

Issue 1: Low or No Conversion of the Starting Material (5-bromo-3-methylthiophene-2-carbaldehyde)
Potential CauseSuggested Solution(s)
Inactive Palladium Catalyst Use a freshly opened or properly stored palladium catalyst. Consider a pre-catalyst that is more air-stable. Ensure your ligands are pure and not oxidized.
Inappropriate Base or Insufficient Amount The choice of base is critical. Potassium acetate (KOAc) is commonly used and effective. Ensure you are using a sufficient molar excess of the base.
Poor Solvent Quality Use anhydrous and degassed solvents. Traces of water can lead to hydrolysis of the boronic ester and impurities in the solvent can poison the catalyst.[3]
Reaction Temperature Too Low While some Miyaura borylations proceed at room temperature, others require heating. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
Issue 2: Presence of Significant Impurities in the Crude Product

Several impurities can form during the synthesis. Below is a breakdown of common impurities and strategies for their removal.

ImpurityFormation MechanismIdentificationRemoval Strategy
5,5'-bis(3-methylthiophene-2-carbaldehyde) Homocoupling of the desired product, often promoted by the presence of oxygen.[2]Higher molecular weight peak in MS, distinct spot on TLC.Careful degassing of the reaction mixture. Purification by column chromatography or recrystallization.
3-methylthiophene-2-carbaldehyde Dehalogenation of the starting material, a known side reaction with some palladium catalysts.[1]Lower molecular weight peak in MS, distinct spot on TLC.Optimize catalyst and ligand choice. Purification by column chromatography.
3-Methyl-2-thiophenecarboxylic acid Oxidation of the aldehyde functionality. This can occur if the reaction is exposed to air for prolonged periods, especially at elevated temperatures.Can be detected by a change in polarity on TLC and by IR (broad O-H stretch) and NMR spectroscopy.Workup under an inert atmosphere. Can be removed by an aqueous basic wash (e.g., with NaHCO₃ solution) during the workup.
Isomeric Impurities (e.g., 4-methylthiophene-2-carbaldehyde derivatives) Arise from the synthesis of the starting material, 3-methylthiophene-2-carbaldehyde, which can produce isomeric mixtures.[4]Can be difficult to distinguish by TLC alone. May require NMR or GC-MS analysis.Careful purification of the starting material before the borylation reaction is crucial. Fractional distillation or preparative chromatography may be necessary.
Hydrolyzed Boronic Acid Hydrolysis of the dioxaborinane ester during workup or purification.More polar spot on TLC that may streak.Minimize contact with water during workup. Use anhydrous solvents for extraction and chromatography. Consider using a more stable boronic ester protecting group if hydrolysis is a persistent issue.

Experimental Protocols

Protocol 1: General Procedure for the Miyaura Borylation

This is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-3-methylthiophene-2-carbaldehyde (1.0 eq.), bis(1,3-propanediol)diboron (1.2 eq.), potassium acetate (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂ complex with dichloromethane, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Purification by Recrystallization

Recrystallization can be a highly effective method for purifying the product if it is a solid.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof) to find a suitable recrystallization solvent or solvent system (one in which the product is soluble when hot and insoluble when cold).

  • Dissolution: Dissolve the crude material in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Process

Synthesis and Impurity Formation Pathway

Synthesis_and_Impurities SM 5-bromo-3-methylthiophene- 2-carbaldehyde Reagents B₂(dioxaborinane)₂ Pd Catalyst, Base Dehalogenation Dehalogenation Byproduct SM->Dehalogenation Side Reaction Product 5-(1,3,2-Dioxaborinan-2-yl)-3- methylthiophene-2-carbaldehyde Reagents->Product Miyaura Borylation Homocoupling Homocoupling Byproduct Product->Homocoupling O₂ Hydrolysis Boronic Acid Product->Hydrolysis H₂O Oxidation Carboxylic Acid Product->Oxidation [O]

Caption: Key transformations and potential side reactions in the synthesis.

Purification Workflow

Purification_Workflow Crude Crude Product Mixture Workup Aqueous Workup Crude->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification Drying->Purification Column Column Chromatography Purification->Column If oil or complex mixture Recrystal Recrystallization Purification->Recrystal If solid PureProduct Pure Product Column->PureProduct Recrystal->PureProduct

Caption: A general workflow for the purification of the target compound.

References

  • Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.). Google Patents.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022, March 25). Reddit. Retrieved January 17, 2026, from [Link]

  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). MDPI. Retrieved January 17, 2026, from [Link]

  • Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis method of 2-thiophenecarboxaldehyde. (n.d.). Google Patents.
  • Process for the purification of thiophene. (n.d.). Google Patents.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • 3-Methyl-2-thiophenecarboxaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020). ACS Applied Materials & Interfaces. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting

Catalyst poisoning in reactions with sulfur-containing heterocycles

Welcome to the Technical Support Center for Catalytic Processes. As Senior Application Scientists, we understand the intricate challenges you face in the lab.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalytic Processes. As Senior Application Scientists, we understand the intricate challenges you face in the lab. This guide is designed to provide in-depth, practical solutions for one of the most persistent issues in catalysis: poisoning by sulfur-containing heterocycles. We will move beyond simple procedural lists to explain the underlying science, empowering you to diagnose, troubleshoot, and overcome these obstacles effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding catalyst poisoning by sulfur heterocycles.

Q1: What is catalyst poisoning by sulfur-containing heterocycles?

A: Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemical interaction with a substance present in the reaction mixture.[1] Sulfur-containing heterocycles (e.g., thiophene, thiazole, benzothiophene) are particularly potent poisons for many metal catalysts.[2][3][4] The sulfur atom, with its available lone pair of electrons, chemisorbs strongly onto the metal surface, forming stable metal-sulfur bonds.[5][6] This interaction can deactivate the catalyst in several ways:

  • Steric Hindrance: The adsorbed sulfur compound physically blocks reactants from accessing the active sites.[7]

  • Electronic Modification: The strong metal-sulfur bond alters the electronic properties of the catalyst's surface, reducing its ability to catalyze the desired reaction.[7]

  • Irreversible Deactivation: In many cases, especially with precious metal catalysts at lower temperatures, the poisoning is irreversible, forming stable metal sulfides.[1][6]

Q2: Which catalysts are most susceptible to sulfur poisoning?

A: Catalysts based on reduced transition metals are highly vulnerable. This is particularly true for:

  • Platinum Group Metals (PGMs): Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are extremely sensitive to sulfur. They are widely used in hydrogenation and C-C coupling reactions, which can be completely halted by even trace amounts of sulfur.[6][8]

  • Nickel (Ni): Commonly used in hydrogenation and reforming, nickel catalysts are readily poisoned by sulfur, forming stable nickel sulfides.[1][9]

Q3: Are there any sulfur-resistant catalysts available?

A: Yes, significant research has been dedicated to developing sulfur-tolerant catalysts. The choice depends heavily on the specific reaction.

  • Metal Sulfides: Catalysts like Cobalt-Molybdenum Sulfide (CoMoS) and Nickel-Tungsten Sulfide (Ni-W-S) are inherently sulfur-tolerant because their active phase is already a sulfide. They are the standard in industrial hydrodesulfurization (HDS) processes.[10]

  • Rhenium-based Catalysts: Rhenium (Re), often alloyed with platinum, exhibits remarkable resistance to poisoning by sulfur, nitrogen, and phosphorus.[11]

  • Doped or Modified Catalysts: Introducing a second metal or a heteroatom can reduce the binding affinity of sulfur to the primary metal surface. For example, doping ruthenium nanoparticles with phosphorus has been shown to significantly increase sulfur tolerance in hydrogenation.[10]

Q4: Is catalyst deactivation by sulfur always a permanent issue?

A: Not always. The deactivation can be reversible or irreversible, depending on the catalyst, the poison, and the reaction conditions.[1][5]

  • Irreversible Poisoning: At low temperatures, the strong chemisorption of sulfur on metals like nickel is often considered permanent.[1]

  • Reversible Poisoning: At higher temperatures, sulfur can sometimes be removed from the catalyst surface through specific regeneration procedures, such as high-temperature treatment with hydrogen or steam.[1][12] For example, some sulfates can be decomposed and removed by operating at temperatures above 650°C.[12]

Part 2: Troubleshooting Guide: From Symptoms to Solutions

This guide is structured around common experimental observations. Identify your symptom and follow the diagnostic workflow to pinpoint the cause and implement a solution.

Symptom 1: Drastic Drop in Reaction Rate or Complete Stoppage

This is the most common and severe symptom of catalyst poisoning.

Probable Cause: Complete or near-complete deactivation of catalyst active sites. This occurs when the concentration of the sulfur heterocycle is sufficient to coat the majority of the catalyst surface.[7][13]

Diagnostic & Mitigation Workflow

The following diagram outlines a systematic approach to addressing a sudden loss of catalytic activity.

G A Symptom: Reaction Rate Crashes B Step 1: Analyze Feedstock - GC with SCD/FPD - Elemental Analysis (XRF/ICP-MS) A->B C Is Sulfur Heterocycle Present? B->C D Step 2: Characterize Spent Catalyst - XPS for surface sulfur - TGA-MS for desorbed species C->D Yes I Issue is not sulfur poisoning. Investigate other deactivation mechanisms (e.g., coking, sintering). C->I No E Is Sulfur Confirmed on Catalyst Surface? D->E F SOLUTION A: Purify Feedstock (See Protocol 1) E->F Yes E->I No G SOLUTION B: Regenerate Catalyst (See Protocol 2) F->G H SOLUTION C: Switch to Sulfur- Tolerant Catalyst G->H G cluster_0 Mechanism of Selective Poisoning cluster_1 Troubleshooting Steps Catalyst Catalyst Surface SiteA Active Site A (e.g., Terrace) Catalyst->SiteA SiteB Active Site B (e.g., Corner) Catalyst->SiteB ProductA Product A (Desired) SiteA->ProductA ProductB Product B (Undesired) SiteB->ProductB Poison Sulfur Heterocycle Poison->SiteB Preferential Adsorption TS1 Symptom: Product Selectivity Changes TS2 Step 1: Reaction Optimization Adjust T, P, or concentrations to favor desired pathway (See Protocol 3) TS1->TS2 TS4 Problem Solved? TS2->TS4 TS3 Step 2: Catalyst Modification Switch to a more robust catalyst (See Table 1) TS4->TS3 No

Caption: Mechanism of selective poisoning and corresponding troubleshooting path.

Part 3: Data & Protocols

Table 1: Comparison of Catalysts for Reactions with Sulfur-Containing Substrates

This table provides a high-level comparison to guide catalyst selection.

Catalyst TypeCommon ExamplesRelative Sulfur ToleranceTypical ApplicationsRegeneration Potential
Precious Metals Pd/C, PtO₂, Rh/Al₂O₃Very LowHydrogenation, C-C Coupling, ReformingDifficult; often requires harsh thermal treatment [12][14]
Base Metals Raney NiLowHydrogenation, DesulfurizationPossible but challenging; prone to irreversible sulfidation [1][9]
Metal Sulfides CoMoS, Ni-W-SVery HighHydrodesulfurization (HDS) [10]Not applicable (already sulfided)
Rhenium-based Pt-Re/Al₂O₃HighCatalytic Reforming, Hydrogenation [11]Good; resistant to coking and poisoning
Modified/Doped P-Ru/C, Au-PdModerate-HighChemoselective Hydrogenation [10][15]Varies with modification type
Experimental Protocols

Protocol 1: Feedstock Purification via Adsorption (Guard Bed)

  • Objective: To remove trace sulfur heterocycles from a liquid or gas feed before it contacts the catalyst.

  • Rationale: Prevention is the most effective strategy. A guard bed uses a sacrificial adsorbent to trap poisons. Zinc Oxide (ZnO) is highly effective for removing H₂S and some simple thiols. For more complex heterocycles, a combination of adsorbents may be needed. [13]* Procedure:

    • Select an appropriate adsorbent (e.g., high-surface-area ZnO, activated carbon, or a custom molecular sieve).

    • Pack a column with the adsorbent material. The bed volume should be calculated based on the expected sulfur concentration and desired operational lifetime.

    • Place the packed column upstream of your reactor.

    • Pass the feedstock through the guard bed at the manufacturer-recommended temperature and space velocity.

    • Periodically monitor the outlet stream of the guard bed to detect breakthrough, indicating the adsorbent is saturated and needs replacement.

Protocol 2: Thermal Regeneration of a Poisoned Catalyst

  • Objective: To remove adsorbed sulfur species from a catalyst surface and restore activity.

  • Rationale: High temperatures can provide enough energy to break the metal-sulfur bond and desorb the poison, typically as SO₂ or H₂S. [14]The specific conditions (temperature, atmosphere) are critical to avoid damaging the catalyst through sintering. * Procedure (Example for a Pd/C catalyst):

    • Inert Purge: Purge the reactor containing the spent catalyst with an inert gas (e.g., N₂ or Ar) at a low temperature (e.g., 100-150°C) to remove any physisorbed reactants.

    • Oxidative Treatment (Caution): Slowly introduce a dilute oxygen stream (e.g., 1-2% O₂ in N₂) while ramping the temperature. This can convert strongly bound sulfur species to more volatile oxides (SOx). A typical temperature range is 300-500°C. Warning: This process can be exothermic and must be carefully controlled to prevent thermal runaway and catalyst sintering.

    • Hold and Monitor: Hold at the target temperature while monitoring the off-gas with a mass spectrometer or appropriate gas analyzer for the evolution of SO₂. [14]Continue until the SO₂ signal returns to baseline.

    • Reduction Step: After cooling down under an inert atmosphere, perform a reduction step (e.g., under a H₂ flow) to reduce the oxidized metal sites back to their active metallic state.

    • Validation: Test the regenerated catalyst with a standard reaction to quantify the recovery of activity. Note that full recovery is rare, and some performance loss is typical. [12] Protocol 3: Reaction Condition Optimization to Mitigate Selectivity Issues

  • Objective: To alter reaction kinetics to favor the desired product in the presence of a partially poisoned catalyst.

  • Rationale: The activation energies for different reaction pathways can have varying sensitivities to temperature and pressure. By adjusting these parameters, it may be possible to increase the rate of the desired reaction relative to the undesired one. [13]* Procedure:

    • Establish Baseline: Run the reaction with the poisoned catalyst under standard conditions and document the product selectivity.

    • Temperature Screening: Perform a series of experiments at different temperatures (e.g., in 10°C increments above and below the standard) while keeping pressure and concentrations constant. Analyze the product distribution for each run.

    • Pressure Screening: If applicable (especially for gas-phase reactions), perform a similar series of experiments at varying pressures.

    • Analyze Trends: Plot selectivity for the desired product as a function of temperature and pressure.

    • Identify Optimum: Select the new set of conditions that maximizes the yield of the desired product.

References

  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Vertex AI Search.
  • Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter?. (2025). Vertex AI Search.
  • Nissinen, V. H., et al. (n.d.).
  • Regeneration of a sulfur-poisoned selective catalytic reduction catalyst
  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (n.d.). PubMed Central.
  • Advances in Sulfur Resistant Hydrogenation C
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
  • Rhenium. (n.d.). Wikipedia.
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (n.d.). PubMed Central.
  • Sulfur Heterocycles. (n.d.). Vertex AI Search.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PubMed Central.
  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (2022). Journal of the American Chemical Society.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. (n.d.). Benchchem.
  • Detection of C
  • Sulfur-Containing Heterocyclic Compounds. (n.d.). Inchem.org.
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Category:Sulfur heterocycles. (n.d.). Wikipedia.
  • Final Analysis: Sulfur as a Catalyst Poison. (n.d.).
  • Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study. (n.d.). RSC Publishing.

Sources

Optimization

Technical Support Center: Synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This key intermediate presents unique challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. This key intermediate presents unique challenges due to the inherent reactivity and stability of substituted thiophenes and boronic esters. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative synthetic routes, designed for researchers in organic synthesis and drug development.

Overview of Synthetic Strategies

The synthesis of the target molecule requires two primary transformations: the introduction of a formyl group at the C2 position and a boryl group at the C5 position of a 3-methylthiophene core. The sequence of these events defines the synthetic strategy. We will explore two primary, logically distinct routes: Late-Stage Borylation and Early-Stage Borylation .

Synthetic_Strategies Start 3-Methylthiophene Intermediate_A 3-Methylthiophene- 2-carbaldehyde Start->Intermediate_A Formylation (Route A) Intermediate_B 5-Boryl-3-methylthiophene (Halogenated Precursor) Start->Intermediate_B Halogenation & Borylation (Route B) Target Target Molecule Intermediate_A->Target C-H Borylation (Route A) Intermediate_B->Target Formylation (Route B)

Caption: High-level overview of the two primary retrosynthetic pathways.

Route A: Late-Stage Borylation Strategy

This approach prioritizes the early installation of the aldehyde, followed by a direct C-H activation to install the boronic ester.

Step 1: Synthesis of 3-Methylthiophene-2-carbaldehyde

The primary challenge in this step is achieving regioselectivity, as formylation can occur at either the C2 or C5 position.

Methodologies & Troubleshooting
  • Method 1: Vilsmeier-Haack Formylation This is a classic method for formylating electron-rich heterocycles. However, with 3-methylthiophene, it often yields a mixture of 2-formyl and 5-formyl isomers.[1] The steric bulk and reactivity of the Vilsmeier reagent can influence the isomer ratio.[2][3]

    • Problem: My Vilsmeier-Haack reaction produces an inseparable mixture of 2-formyl and 5-formyl isomers with low yield of the desired 2-isomer.

    • Causality: The C2 and C5 positions of 3-methylthiophene have similar electronic activation, leading to poor regioselectivity with standard Vilsmeier reagents like DMF/POCl₃.[1]

    • Solution: While modifying the Vilsmeier reagent can slightly alter the ratio, a more robust solution is to switch to a more selective method like lithiation-formylation. Some studies have shown that using bulkier N-formylpyrrolidine can improve the ratio in favor of the 2-isomer.[2][3]

Formylation ReagentTypical 2-isomer : 5-isomer RatioTypical YieldReference(s)
DMF / POCl₃78 : 2241%[1]
N-Methylformanilide / POCl₃78 : 2285%[1]
N-Formylpyrrolidine11 : 1Good[2][3]
MeOCHCl₂ / TiCl₄46 : 1Lower[2]
  • Method 2: Directed Lithiation-Formylation (Recommended) This method offers superior regioselectivity. The methyl group at C3 directs metallation preferentially to the C2 position.

    • Question: Why is lithiation more selective than electrophilic formylation for this substrate?

    • Answer: The acidity of the proton at the C2 position is greater than at C5 due to the inductive effect of the adjacent sulfur atom and the directing effect of the C3-methyl group. Therefore, a strong base like n-butyllithium (n-BuLi) will selectively deprotonate the C2 position, creating a nucleophilic organolithium species that can then be quenched with an electrophile like N,N-dimethylformamide (DMF).[3][4]

Experimental Protocol: Lithiation-Formylation
  • Dissolve 3-methylthiophene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in an oven-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 equiv., 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.5 equiv.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 18 hours.[5]

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Iridium-Catalyzed C-H Borylation

This step functionalizes the C5 position directly, leveraging modern C-H activation chemistry. This avoids the need for pre-installing a halogen.

  • Question: What makes Iridium-catalyzed borylation suitable for this step?

  • Answer: Iridium catalysts, particularly with bipyridine-based ligands, are highly effective for the C-H borylation of thiophenes.[6] For 2-substituted thiophenes, the reaction shows excellent regioselectivity for the less sterically hindered C5 position.[6] This method offers high atom economy and functional group tolerance. The aldehyde is generally compatible with these conditions.

Experimental Protocol: C-H Borylation
  • In a glovebox, charge an oven-dried Schlenk flask with 3-methylthiophene-2-carbaldehyde (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.), and the Iridium catalyst system (e.g., 1.5 mol% [Ir(μ₂-OMe)(COD)]₂ and 3.0 mol% 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)).

  • Add anhydrous solvent (e.g., THF or hexane) and seal the flask.

  • Heat the reaction mixture (e.g., 80 °C) and monitor by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction, remove the solvent under reduced pressure, and purify via the specialized methods described in the General Troubleshooting section below.

Route B: Early-Stage Borylation Strategy

This pathway involves creating the C-B bond on a halogenated precursor before introducing the aldehyde. This route can be advantageous if the C-H borylation in Route A proves problematic.

Step 1: Synthesis of 2-Bromo-3-methylthiophene

This is a standard electrophilic halogenation.

Protocol: Bromination
  • Dissolve 3-methylthiophene (1.0 equiv.) in a suitable solvent such as acetic acid or THF.[7]

  • Cool the mixture in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise, maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Perform an aqueous workup, extracting with an organic solvent. Wash with aqueous Na₂S₂O₃ to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step.

Step 2: Miyaura Borylation

This palladium-catalyzed reaction converts the C-Br bond to a C-B bond.

  • Troubleshooting: My Miyaura borylation is failing or giving significant side products.

  • Issue 1: Dehalogenation. A common side reaction is protodebromination (R-Br → R-H), which consumes the starting material.[8][9]

    • Causality: This can be promoted by impurities, excess base, or a slow catalytic cycle.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Use a milder base like potassium acetate (KOAc) or K₃PO₄.[10] Consider a more active catalyst system (e.g., using a biarylphosphine ligand) to accelerate the desired borylation over the side reaction.[10]

  • Issue 2: No Reaction.

    • Causality: The palladium catalyst may be inactive, or the system may have been exposed to oxygen. The quality of the diboron reagent can also be a factor.[11]

    • Solution: Use a fresh, high-quality catalyst like PdCl₂(dppf)·CH₂Cl₂.[12] Ensure the reaction is set up under a strictly inert atmosphere. Verify the quality of your B₂pin₂ reagent.[11]

Step 3: Formylation via Lithium-Halogen Exchange

This final step installs the aldehyde.

  • Question: I am concerned the n-BuLi will react with my boronic ester. Is this a viable strategy?

  • Answer: This is a valid concern. However, lithium-halogen exchange is an extremely fast reaction, especially at low temperatures (-78 °C).[4] By adding the n-BuLi slowly at this temperature, you can favor the exchange over a slower, undesired attack at the boron center. The resulting 2-lithiated thiophene can then be trapped with DMF.[5]

Experimental Protocol: Li-Br Exchange and Formylation
  • Dissolve the 5-boryl-2-bromo-3-methylthiophene intermediate (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-BuLi (1.1 equiv.) dropwise, ensuring the temperature does not rise significantly.

  • Stir for 20-30 minutes at -78 °C.[5]

  • Add anhydrous DMF (1.5 equiv.) and allow the reaction to warm to room temperature overnight.

  • Work up and purify as described in the lithiation-formylation protocol for Route A.

General Troubleshooting & FAQs

Purification of Thiophene Boronic Esters

Purification is often the most significant challenge when working with boronic esters.

Purification_Troubleshooting Start Crude Boronic Ester Problem Problem Observed During Silica Gel Chromatography Start->Problem Sticking Product Sticks to Silica (Poor Recovery) Problem->Sticking Adsorption Decomposition Hydrolysis to Boronic Acid (New Polar Spot on TLC) Problem->Decomposition Degradation Solution_Sticking_1 Use Neutral Alumina Sticking->Solution_Sticking_1 Solution_Sticking_2 Deactivate Silica: - Add Et3N to eluent - Impregnate with Boric Acid Sticking->Solution_Sticking_2 Solution_Decomposition Minimize Contact Time: - Use anhydrous solvents - Perform rapid plug filtration Decomposition->Solution_Decomposition Success Pure Product Solution_Sticking_1->Success Solution_Sticking_2->Success Solution_Decomposition->Success

Caption: Decision workflow for troubleshooting boronic ester purification.

  • FAQ 1: My product streaks badly or remains at the baseline during silica gel chromatography. What is happening?

    • Answer: This is a classic issue caused by the interaction between the Lewis acidic boron atom and the acidic silanol (Si-OH) groups on the silica surface, leading to strong adsorption.[13] In some cases, the acidic silica can also catalyze the hydrolysis of the ester to the more polar (and immobile) boronic acid.[13]

  • FAQ 2: How do I implement the suggested solutions?

    • Answer:

      • Neutral Alumina: For less polar esters, neutral alumina can be directly substituted for silica gel as the stationary phase.[13]

      • Base Deactivation: Prepare your silica gel slurry in the starting eluent (e.g., 95:5 Hexane:EtOAc) and add a small amount of triethylamine (~0.5-1% by volume).

      • Boric Acid Impregnation (Protocol): This method effectively masks the silica's active sites.[13]

        • Prepare a slurry of your silica gel in a 5% w/v solution of boric acid in methanol.

        • Agitate the slurry for 1 hour.

        • Remove the solvent by filtration.

        • Wash the treated silica with ethanol.

        • Dry the silica thoroughly under vacuum until it is a free-flowing powder before packing your column.[13]

Compound Stability: Protodeboronation
  • FAQ 3: What is protodeboronation and why is it a major concern for thiophene boronic acids/esters?

    • Answer: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your material.[10] Thienylboronic acids are especially prone to this reaction due to the electronic properties of the thiophene ring, particularly under the basic, aqueous conditions often used in cross-coupling reactions.[10]

  • FAQ 4: How can I minimize protodeboronation in subsequent reactions (e.g., Suzuki coupling)?

    • Answer:

      • Protecting Group: Always use the boronic ester (like the 1,3-propanediol ester specified in the target) rather than the free boronic acid. Esters are significantly more stable.[10]

      • Base Selection: Use milder bases. Finely ground K₃PO₄ or KF are much safer choices than strong hydroxides like NaOH or KOH.[10]

      • Temperature: Run the reaction at the lowest effective temperature.

      • Catalyst Activity: Employ a highly active palladium catalyst system (e.g., using bulky, electron-rich biarylphosphine ligands like SPhos or XPhos). A faster desired reaction rate gives less time for the competing decomposition pathway to occur.[10]

References

  • Chadwick, D. J., & Southgate, R. (2000). Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. ElectronicsAndBooks. Retrieved from [Link]

  • Hassan, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14698-14711. Retrieved from [Link]

  • King, W. J., & Nord, F. F. (1948). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. Google Patents (EP0095340A1).
  • Meth-Cohn, O., & Narine, B. (1981). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Journal of Chemical Research, Synopses, (12), 326. (Referenced in other search results, full text may require subscription).
  • Mkhalid, I. A., et al. (2010). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. Organic & Biomolecular Chemistry, 8(1), 221-231. Retrieved from [Link]

  • Wang, Y. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. Retrieved from [Link]

  • Kumar, A., et al. (2022). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2022(2), M1367. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Kumar, V., et al. (2018). Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of acenaphthylene-fused heteroarenes. Beilstein Journal of Organic Chemistry, 14, 2556-2563. Retrieved from [Link]

  • Johnson, C. R., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1259-1266. Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

Comparing reactivity of dioxaborinane vs. dioxaborolane in thiophene compounds

An In-Depth Guide to Boronic Ester Reactivity in Thiophene Functionalization: A Comparative Analysis of Dioxaborinane and Dioxaborolane Systems Introduction: The Critical Role of Boronic Esters in Modern Synthesis The Su...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Boronic Ester Reactivity in Thiophene Functionalization: A Comparative Analysis of Dioxaborinane and Dioxaborolane Systems

Introduction: The Critical Role of Boronic Esters in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] At the heart of this transformation are organoboron reagents, most notably boronic acids and their corresponding esters. For researchers in materials science and drug discovery, thiophene-containing molecules are of paramount importance due to their unique electronic properties and biological activities.[4][5][6] However, the inherent instability of many heteroaromatic boronic acids, particularly those of electron-rich systems like thiophene, presents a significant synthetic challenge, often leading to low yields due to competitive protodeboronation.[7][8]

This guide provides a detailed comparative analysis of two major classes of boronic esters used to stabilize and deploy thiophene building blocks: six-membered dioxaborinanes and five-membered dioxaborolanes. We will focus on the practical implications of their structural and electronic differences, using the highly stable N-methyliminodiacetic acid (MIDA) boronates (a dioxaborinane derivative) and the widely used pinacol boronates (a dioxaborolane) as exemplary systems. Through experimental data and mechanistic insights, this document will equip researchers to make informed decisions for the strategic synthesis of complex thiophene-containing targets.

Structural and Electronic Foundations: A Tale of Two Rings

The reactivity and stability of a boronic ester are intrinsically linked to the nature of the diol used to protect the boronic acid. The choice between a 1,3-diol (forming a six-membered dioxaborinane) and a 1,2-diol (forming a five-membered dioxaborolane) has profound consequences.

  • Dioxaborolanes (e.g., Pinacol Esters): Formed from pinacol, these five-membered rings are ubiquitous in cross-coupling chemistry. The boron atom is sp²-hybridized, possessing a vacant p-orbital. This Lewis acidity is essential for the transmetalation step of the Suzuki-Miyaura cycle.[9] However, the lone pairs on the adjacent oxygen atoms can donate into this vacant orbital, which can attenuate reactivity compared to the parent boronic acid under certain conditions.[9] While more stable than boronic acids, pinacol esters of electron-rich heterocycles like thiophene can still be susceptible to decomposition and protodeboronation, especially under prolonged reaction times or elevated temperatures.[7]

  • Dioxaborinanes (e.g., MIDA Esters): The use of N-methyliminodiacetic acid (MIDA) as the protecting group creates a bicyclic dioxaborinane derivative with unique properties. In this system, the nitrogen atom forms a dative bond with the boron center, resulting in a more stable, tetrahedral (sp³-hybridized) boron.[8][9] This structural change effectively "masks" the Lewis acidic character required for transmetalation, rendering MIDA boronates exceptionally stable. They are often crystalline, air-stable solids that are compatible with silica gel chromatography and a wide range of reaction conditions under which pinacol esters or boronic acids would decompose.[8]

Structural_Comparison cluster_0 Dioxaborolane (Pinacol Ester) cluster_1 Dioxaborinane Derivative (MIDA Ester) node_pinacol node_pinacol caption_pinacol sp² Boron Center node_mida node_mida caption_mida sp³ Boron Center (Masked) Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product R¹-R² reductive_elimination->product center center->transmetalation boronate [R²-B(OR)₃]⁻ M⁺ halide R¹-X halide->oxidative_addition base Base (e.g., K₃PO₄) R²-B(OR)₂ base->center

Figure 2: The Suzuki-Miyaura catalytic cycle. Transmetalation is the key step influenced by the boronic ester structure.

Reactivity Profile: Direct Coupling vs. Slow Release

Pinacol Esters (Dioxaborolanes): These esters are generally competent coupling partners directly. Under basic conditions, they form the "ate" complex required for transmetalation and proceed through the catalytic cycle. However, their moderate stability means that the rate of decomposition can sometimes compete with the rate of productive cross-coupling, particularly with challenging substrates or slow catalytic systems. [8]This is a known issue in the synthesis of polythiophenes, where pinacol boronate monomers can lead to lower molecular weight polymers and reduced yields due to protodeboronation of the monomer and the growing polymer chain. [7][10] MIDA Esters (Dioxaborinanes): Due to the stable sp³-hybridized boron center, MIDA boronates are inert to anhydrous cross-coupling conditions. [8][9]They are "pro-reagents" that require an in situ hydrolysis step, typically using mild aqueous base (e.g., K₃PO₄), to slowly release the corresponding boronic acid. This boronic acid is then immediately consumed in the fast cross-coupling reaction. This "slow-release" mechanism is highly advantageous for unstable boronic acids, as their concentration in the reaction medium is kept extremely low, minimizing decomposition pathways. [8] This key difference transforms notoriously difficult couplings into highly efficient and reliable transformations. For 2-thiopheneboronic acid, which is prone to decomposition, the slow-release strategy from its MIDA ester results in a dramatic increase in yield compared to using the freshly prepared boronic acid directly. [8]

Performance Data: Thiophene Polymerization Case Study

The synthesis of regioregular poly(3-hexylthiophene) (rr-P3HT), a benchmark polymer for organic electronics, provides an excellent platform for comparing monomer performance. Experimental data clearly demonstrates the superiority of the MIDA boronate monomer over the pinacol boronate equivalent under identical polymerization conditions.

Monomer TypeProtecting GroupYield (%)Mn (kDa)Mw (kDa)HT Couplings (%)Reference
Thienyl BoronateMIDA (Dioxaborinane)up to 9418.742.7>98[7][10]
Thienyl BoronatePinacol (Dioxaborolane)25-9.996[10]
Table 1: Comparison of MIDA and Pinacol Boronate Monomers in the Suzuki-Miyaura Polymerization of rr-P3HT.

The data unequivocally shows that the MIDA boronate monomer produces a higher-quality polymer in significantly greater yield. [10]The lower yield and molecular weight observed with the pinacol ester are attributed to significant protodeboronation during the reaction. [10]

Experimental Protocols: A Self-Validating Comparison

To provide a practical framework, we describe a representative protocol for a model Suzuki-Miyaura cross-coupling comparing a thiophene MIDA boronate and a thiophene pinacol boronate.

Objective:

To compare the cross-coupling efficiency of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (Pinacol Ester) and 2-(thiophen-2-yl)-1,3,2-dioxaborinane-N-methyliminodiacetic acid (MIDA Ester) with 4-bromoanisole.

Reagents and Equipment:
  • Thiophene-2-MIDA boronate

  • Thiophene-2-pinacol boronate

  • 4-bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk flasks, magnetic stir bars, nitrogen/argon line, standard glassware

  • GC-MS or LC-MS for analysis

Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Analysis reagents 1. Add Pd(OAc)₂, SPhos, Boronic Ester, 4-bromoanisole, and K₃PO₄ to flask solvents 2. Add Dioxane and Water reagents->solvents degas 3. Degas mixture (e.g., N₂ sparging) solvents->degas heat 4. Heat to 60-80 °C with vigorous stirring degas->heat monitor 5. Monitor progress by TLC or GC-MS heat->monitor quench 6. Cool, quench with water, extract with EtOAc monitor->quench purify 7. Dry, concentrate, and purify (chromatography) quench->purify analyze 8. Analyze yield and purity (NMR, GC-MS) purify->analyze

Figure 3: A generalized workflow for the comparative Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure (Run two reactions in parallel):
  • Catalyst Pre-formation/Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole (1.0 mmol, 1.0 equiv), the respective thiophene boronic ester (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Degassing: Sparge the reaction mixture with nitrogen or argon for 15 minutes to ensure anaerobic conditions.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath and stir vigorously for the specified reaction time (e.g., 6 hours).

  • Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the consumption of starting materials and the formation of the product by GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel. Determine the isolated yield and confirm the structure by ¹H NMR and MS.

Expected Outcome: Based on published literature, the reaction with the thiophene MIDA boronate is expected to proceed in a higher and more reproducible yield than the reaction with the thiophene pinacol boronate, which may suffer from competing protodeboronation, leading to the formation of thiophene as a byproduct and a lower overall yield. [8]

Conclusion and Strategic Recommendations

The choice between a dioxaborinane and a dioxaborolane protecting group for thiophene-based Suzuki-Miyaura couplings is a strategic decision with significant implications for reaction efficiency, reproducibility, and scalability.

  • Dioxaborolanes (Pinacol Esters) remain a viable and cost-effective option for robust, electron-poor, or sterically hindered thiophene substrates where protodeboronation is less of a concern. They are suitable for reactions that proceed quickly under mild conditions.

  • Dioxaborinanes (MIDA Esters) are the superior choice for challenging couplings involving unstable boronic acids, such as those derived from simple or electron-rich thiophenes. Their exceptional stability allows for purification and long-term storage, while the slow-release mechanism provides consistently high yields in situations where other boron reagents fail. They are particularly powerful in complex, multi-step syntheses and in the preparation of high-quality conjugated polymers.

For researchers and drug development professionals, leveraging the unique stability and reactivity profile of MIDA boronates can de-risk challenging synthetic routes, improve overall yields, and provide more reliable access to novel thiophene-containing materials and pharmaceutical intermediates.

References

  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, [URL: https://pubs.acs.org/doi/10.1021/ma502555d]
  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PubMed Central, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319080/]
  • Suzuki Coupling. Organic Chemistry Portal, [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate, [URL: https://www.researchgate.
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2873616/]
  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Royal Society of Chemistry, [URL: https://pubs.rsc.org/en/content/articlelanding/2015/py/c5py00439g]
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2776138/]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • Iterative cross-coupling with MIDA boronates. CORE, [URL: https://core.ac.uk/display/213506169]
  • Thiophene-3-boronic acid pinacol ester. Echemi, [URL: https://www.echemi.com/products/pid208693-thiophene-3-boronic-acid-pinacol-ester.html]
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org, [URL: https://escholarship.org/uc/item/42v1p45p]
  • Suzuki reaction. Wikipedia, [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4515721/]
  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline, [URL: https://www.pharmaguideline.com/2022/04/synthesis-reactions-and-medicinal-uses-of-thiophene.html]
  • Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Royal Society of Chemistry, [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41400d]
  • Any advice in preparing Thiophene with boronic ester group at C2?. ResearchGate, [URL: https://www.researchgate.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395988/]
  • Explain why the stabilities of furan, pyrrole and thiophene are different. Filo, [URL: https://www.filo.com/answers-physics-chemistry-maths-biology/explain-why-the-stabilities-of-furan-pyrrole-and-thiophene-are-different_329063]
  • Comparison of reactivity of different boron reagents. ResearchGate, [URL: https://www.researchgate.net/figure/Comparison-of-reactivity-of-different-boron-reagents-a-The-predicted-performance_fig5_340889000]
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI, [URL: https://www.mdpi.com/1422-0067/25/4/2464]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [URL: https://yonedalab.com/suzuki-coupling-guide.html]
  • Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube, [URL: https://www.youtube.
  • comparing the properties of thiophene versus furan derivatives in materials science. Benchchem, [URL: https://www.benchchem.
  • Pyrrole and Thiophene reactivity. Reddit, [URL: https://www.reddit.com/r/chemhelp/comments/2lo36c/pyrrole_and_thiophene_reactivity/]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI, [URL: https://www.mdpi.com/1420-3049/27/19/6257]
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Royal Society of Chemistry, [URL: https://pubs.rsc.org/en/content/articlelanding/2022/py/d2py00494h]

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Validation

A Senior Application Scientist's Guide to Boronic Ester Selection for the Suzuki Coupling of 3-Methylthiophene-2-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The strategic arylation of h...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The strategic arylation of heteroaromatic scaffolds, such as 3-methylthiophene-2-carbaldehyde, is a common challenge where the choice of the organoboron reagent can significantly impact yield, purity, and overall efficiency. This guide provides an in-depth comparison of alternative boronic esters for the Suzuki coupling of 3-methylthiophene-2-carbaldehyde, offering field-proven insights and supporting data to inform your experimental design.

The Challenge: Coupling with 3-Methylthiophene-2-carbaldehyde

3-Methylthiophene-2-carbaldehyde presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of the electron-withdrawing aldehyde group can influence the electronic properties of the thiophene ring, affecting the rates of oxidative addition and reductive elimination. Furthermore, the aldehyde functionality itself can be sensitive to certain reaction conditions, necessitating a careful selection of reagents and parameters to avoid unwanted side reactions. The choice of the boronic ester, therefore, is not merely a matter of convenience but a critical parameter for success.

A Comparative Analysis of Boronic Ester Alternatives

While boronic acids are the traditional choice for Suzuki coupling, a variety of boronic esters have emerged, offering distinct advantages in terms of stability, reactivity, and ease of handling. Here, we compare the most common alternatives: Pinacol Esters, Neopentylglycol Esters, MIDA Boronates, and Potassium Trifluoroborates.

Pinacol Boronic Esters: The Workhorse Reagent

Pinacol boronic esters (BPin) are arguably the most widely used boronic acid surrogates due to their commercial availability, ease of preparation via Miyaura borylation, and enhanced stability compared to boronic acids.[1][2][3] This stability is particularly advantageous for heteroaromatic boronates, which can be prone to protodeboronation.[4]

Performance Insights:

For the coupling of substituted thiophenes, pinacol esters have demonstrated reliable performance. In the synthesis of various 4-arylthiophene-2-carbaldehydes, pinacol esters were successfully coupled with 4-bromothiophene-2-carbaldehyde to afford products in moderate to excellent yields.[5][6][7][8] The steric bulk of the pinacol group can sometimes be a double-edged sword. While it contributes to the ester's stability, it can also hinder the transmetalation step. However, for a substrate like 3-methylthiophene-2-carbaldehyde, this is generally not a significant impediment.

Causality Behind Experimental Choices:

The use of a slight excess of the pinacol boronic ester (1.1-1.2 equivalents) is common practice to drive the reaction to completion and compensate for any potential homocoupling. A base such as K₃PO₄ or Cs₂CO₃ is typically employed to facilitate the formation of the reactive boronate species. The choice of a palladium catalyst and ligand is crucial, with Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ and a bulky phosphine ligand (e.g., SPhos, XPhos) often proving effective for heteroaromatic couplings.[9]

Neopentylglycol Boronic Esters: Enhanced Reactivity in Anhydrous Conditions

Neopentylglycol boronic esters have gained traction due to their demonstrated high reactivity, particularly under anhydrous conditions.[2] Mechanistic studies have suggested that the transmetalation of neopentylglycol esters can be significantly faster than that of pinacol esters.

Performance Insights:

While direct data for 3-methylthiophene-2-carbaldehyde is scarce, studies on other heteroaromatic systems suggest that neopentylglycol esters can lead to higher yields and shorter reaction times, especially in challenging couplings.[9] Their enhanced reactivity can be attributed to the reduced steric hindrance around the boron atom compared to pinacol esters, facilitating the formation of the key palladium-boronate intermediate.

Causality Behind Experimental Choices:

The use of anhydrous reaction conditions is often preferred with neopentylglycol esters to leverage their intrinsic reactivity and avoid hydrolysis back to the less reactive boronic acid.[9] Potassium trimethylsilanolate (KOSiMe₃) has emerged as a highly effective base for anhydrous Suzuki couplings with these esters.[10]

MIDA Boronates: The Chemoselective and Stable Option

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[1][11] This stability stems from the trivalent nitrogen atom of the MIDA ligand coordinating to the empty p-orbital of the boron, forming a tetracoordinate, sp³-hybridized center.[1]

Performance Insights:

The key advantage of MIDA boronates lies in their ability to undergo slow, controlled release of the corresponding boronic acid under specific basic conditions.[11] This makes them ideal for iterative cross-coupling reactions and for substrates that are unstable as free boronic acids. While MIDA boronates are generally less nucleophilic than other boronic esters, their stability and controlled reactivity can lead to cleaner reactions and higher yields in complex syntheses.[4]

Causality Behind Experimental Choices:

The deprotection of MIDA boronates to the active boronic acid is typically achieved using a mild aqueous base like NaHCO₃ or K₃PO₄.[1] This allows for a "one-pot" deprotection and coupling sequence. For the Suzuki coupling of a potentially sensitive substrate like 3-methylthiophene-2-carbaldehyde, the slow-release nature of a MIDA boronate could be advantageous in minimizing side reactions.

Potassium Trifluoroborates: The Air- and Moisture-Stable Alternative

Potassium organotrifluoroborates (R-BF₃K) are another class of highly stable, crystalline solids that are resistant to air and moisture.[12] They serve as excellent surrogates for boronic acids, particularly for those that are difficult to prepare or handle.[13][14]

Performance Insights:

Trifluoroborates are known to be effective coupling partners in a wide range of Suzuki-Miyaura reactions, including those involving heteroaromatic substrates.[13][15] Their stability often translates to more consistent reaction outcomes, especially when using aged or impure boronic acid precursors.[13] Under the reaction conditions, the trifluoroborate is slowly hydrolyzed to the corresponding boronic acid, which then enters the catalytic cycle.[15]

Causality Behind Experimental Choices:

The coupling of potassium trifluoroborates typically requires a palladium catalyst and a base, similar to boronic acids and esters. The choice of base is critical, with carbonates like Cs₂CO₃ or K₂CO₃ often being effective. The reaction is usually carried out in a mixed solvent system, such as toluene/water or dioxane/water, to facilitate the dissolution of both the organic and inorganic reagents.[2]

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and typical reaction conditions for each class of boronic ester, providing a framework for selecting the optimal reagent for the Suzuki coupling of 3-methylthiophene-2-carbaldehyde.

Boronic Ester TypeKey AdvantagesTypical BaseTypical SolventInferred Performance with 3-Methylthiophene-2-carbaldehyde
Pinacol Ester (BPin) High stability, commercially available, well-established reactivity.[1][4]K₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/H₂OReliable performance with good to excellent yields expected.[5][6]
Neopentylglycol Ester Enhanced reactivity, especially under anhydrous conditions.[2]KOSiMe₃ (anhydrous), K₃PO₄THF, DioxanePotentially higher yields and shorter reaction times compared to pinacol esters.
MIDA Boronate Exceptional stability, crystalline, suitable for iterative coupling.[1][11]NaHCO₃, K₃PO₄ (for deprotection)Dioxane/H₂OClean reaction profiles with good yields, especially if substrate is sensitive.
Potassium Trifluoroborate Air- and moisture-stable, crystalline, good for unstable boronates.[12][13]Cs₂CO₃, K₂CO₃Toluene/H₂O, THF/H₂OConsistent and reliable results, particularly when starting from a less pure boronic acid.

Experimental Protocols

The following are general, adaptable protocols for the Suzuki-Miyaura coupling of a halo-3-methylthiophene-2-carbaldehyde with different boronic esters. Note: These are starting points and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki Coupling with a Pinacol Boronic Ester
  • Reaction Setup: To an oven-dried Schlenk flask, add the halo-3-methylthiophene-2-carbaldehyde (1.0 equiv.), the aryl pinacol boronic ester (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Anhydrous Suzuki Coupling with a Neopentylglycol Boronic Ester
  • Reaction Setup: In a glovebox, to an oven-dried vial, add the halo-3-methylthiophene-2-carbaldehyde (1.0 equiv.), the aryl neopentylglycol boronic ester (1.2 equiv.), KOSiMe₃ (1.4 equiv.), and the palladium catalyst (e.g., Pd-P(t-Bu₃)-G3, 2 mol%).[10]

  • Solvent Addition: Add anhydrous, degassed THF to the vial.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualization of Key Concepts

To further elucidate the experimental workflow and the central catalytic cycle of the Suzuki-Miyaura reaction, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Reagents: - Halo-thiophene - Boronic Ester - Base Catalyst Add Catalyst Reagents->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product Suzuki_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex [R¹-Pd(II)(L_n)-R²] pd_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The selection of the most appropriate boronic ester for the Suzuki coupling of 3-methylthiophene-2-carbaldehyde is a critical decision that should be guided by the specific requirements of the synthesis.

  • For general reliability and well-established procedures, pinacol boronic esters are an excellent starting point.

  • If higher reactivity and shorter reaction times are desired, and anhydrous conditions are feasible, neopentylglycol boronic esters are a compelling alternative.

  • For complex syntheses requiring high stability and chemoselectivity, or for substrates prone to decomposition, MIDA boronates offer a unique solution through their controlled-release mechanism.

  • When dealing with potentially unstable or impure boronic acid precursors, potassium trifluoroborates provide a robust and reliable alternative.

By understanding the distinct properties and performance characteristics of these boronic ester alternatives, researchers can make informed decisions to optimize their synthetic strategies, leading to improved yields, higher purity, and more efficient workflows in the development of novel therapeutics and advanced materials.

References

  • Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Thomas, A. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. [Link]

  • Darses, S., & Genet, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Ali, S., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Molecules. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Molander, G. A., et al. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]

  • Fairlamb, I. J. S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. [Link]

  • Ali, S., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Universiti Putra Malaysia Institutional Repository. [Link]

  • Rizwan, M., et al. (2018). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. ResearchGate. [Link]

  • ResearchGate. (2015). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. [Link]

  • Liu, Z., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. [Link]

  • Denmark, S. E., & Kassel, D. B. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde in Modern Organic Synthesis

Introduction: The Indispensable Role of Thiophene and Boronic Esters In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational pillars. Among them, the thiophene ring is a p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Thiophene and Boronic Esters

In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational pillars. Among them, the thiophene ring is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and high-performance organic electronic materials.[1][2][3] Its unique electronic properties and metabolic stability make it a desirable motif for medicinal chemists aiming to fine-tune the biological activity and pharmacokinetic profiles of new molecular entities.

The art of constructing complex molecules hinges on the ability to form carbon-carbon bonds with precision and efficiency. For this, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an unparalleled tool.[4] This reaction's success is largely due to the utility of organoboron reagents, particularly boronic acids and their more stable derivatives, boronic esters.[5][6][7] These reagents are generally non-toxic, environmentally benign, and compatible with a vast array of functional groups.

This guide provides an in-depth comparative analysis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde , a specialized thiophene building block. We will objectively evaluate its performance against alternative reagents, supported by experimental rationale and data, to equip researchers and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

Featured Building Block: A Profile of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

To understand the efficacy of this reagent, we must first dissect its molecular architecture. The structure combines three critical functionalities on a thiophene core:

  • The 3-Methylthiophene-2-carbaldehyde Scaffold : This core provides a versatile platform. The aldehyde group is a synthetic linchpin, ready for a multitude of transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, enabling facile diversification of the molecular structure.[8][9][10] The methyl group at the 3-position sterically and electronically influences the reactivity of the adjacent aldehyde and the thiophene ring itself.

  • The Boronic Ester Functionality : The key to its utility in cross-coupling is the boronic ester. Specifically, this molecule features a 1,3,2-dioxaborinane ring , a six-membered cyclic ester formed with 1,3-propanediol. This moiety is the reactive handle for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

The Causality Behind Choosing a Boronic Ester: Stability and Handling

The primary reason for employing a boronic ester over its corresponding boronic acid is stability . Boronic acids are notoriously susceptible to degradation pathways, including:

  • Dehydration : They can readily trimerize to form cyclic anhydrides known as boroxines.[11][12]

  • Protodeboronation : The carbon-boron bond can be cleaved under certain conditions, especially in the presence of acid or base, rendering the reagent inactive.[11]

Boronic esters, by protecting the reactive boronic acid moiety with a diol, significantly mitigate these issues.[12][13] The 1,3,2-dioxaborinane ring in our featured compound imparts several practical advantages:

  • Enhanced Shelf-Life : The compound can be stored for longer periods without significant degradation.[11]

  • Simplified Handling : It is typically a crystalline solid that is less sensitive to air and moisture, facilitating accurate weighing and handling.[11][14]

  • Improved Purification : The enhanced stability allows for more robust purification methods, such as silica gel chromatography, without substantial loss of the material.[12]

Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling

To assess the efficacy of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, we compare it to two common alternatives in a model Suzuki-Miyaura reaction: the corresponding pinacol ester and the free boronic acid. The pinacol ester is the most widely used boronic acid surrogate, while the free acid represents the parent compound.

Model Reaction:

This reaction is representative of a typical C(sp²)-C(sp²) bond formation used in the synthesis of biaryl compounds.

Data Presentation: Comparative Performance Metrics
Building BlockKey Structural FeatureStabilityHandlingTypical Reaction YieldReaction Profile
5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde 6-Membered Cyclic Ester Excellent Easy (Solid)85-95% Clean reaction, minimal byproducts.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylthiophene-2-carbaldehyde5-Membered Cyclic Ester (Pinacol)ExcellentEasy (Solid)85-95%Highly reliable, considered the industry standard.[11]
(5-formyl-4-methylthiophen-2-yl)boronic acidFree Boronic AcidModerate to PoorDifficult (Prone to degradation)[12]60-85%Often requires strictly anhydrous conditions; risk of boroxine formation and protodeboronation leading to lower yields.[15]
Expertise & Experience: Interpreting the Data

The data clearly illustrates the superiority of boronic esters in terms of stability and reliability.

  • 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde and its pinacol analogue perform almost identically, delivering high yields and clean reaction profiles. The choice between a 1,3-propanediol ester and a pinacol ester often comes down to commercial availability or subtle differences in solubility and crystallinity that might benefit a specific process. Some studies suggest that six-membered dioxaborinane rings can be thermodynamically more stable than their five-membered dioxaborolane (pinacol) counterparts, though in many practical applications, the difference is negligible.[13]

  • The free boronic acid , while capable of participating in the reaction, introduces significant process variability. Its propensity to degrade means that the actual stoichiometry of the active reagent can be uncertain, leading to inconsistent yields and the formation of impurities from side reactions. While some protocols suggest boronic acids can be more reactive, this often comes at the cost of control and reproducibility.[16]

Experimental Protocols & Methodologies

A self-validating protocol ensures that each step is designed for maximum efficiency and reproducibility. Below is a detailed methodology for the model Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 5-(4-methoxyphenyl)-3-methylthiophene-2-carbaldehyde

Reagents & Materials:

  • Thiophene Building Block (Dioxaborinane, Pinacol Ester, or Boronic Acid): 1.0 mmol

  • 4-Bromoanisole: 1.2 mmol (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): 0.03 mmol (3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous: 2.0 mmol (2.0 equiv)

  • 1,4-Dioxane, anhydrous: 5 mL

  • Water, degassed: 1 mL

Procedure:

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask, add the thiophene building block (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), and K₃PO₄ (2.0 mmol).

  • Solvent Addition : Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL). Causality: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.

  • Reaction Execution : Seal the flask and heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Causality: The base (K₃PO₄) is essential for the transmetalation step, facilitating the transfer of the aryl group from boron to the palladium center.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product. Trustworthiness: This standard work-up and purification protocol is designed to effectively remove the inorganic salts, catalyst residues, and any unreacted starting materials, ensuring a high-purity final product.

Visualizing the Science: Diagrams and Workflows

A clear visualization of the underlying mechanism and experimental process is key to understanding and executing complex synthetic protocols.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar¹-Pd(II)L₂(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar¹-X) tm_complex Ar¹-Pd(II)L₂(Ar²) Transmetalation Complex oa_complex->tm_complex Transmetalation (+ Ar²-B(OR)₂ + Base) tm_complex->pd0 Reductive Elimination (Product: Ar¹-Ar²) center_node Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Logic

Workflow setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Heating & Stirring (90 °C, 4-12h) setup->reaction workup 3. Aqueous Work-up (Extraction) reaction->workup purify 4. Purification (Column Chromatography) workup->purify analysis 5. Analysis (NMR, MS) purify->analysis

Sources

Validation

Introduction: The Critical Role of Thiophene Boronic Esters and Analytical Rigor

An In-Depth Guide to the Cross-Validation of Analytical Methods for Thiophene Boronic Esters Thiophene boronic esters are indispensable building blocks in modern medicinal and materials chemistry.[1][2][3] Their utility,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Thiophene Boronic Esters

Thiophene boronic esters are indispensable building blocks in modern medicinal and materials chemistry.[1][2][3] Their utility, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex organic molecules, including a multitude of active pharmaceutical ingredients (APIs).[4][5] The purity, stability, and precise characterization of these reagents are not merely academic exercises; they are foundational to the success of a synthetic campaign, directly impacting reaction yield, impurity profiles, and the ultimate safety and efficacy of the final drug product.

However, these molecules present unique analytical challenges. Boronic esters are susceptible to hydrolysis, reverting to their corresponding boronic acids, and can form cyclic anhydrides known as boroxines.[4][6] This inherent instability necessitates the development and validation of robust, stability-indicating analytical methods. When a method is transferred between laboratories, or when a new method is developed to replace a legacy one, a critical process known as cross-validation is required. Cross-validation serves as the ultimate arbiter, ensuring that analytical results are consistent, reliable, and reproducible, regardless of the laboratory, analyst, or instrumentation.[7][8][9]

This guide provides an in-depth comparison of the primary analytical techniques used for thiophene boronic esters and outlines the principles and practices of their cross-validation. We will move beyond rote protocols to explore the underlying scientific rationale, empowering you to make informed decisions in your own analytical workflows.

Core Analytical Techniques: A Comparative Overview

The choice of an analytical method is dictated by the specific question being asked. Are you determining purity, identifying an unknown impurity, confirming a structure, or quantifying residual starting material? Each technique offers a unique lens through which to view the sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and stability testing. Its strength lies in its ability to separate the analyte of interest from impurities and degradation products.

  • Expertise & Experience: For thiophene boronic esters, Reversed-Phase HPLC (RP-HPLC) is the most common starting point. The key challenge is managing the on-column stability of the ester. The facile hydrolysis to the more polar boronic acid can lead to peak tailing, shifting retention times, and inaccurate quantification.[4] The causality behind this is the interaction of the polar boronic acid with residual silanols on the silica-based stationary phase and its higher affinity for the aqueous mobile phase.

  • Trustworthiness through Method Design: A self-validating HPLC method must be a stability-indicating method . This is achieved by performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate that the degradation products are fully resolved from the main analyte peak.[10][11][12] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating such procedures.[13][14][15]

  • Strategic Choices:

    • Mobile Phase: Using a buffered mobile phase at a slightly acidic pH (e.g., pH 3-5 with a phosphate or acetate buffer) can suppress the ionization of the boronic acid, improving peak shape.[11][16]

    • Diluent: To prevent hydrolysis before injection, using a non-aqueous, aprotic diluent like acetonitrile is often necessary.[4]

    • Detector: A Photodiode Array (PDA) detector is invaluable, as it provides UV spectra for all peaks. This helps in peak tracking and assessing peak purity, ensuring no co-eluting impurities are hidden beneath the main analyte peak.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.

  • Expertise & Experience: The primary limitation for thiophene boronic esters is their potential lack of thermal stability and volatility. Pinacol esters are generally more suitable for GC analysis than their corresponding boronic acids, which are non-volatile.[4] GC can be particularly effective for differentiating a boronic acid from its dehydrated anhydride product (boroxine), a separation that can be challenging with aqueous-based HPLC.[6]

  • Trustworthiness through Inlet Optimization: The choice of injection technique is critical. A split/splitless inlet is common, but care must be taken to avoid thermal degradation in the hot inlet. Optimizing the inlet temperature is a key aspect of method development.

  • Detector: Flame Ionization Detection (FID) provides excellent quantitative data for carbon-containing compounds, while Mass Spectrometry (MS) coupling (GC-MS) is definitive for structural identification of volatile impurities.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation and can also be a powerful quantitative tool.

  • Expertise & Experience:

    • ¹H and ¹³C NMR: These are essential for confirming the chemical structure of the thiophene ring and the boronic ester moiety.

    • ¹¹B NMR: This technique is uniquely suited for probing the boron center.[18][19] It can readily distinguish between the trigonal planar (sp²) boronic ester and the tetrahedral (sp³) species that may form upon interaction with Lewis bases.[20][21] This provides direct evidence of the ester's integrity.

  • Trustworthiness through Orthogonality - Quantitative NMR (qNMR): qNMR is an increasingly important primary method for purity assessment.[22][23][24] Unlike chromatography, which relies on the response factor of an analyte relative to a standard, qNMR provides a direct measure of purity against a certified internal standard. This makes it a highly accurate and orthogonal technique, ideal for qualifying reference standards used in other methods. The validation of a qNMR method involves assessing parameters like linearity, accuracy, and precision, similar to chromatography.[25][26]

Mass Spectrometry (MS)

MS provides crucial information about molecular weight and structure. It is most powerful when coupled with a separation technique (LC-MS or GC-MS).

  • Expertise & Experience: Analysis of boronic acids and esters by MS can be complicated by the formation of various ions in the source, such as boroxines, solvent adducts, or dimers, which can obscure the true molecular weight.[27][28]

  • Trustworthiness through Source Optimization: Developing a robust LC-MS method requires careful optimization of the electrospray ionization (ESI) source parameters to favor the formation of the desired molecular ion ([M+H]⁺ or [M-H]⁻) and minimize in-source fragmentation or adduct formation.[27] Using a mobile phase modifier like ammonium acetate can aid in forming stable adducts for consistent detection.[27] High-resolution mass spectrometry (HRMS) is invaluable for confirming elemental composition and identifying unknown impurities.

Comparative Performance Summary

The following table summarizes the typical performance characteristics of each technique for the analysis of thiophene boronic esters.

Parameter HPLC/UHPLC-UV GC-FID Quantitative NMR (qNMR) LC-MS
Specificity High (with method development)High (for volatile analytes)Very High (structurally specific)Very High (mass specific)
Primary Use Purity, Assay, StabilityPurity, Residual SolventsStructure Elucidation, PurityIdentification, Quantification
Key Challenge Analyte stability on columnThermal stability, VolatilitySensitivity, Complex spectraIon formation variability
Linearity (R²) > 0.99> 0.99> 0.99> 0.98[27]
Accuracy (% Recovery) 98-102%98-102%97-103%[25][26]97-106%[27]
Precision (%RSD) < 2.0%< 2.0%< 2.0%[25][26]< 2.0%[27]
LOD/LOQ Moderate (ng range)Low (pg range)High (µg-mg range)Very Low (pg-fg range)[27]
Throughput Moderate to HighModerateLowHigh (with UPLC)[27]

Visualizing the Workflow: Method Selection

Choosing the right analytical tool is the first step toward reliable data. The following workflow provides a logical decision-making process.

Method_Selection start Define Analytical Goal q1 Purity & Impurity Quantification? start->q1 q2 Structure Confirmation? start->q2 q3 Absolute Purity of Reference Standard? start->q3 q4 Trace Level Quantification? start->q4 q5 Analyte Volatile & Thermally Stable? q1->q5 Yes hplc Stability-Indicating HPLC / UHPLC-UV q1->hplc No nmr NMR Spectroscopy (1H, 13C, 11B) q2->nmr Yes lcms LC-MS / HRMS q2->lcms Also consider qnmr Quantitative NMR (qNMR) q3->qnmr Yes q4->lcms Yes q5->hplc No gc GC-FID / GC-MS q5->gc Yes

Caption: Decision tree for selecting the appropriate analytical method.

The Core Directive: Cross-Validation of Methods

Cross-validation is performed to demonstrate the equivalency of two analytical procedures.[29] This is essential when:

  • Transferring a method from a development lab to a quality control (QC) lab.[7]

  • Data from different laboratories or different methods need to be compared or combined.[8]

  • A new method (e.g., UHPLC) is replacing an older, validated method (e.g., HPLC).

The process involves analyzing the same set of homogenous samples with both methods (or in both labs) and statistically comparing the results against predefined acceptance criteria.[9]

Visualizing the Process: Inter-Laboratory Cross-Validation

Cross_Validation_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting p1 Define Acceptance Criteria (e.g., %Difference < 5%) p2 Write Cross-Validation Protocol p1->p2 p3 Select Homogenous Batch of Thiophene Boronic Ester p2->p3 labA Transferring Lab (Lab A) Analyzes Samples (n>=3) p3->labA labB Receiving Lab (Lab B) Analyzes Samples (n>=3) p3->labB a1 Collect Data from Both Labs labA->a1 labB->a1 a2 Statistically Compare Results (e.g., t-test, %Difference) a1->a2 a3 Do Results Meet Acceptance Criteria? a2->a3 a4 Successful Cross-Validation (Write Final Report) a3->a4 Yes a5 Investigation Required (Identify Root Cause) a3->a5 No

Caption: Workflow for a typical inter-laboratory cross-validation process.

Experimental Protocols: Self-Validating Systems in Practice

The following protocols are designed to be inherently robust and serve as excellent starting points for method development and validation.

Protocol 1: Stability-Indicating RP-HPLC Method for a Thiophene Boronic Ester

1. Objective: To quantify the purity of a thiophene boronic ester and separate it from potential degradants.

2. Materials & Equipment:

  • HPLC or UHPLC system with PDA detector.

  • Column: C18 stationary phase (e.g., Waters XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.02 M Sodium Acetate buffer, pH adjusted to 3.0 with glacial acetic acid.[11]

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile.

  • Reference Standard: Well-characterized thiophene boronic ester.

  • Sample: Thiophene boronic ester to be tested.

3. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min.

  • Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm (or λmax of the thiophene chromophore).

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to the same target concentration as the standard using the same diluent.

  • System Suitability: Inject the standard solution five times. The %RSD for peak area and retention time should be < 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the purity of the sample using the area percent method or against the reference standard.

  • Forced Degradation (for validation): Subject the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH light box) stress. Analyze the stressed samples to demonstrate specificity and peak purity of the main peak.[10][11]

Protocol 2: Quantitative ¹H NMR (qHNMR) for Absolute Purity Determination

1. Objective: To determine the absolute purity of a thiophene boronic ester reference standard.

2. Materials & Equipment:

  • NMR Spectrometer (≥ 400 MHz).

  • Certified Internal Standard (IS): e.g., Maleic Anhydride or Dimethyl sulfone (must have a proton signal in a clear region of the spectrum, be non-reactive, and have a known purity).

  • Solvent: Deuterated solvent in which both the analyte and IS are fully soluble (e.g., DMSO-d₆).

  • High-precision analytical balance.

3. Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the thiophene boronic ester (Analyte).

    • Accurately weigh ~5 mg of the certified internal standard (IS).

    • Dissolve both solids in a known volume of deuterated solvent in a vial.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Causality: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is critical to ensure all protons are fully relaxed before the next pulse, which is the foundation of accurate quantification.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (Int_A).

    • Integrate the known proton signal from the internal standard (Int_IS).

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity_A (%) = (Int_A / N_A) * (N_IS / Int_IS) * (MW_A / MW_IS) * (m_IS / m_A) * Purity_IS

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_IS = Certified purity of the internal standard

Conclusion: A Commitment to Data Integrity

The cross-validation of analytical methods for thiophene boronic esters is not a checkbox activity but a fundamental scientific necessity. It underpins the reliability of data that informs critical decisions in drug development and manufacturing. By understanding the unique chemical properties of these molecules and selecting the appropriate analytical tools—from the workhorse HPLC to the definitive power of qNMR—researchers can build a robust, self-validating analytical framework. Embracing the principles of method validation and cross-validation ensures data integrity, facilitates seamless technology transfer, and ultimately contributes to the quality and safety of medicines.

References

  • MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Available at: [Link]

  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • SIELC. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • PubMed Central. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Available at: [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Available at: [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Available at: [Link]

  • Preprints.org. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Available at: [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2015). CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Available at: [Link]

  • PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. Available at: [Link]

  • ResearchGate. (n.d.). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance | Request PDF. Available at: [Link]

  • ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. Available at: [Link]

  • PubMed. (n.d.). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ACS Publications. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Available at: [Link]

  • PubMed Central. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available at: [Link]

  • Royal Society of Chemistry. (2021). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Available at: [Link]

  • ACS Publications. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Available at: [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Available at: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available at: [Link]

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  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PubMed. (n.d.). Determining and reporting purity of organic molecules: why qNMR. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Catalysts for Suzuki Reactions with 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1] Its power lies in the efficient con...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1] Its power lies in the efficient construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in biologically active molecules.[2][3] This guide focuses on a specific, yet increasingly important building block: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde .

This substrate presents a unique set of challenges and opportunities. The thiophene core is a common motif in medicinal chemistry, while the aldehyde functionality serves as a versatile handle for subsequent chemical transformations.[4] The 1,3,2-dioxaborinane moiety is a stable boronic ester, often used to circumvent issues of instability or difficult purification associated with the corresponding boronic acids. The primary challenge for the synthetic chemist is to achieve a high-yielding, clean, and efficient coupling that preserves the sensitive aldehyde group and effectively activates the boronic ester for transmetalation.

The choice of catalyst is the most critical parameter influencing the success of this transformation. A suboptimal catalyst can lead to low yields, the formation of impurities via side reactions like dehalogenation or protodeboronation, or decomposition of the starting material.[5] This guide provides a comparative analysis of three distinct and representative palladium catalyst systems—a classical workhorse, a modern high-performance system, and a practical heterogeneous option—to inform your selection process and accelerate optimization.

The Catalytic Landscape: A Comparative Overview

The efficacy of a Suzuki-Miyaura reaction is fundamentally dictated by the ligand sphere surrounding the palladium center. The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. We will compare three systems that represent different philosophies in catalyst design.

  • The Classical System: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

    • Rationale: As a pre-formed, air-stable Pd(0) complex, Pd(PPh₃)₄ has been a go-to catalyst for decades.[6] Its utility is well-documented for a vast range of substrates, including thiophene derivatives, making it an essential benchmark.[1] It provides a reliable baseline for performance against which more modern systems can be judged.

    • Mechanistic Insight: The phosphine ligands must dissociate to generate a coordinatively unsaturated, catalytically active 14-electron species. This reliance on ligand dissociation can sometimes be a rate-limiting factor. While effective, it often requires higher temperatures and catalyst loadings compared to more advanced systems.

  • The High-Performance System: Palladium(II) Acetate with SPhos - Pd(OAc)₂ / SPhos

    • Rationale: The Buchwald dialkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have revolutionized Suzuki couplings.[7][8] These ligands are both bulky and highly electron-donating.

    • Mechanistic Insight: The ligand's bulkiness promotes the reductive elimination step, while its strong electron-donating character facilitates the oxidative addition of the aryl halide to the Pd(0) center.[7] This combination results in exceptionally high catalytic activity, enabling reactions at lower temperatures, with lower catalyst loadings, and with challenging or sterically hindered substrates.[3][8] The use of a Pd(II) precatalyst like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species, which typically occurs rapidly under the reaction conditions.

  • The Pragmatic Heterogeneous System: Palladium on Activated Carbon - Pd/C

    • Rationale: For process chemistry and scale-up operations, the appeal of a heterogeneous catalyst is undeniable.[9] Pd/C offers straightforward removal from the reaction mixture by simple filtration, minimizing product contamination with heavy metals and simplifying purification.[10] This approach is often more cost-effective and environmentally benign.

Visualizing the Core Chemistry

To understand how these catalysts function, it is essential to visualize the fundamental reaction pathway.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar' L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product arx Ar-X (Aryl Halide) arx->oa_complex boron Ar'-B(OR)₂ (Boronic Ester) boron->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Activates Boron

Caption: The Suzuki-Miyaura Catalytic Cycle.

Benchmarking Experimental Protocols

The following protocols are designed for a direct comparison of the selected catalysts. The model reaction is the coupling of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde with 4-Bromoanisole .

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere of nitrogen or argon.

General Materials & Reagents:
  • 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (Substrate A)

  • 4-Bromoanisole (Substrate B)

  • Potassium Phosphate, tribasic (K₃PO₄), anhydrous[1][8]

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Palladium Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, SPhos, Pd/C (10 wt. %)

Workflow cluster_workflow Catalyst Benchmarking Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill N₂/Ar) setup->inert solvent 3. Add Solvents (Anhydrous, Degassed) inert->solvent catalyst 4. Add Catalyst System (Pd Source + Ligand) solvent->catalyst heat 5. Heat to Temperature (Oil Bath) catalyst->heat monitor 6. Monitor Reaction (TLC / LC-MS) heat->monitor workup 7. Quench & Work-up (Extraction) monitor->workup analyze 8. Analyze & Purify (NMR, Chromatography) workup->analyze

Caption: Standardized workflow for catalyst screening experiments.

Protocol 1: Pd(PPh₃)₄ System
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (226 mg, 1.0 mmol, 1.0 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), and K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Under a positive flow of nitrogen, add anhydrous toluene (8 mL) and degassed deionized water (2 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Pd(OAc)₂ / SPhos System
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (226 mg, 1.0 mmol, 1.0 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), and K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times.

  • Catalyst Pre-mixing (optional but recommended): In a separate vial under nitrogen, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%). Add 1 mL of the reaction solvent (dioxane) and stir for 5 minutes to form the pre-catalyst.

  • Solvent Addition: Under a positive flow of nitrogen, add anhydrous 1,4-dioxane (10 mL) to the main reaction flask.

  • Catalyst Addition: Transfer the pre-catalyst slurry to the reaction flask via cannula.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours.

  • Monitoring & Work-up: Follow steps 6-8 from Protocol 1.

Protocol 3: Pd/C System
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (226 mg, 1.0 mmol, 1.0 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv.), and 10% Pd/C (53 mg, 0.05 mmol Pd, 5 mol%).

  • Inert Atmosphere: An inert atmosphere is good practice but often not strictly necessary for Pd/C, which is more robust.[9] For direct comparison, seal the flask and flush with nitrogen.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

  • Monitoring: Follow step 6 from Protocol 1.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate (2 x 10 mL). Transfer the combined filtrate to a separatory funnel, add water (15 mL), and proceed with the extraction as described in step 7 of Protocol 1.

  • Purification: Follow step 8 from Protocol 1.

Comparative Performance Data

The following table summarizes the expected outcomes for each catalytic system based on literature precedents for similar transformations. Actual results may vary.

Catalyst SystemCatalyst Loading (mol% Pd)Temp. (°C)Time (h)Expected Yield (%)Purity/Notes
Pd(PPh₃)₄ 5.01001265-75%Good purity. A reliable but slower baseline. May require higher loading for complete conversion.
Pd(OAc)₂ / SPhos 1.0804>90%Excellent purity. Demonstrates high turnover frequency and efficiency at lower temperatures.[8]
Pd/C (10 wt. %) 5.01001870-80%Good purity. Significantly longer reaction time needed. Catalyst is easily removed by filtration.

Conclusion and Recommendations

This comparative guide demonstrates the critical impact of catalyst selection on the Suzuki-Miyaura coupling of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde.

  • For exploratory and discovery chemistry , where reaction efficiency, speed, and broad substrate scope are paramount, the Pd(OAc)₂ / SPhos system is unequivocally the superior choice. Its high activity at lower temperatures and catalyst loadings provides the best chance for a successful outcome with minimal optimization.

  • The classical Pd(PPh₃)₄ catalyst remains a viable, if less efficient, option. It serves as an excellent control and may be sufficient for less demanding applications where cost is a primary driver and longer reaction times are acceptable.

  • For process development and scale-up applications , the Pd/C system presents a compelling case. While slower, the operational simplicity of removing the catalyst by filtration is a significant advantage that can streamline downstream processing and reduce costs associated with product purification and metal remediation.

Ultimately, the optimal catalyst is context-dependent. By understanding the mechanistic underpinnings and practical trade-offs of each system, researchers can make an informed decision tailored to the specific goals of their synthetic campaign.

References

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
  • Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.
  • Comparison of catalysts for Suzuki coupling in heterocyclic synthesis. Benchchem.
  • (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applic
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcaniz
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
  • Palladium(0)

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, organoboron compounds are of paramount i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, organoboron compounds are of paramount importance. Among these, boronic acid esters serve as crucial intermediates in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The title compound, 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, is a key building block, combining the reactive potential of a boronic acid ester with the versatile thiophene scaffold. Accurate and reliable analytical characterization of such intermediates is not merely a procedural step but a cornerstone of successful drug discovery and development, ensuring reaction progress, purity, and stability.

This guide provides an in-depth technical overview of the mass spectrometry analysis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. As a senior application scientist, my objective is to move beyond a simple recitation of methods. Instead, this document will elucidate the rationale behind experimental choices, present a robust analytical protocol, and offer a comparative analysis with alternative techniques, all grounded in scientific principles and practical experience.

The Challenge in Analyzing Boronic Acid Esters

The analysis of boronic acids and their esters by mass spectrometry is not without its challenges. These molecules can be susceptible to hydrolysis, reverting to the corresponding boronic acid, and can also form trimeric boroxine structures, especially under high-energy ionization conditions.[1][2] This necessitates a careful selection of ionization techniques to preserve the integrity of the molecule of interest and obtain a representative mass spectrum.

Recommended Analytical Approach: Electrospray Ionization Mass Spectrometry (ESI-MS)

For the analysis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, Electrospray Ionization (ESI) is the recommended ionization method. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, thereby reducing the likelihood of in-source fragmentation, hydrolysis, or trimerization.[3] This is particularly crucial for preserving the dioxaborinane ring and the overall molecular structure.

Experimental Workflow

The following diagram outlines the recommended workflow for the ESI-MS analysis of the target compound.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System cluster_data_analysis Data Analysis Sample Dissolve sample in Methanol/Water (1:1 v/v) with 0.1% Formic Acid Injector Injector Sample->Injector Column Column Injector->Column Inject ESI_Source ESI_Source Column->ESI_Source Elute Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Ionize Detector Detector Mass_Analyzer->Detector Analyze m/z Data_System Acquire & Process Data (e.g., MassLynx, Xcalibur) Detector->Data_System Signal

Caption: Experimental workflow for ESI-MS analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 1 mg of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde in 1 mL of a 1:1 (v/v) mixture of high-purity methanol and deionized water.

  • To promote protonation and enhance the ESI signal, add 0.1% (v/v) formic acid to the solvent mixture.

  • Vortex the sample until fully dissolved. A final concentration of 1 µg/mL is often suitable for initial screening.

2. Liquid Chromatography (LC) Parameters (Optional but Recommended):

  • While direct infusion ESI-MS is possible, coupling with a brief LC separation can remove non-volatile salts and other impurities, improving data quality and protecting the mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient from 5% to 95% B over 5 minutes is typically sufficient to elute the compound of interest.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The presence of the aldehyde and the thiophene ring makes the molecule amenable to protonation.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (This may be optimized to control the degree of fragmentation).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow (Nitrogen): 600 L/hr.

  • Mass Range: m/z 50-500.

Predicted Mass Spectrum and Fragmentation Pattern

The expected molecular weight of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (C9H11BO3S) is approximately 210.05 g/mol . In positive ESI mode, the protonated molecule [M+H]+ is expected at m/z 211.06.

The fragmentation of this molecule in the mass spectrometer will likely proceed through several key pathways, primarily involving the thiophene ring and the dioxaborinane moiety.

Fragmentation_Pathway M_H [M+H]+ m/z 211.06 Frag1 Loss of C3H6O (propylene glycol) m/z 135.02 M_H->Frag1 Frag2 Loss of CO m/z 183.06 M_H->Frag2 Frag3 Loss of C3H6O2 (dioxaborinane ring) m/z 125.03 M_H->Frag3 Frag4 Thiophene ring fragmentation (e.g., loss of CHS) m/z ~90 Frag1->Frag4

Caption: Predicted fragmentation pathway.

Interpretation of Key Fragments:

  • [M+H]+ at m/z 211.06: This is the protonated molecular ion and should be one of the most abundant ions in the spectrum under soft ionization conditions.

  • Loss of Propylene Glycol (m/z 135.02): A characteristic fragmentation of the dioxaborinane ring could involve the neutral loss of propylene glycol (C3H8O2), although loss of a C3H6O fragment is also plausible. This would result in a fragment corresponding to the boronic acid on the thiophene aldehyde.

  • Loss of Carbon Monoxide (m/z 183.06): Aldehydes can undergo a characteristic loss of a neutral carbon monoxide molecule (CO).[4]

  • Loss of the Dioxaborinane Ring (m/z 125.03): Cleavage of the C-B bond could lead to the loss of the entire dioxaborinane ring, leaving the 3-methylthiophene-2-carbaldehyde cation.

  • Thiophene Ring Fragmentation (e.g., m/z ~90): The thiophene ring itself can fragment, although this is more likely to occur under higher energy conditions (e.g., in MS/MS experiments).[5]

Comparison with Alternative Analytical Techniques

While ESI-MS is a powerful tool for the analysis of this compound, other techniques offer complementary information. The choice of analytical method should always be guided by the specific question being asked (e.g., identity, purity, quantity, or structure).

FeatureESI-MSGC-MSHPLC-UVNMR Spectroscopy
Primary Use Molecular weight determination, structural elucidation (with MS/MS), and quantification.Separation and identification of volatile and semi-volatile compounds.Quantification and purity assessment.Definitive structural elucidation.
Sample Volatility Not required.Required. May necessitate derivatization.Not required.Not required.
Sensitivity High (pg to fg range).[6]High (pg to fg range).Moderate (ng to µg range).[7]Low (mg range).
Structural Info Provides molecular weight and fragmentation patterns.Provides fragmentation patterns for structural clues.Limited to retention time and UV spectrum.Provides detailed connectivity and stereochemistry.[8]
Key Advantage High sensitivity and specificity for molecular weight.Excellent separation for complex mixtures.Robust and widely available for quantitative analysis.[9]Unambiguous structure determination.[10][11]
Key Limitation Does not distinguish between isomers. Potential for ion suppression.Compound must be thermally stable and volatile.Requires a UV chromophore. Less specific than MS.Low sensitivity. Requires larger sample amounts.

In-Depth Look at Alternatives

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds.[12] However, for 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, its application is limited by the compound's relatively low volatility and potential for thermal degradation in the GC inlet. Derivatization to a more volatile species might be possible but adds complexity to the workflow. For less polar, more volatile thiophene derivatives, GC-MS can provide excellent separation and characteristic fragmentation patterns.[5][13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories for purity determination and quantification.[14][15] The thiophene ring in the target molecule possesses a chromophore, making it amenable to UV detection. An HPLC-UV method could be readily developed for routine quality control to assess the purity of the compound and quantify it in reaction mixtures. However, it provides no direct information about the molecular weight and is less specific than MS, as other co-eluting impurities with similar UV spectra could interfere with the analysis.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ¹¹B) is the gold standard for unambiguous structural elucidation.[8][10] It would provide definitive confirmation of the connectivity of the atoms in the molecule, including the structure of the dioxaborinane ring and its attachment to the thiophene core. ¹¹B NMR, in particular, is a valuable tool for characterizing boronic acids and their esters.[11][16][17] While indispensable for initial characterization, its lower sensitivity compared to MS makes it less suitable for trace analysis or high-throughput screening.

Conclusion

The mass spectrometric analysis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is most effectively achieved using Electrospray Ionization Mass Spectrometry (ESI-MS). This soft ionization technique provides reliable molecular weight information while minimizing the risk of degradation that can complicate the interpretation of spectra from higher-energy methods. When coupled with liquid chromatography, ESI-MS offers a powerful platform for both qualitative and quantitative analysis, ensuring the integrity of this critical building block in drug discovery and development. While alternative techniques such as GC-MS, HPLC-UV, and NMR spectroscopy each have their merits, ESI-MS provides an optimal balance of sensitivity, specificity, and applicability for the routine analysis of this important class of organoboron compounds.

References

  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. [Link]

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  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

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  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. [Link]

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  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Thiophene-2-carbaldehydes

Substituted thiophene-2-carbaldehydes are cornerstone building blocks in medicinal chemistry and materials science. Their versatile reactivity makes them indispensable precursors for a vast array of pharmaceuticals, agro...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted thiophene-2-carbaldehydes are cornerstone building blocks in medicinal chemistry and materials science. Their versatile reactivity makes them indispensable precursors for a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The strategic introduction of a formyl group onto a substituted thiophene ring is a critical transformation, and the choice of synthetic route can significantly impact yield, purity, regioselectivity, and scalability.

This guide provides a comparative analysis of the most prevalent and effective synthetic routes for the preparation of substituted thiophene-2-carbaldehydes. We will delve into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each method, empowering researchers to make informed decisions for their specific synthetic challenges.

The Vilsmeier-Haack Reaction: The Workhorse of Thiophene Formylation

The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of electron-rich heterocycles, including thiophenes.[1][2] Its enduring popularity stems from the use of readily available and inexpensive reagents, straightforward reaction conditions, and generally high regioselectivity for the C2 position of the thiophene ring.[1]

Mechanistic Rationale

The reaction proceeds in two key stages.[3] First, a Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then undergoes an electrophilic aromatic substitution with the electron-rich thiophene ring.[5][6] The electron-donating nature of the sulfur atom in the thiophene ring directs the substitution primarily to the electron-rich α-position (C2).[3] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up furnishes the desired aldehyde.[4][5]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Thiophene Substituted Thiophene Iminium_Salt Iminium Salt Intermediate Thiophene->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Thiophene-2-carbaldehyde Iminium_Salt->Aldehyde + H₂O (Hydrolysis) H2O H₂O (Work-up)

Caption: Workflow of the Vilsmeier-Haack Reaction.

Experimental Protocol: Synthesis of 5-Bromothiophene-2-carbaldehyde

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted thiophenes.

Materials:

  • 2-Bromothiophene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), place anhydrous DMF (3.0 to 5.0 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add POCl₃ (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the generation of the Vilsmeier reagent.[3]

  • Formylation: Dissolve 2-bromothiophene (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the reaction mixture to a temperature between 40-70 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.

  • Extraction and Purification: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromothiophene-2-carbaldehyde.

Performance Characteristics
FeatureVilsmeier-Haack Reaction
Substrates Electron-rich thiophenes. Tolerates a range of substituents.
Reagents DMF, POCl₃ (or other activating agents like oxalyl chloride).
Conditions Mild to moderate temperatures (0 °C to 70 °C).[3]
Yields Moderate to good, typically in the range of 60-90%.[1]
Pros Inexpensive reagents, high C2-regioselectivity for 2-unsubstituted thiophenes, scalable.[2]
Cons Can be less effective for electron-deficient thiophenes. For 3-substituted thiophenes, a mixture of 2- and 5-formylated products can be obtained.[1][7] The use of stoichiometric POCl₃ generates significant phosphorus-containing waste.[1][8]

Rieche Formylation: An Alternative for Electron-Rich Systems

The Rieche formylation offers an alternative electrophilic formylation method, particularly for electron-rich aromatic compounds.[9] It employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[10][11]

Mechanistic Rationale

The Lewis acid activates the dichloromethyl methyl ether, enhancing its electrophilicity.[12] For thiophenes, the reaction proceeds via a standard electrophilic aromatic substitution pathway, akin to a Friedel-Crafts acylation.[10] The regioselectivity is governed by the electronic properties of the thiophene ring, favoring attack at the most nucleophilic position, which is typically C2.

Rieche_Formylation DCM_Ether Dichloromethyl methyl ether Electrophile Activated Electrophile DCM_Ether->Electrophile + Lewis Acid Lewis_Acid Lewis Acid (e.g., TiCl₄) Thiophene Substituted Thiophene Intermediate Sigma Complex Thiophene->Intermediate + Activated Electrophile Aldehyde Thiophene-2-carbaldehyde Intermediate->Aldehyde → Work-up Workup Aqueous Work-up

Caption: General workflow for the Rieche Formylation.

Experimental Protocol: ortho-Formylation of a Thiophene Derivative

This is a general protocol adapted for thiophenes from procedures for other electron-rich aromatics.[12][13]

Materials:

  • Substituted Thiophene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Ice water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve the substituted thiophene (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution in an ice bath (0 °C).

  • Addition of Lewis Acid: While stirring, add TiCl₄ (2.2 to 5.0 eq) dropwise over 15–30 minutes.[12]

  • Addition of Formylating Agent: After stirring for a few minutes, add dichloromethyl methyl ether (1.1 eq) dropwise.

  • Reaction: Allow the mixture to stir at 0 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture into ice water with vigorous stirring.

  • Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Performance Characteristics
FeatureRieche Formylation
Substrates Electron-rich thiophenes.
Reagents Dichloromethyl methyl ether, strong Lewis acid (e.g., TiCl₄, SnCl₄).
Conditions Low temperatures (typically 0 °C).
Yields Good to excellent for suitable substrates.
Pros High yields and good regioselectivity for certain substrates.[12] Can be advantageous when the Vilsmeier-Haack reaction fails or gives poor results.
Cons Requires a strong, corrosive, and water-sensitive Lewis acid in stoichiometric amounts. Dichloromethyl methyl ether is a carcinogen. The scope for substituted thiophenes is less documented than the Vilsmeier-Haack reaction.

Metalation-Formylation Routes: Precision and Functional Group Tolerance

For thiophenes bearing substituents that are sensitive to electrophilic conditions or when high regioselectivity is paramount, metalation followed by quenching with a formylating agent is a powerful strategy. This approach typically involves lithiation or a halogen-magnesium exchange.

Mechanistic Rationale

Lithiation: Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases that can deprotonate the most acidic proton on the thiophene ring. For unsubstituted or 3-substituted thiophenes, this is the C2 proton. For 2-substituted thiophenes, deprotonation occurs at C5. The resulting thienyllithium species is a potent nucleophile that readily reacts with an electrophilic formylating agent like DMF to form an intermediate, which upon acidic work-up, hydrolyzes to the aldehyde.

Halogen-Magnesium Exchange: This method is particularly useful for preparing functionalized Grignard reagents from halogenated thiophenes (iodides, bromides).[14][15] Reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl), facilitate the exchange of a halogen atom for a magnesium-based functional group.[16] This thienylmagnesium species can then react with a formylating agent. This method exhibits excellent functional group tolerance, allowing for the presence of esters, nitriles, and other sensitive moieties.[14][16]

Metalation_Formylation cluster_lithiation Lithiation Route cluster_grignard Halogen-Magnesium Exchange Route Thiophene_Li Substituted Thiophene Thienyllithium Thienyllithium Thiophene_Li->Thienyllithium + n-BuLi (Deprotonation) BuLi n-BuLi DMF_Quench DMF Quench Thienyllithium->DMF_Quench HaloThiophene Halogenated Thiophene Thienylmagnesium Thienylmagnesium Reagent HaloThiophene->Thienylmagnesium + i-PrMgCl·LiCl (Exchange) iPrMgCl i-PrMgCl·LiCl Thienylmagnesium->DMF_Quench Workup Aqueous Acidic Work-up DMF_Quench->Workup (Intermediate Formation) Aldehyde_Product Thiophene-2-carbaldehyde Workup->Aldehyde_Product (Hydrolysis)

Caption: Metalation-Formylation pathways to thiophene-2-carbaldehydes.

Experimental Protocol: Formylation of 3-Bromothiophene via Halogen-Magnesium Exchange

This protocol is based on the general principles of halogen-magnesium exchange reactions.[14]

Materials:

  • 3-Bromothiophene

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked flask under an inert atmosphere, add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF.

  • Halogen-Magnesium Exchange: Cool the solution to -15 °C. Add a solution of i-PrMgCl·LiCl (1.1 eq) dropwise, maintaining the temperature below -10 °C. Stir the mixture at this temperature for 1-2 hours.

  • Formylation: Cool the reaction mixture to -78 °C and add anhydrous DMF (1.5 eq) dropwise. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 3-bromothiophene-2-carbaldehyde.

Performance Characteristics
FeatureMetalation-Formylation
Substrates Broad scope, including thiophenes with sensitive functional groups (esters, nitriles).[15]
Reagents Organolithiums (e.g., n-BuLi) or Grignard reagents (e.g., i-PrMgCl·LiCl), and a formylating agent (e.g., DMF).
Conditions Cryogenic temperatures (-78 °C to 0 °C) and strictly anhydrous conditions are required.
Yields Generally good to excellent.
Pros High regioselectivity, excellent functional group tolerance, predictable outcomes based on acidity or halogen position.
Cons Requires cryogenic temperatures and inert atmosphere techniques. Organolithium reagents are highly reactive and pyrophoric.

Palladium-Catalyzed Cross-Coupling Reactions: Modern and Versatile Approaches

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for C-C bond formation.[17] Reactions like the Suzuki-Miyaura and Stille couplings can be adapted for the synthesis of substituted thiophene-2-carbaldehydes.

Mechanistic Rationale

Suzuki-Miyaura Coupling: This reaction involves the coupling of a thienylboronic acid or ester with a formyl-substituted aryl halide, or more commonly, the coupling of a halogenated thiophene-2-carbaldehyde with an arylboronic acid.[18][19] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.[19]

Stille Coupling: The Stille reaction couples an organostannane (e.g., a thienylstannane) with an organohalide in the presence of a palladium catalyst.[20][21] The mechanism is similar to the Suzuki coupling.[22] A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[21][23]

Cross_Coupling Thiophene_Derivative Halogenated Thiophene or Thiophene Boronic Acid Catalytic_Cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Thiophene_Derivative->Catalytic_Cycle Coupling_Partner Formyl-substituted Coupling Partner Coupling_Partner->Catalytic_Cycle Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Catalytic_Cycle Base Base (for Suzuki) Base->Catalytic_Cycle Product Substituted Thiophene -2-carbaldehyde Catalytic_Cycle->Pd_Catalyst Regeneration Catalytic_Cycle->Product

Caption: Generalized scheme for Palladium-Catalyzed Cross-Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling to Synthesize 4-Arylthiophene-2-carbaldehydes

This protocol is adapted from the work of Ali et al. for the synthesis of 4-arylthiophene-2-carbaldehydes.[24]

Materials:

  • 4-Bromothiophene-2-carbaldehyde

  • Arylboronic acid or ester

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene/water mixture)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-bromothiophene-2-carbaldehyde (1.0 eq), the arylboronic acid/ester (1.1 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir until the starting material is consumed, as monitored by TLC.[18]

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Performance Characteristics
FeaturePalladium-Catalyzed Cross-Coupling
Substrates Wide range of halogenated thiophenes, thiophene boronic acids/esters, and their respective coupling partners.[24][25]
Reagents Palladium catalyst, ligands, base (for Suzuki), organoboron or organotin compounds.
Conditions Typically elevated temperatures (80-110 °C).
Yields Moderate to excellent.[25]
Pros Excellent for constructing complex molecules by joining two fragments.[18] High functional group tolerance.[20][23]
Cons Cost of palladium catalysts and ligands. For the Stille reaction, the high toxicity of organotin reagents and byproducts is a major concern.[21] Optimization of reaction conditions (catalyst, ligand, base, solvent) is often required.

Comparative Summary and Conclusion

The choice of synthetic route to substituted thiophene-2-carbaldehydes is highly dependent on the specific substrate, desired scale, and available resources.

MethodKey AdvantagePrimary LimitationBest Suited For
Vilsmeier-Haack Cost-effective and scalableGenerates phosphorus waste; regioselectivity issues with 3-substituted thiophenes.Large-scale synthesis of simple, electron-rich thiophene-2-carbaldehydes.
Rieche Formylation High yields for specific electron-rich substratesUse of hazardous reagents (strong Lewis acids, carcinogen).Cases where Vilsmeier-Haack is ineffective for electron-rich systems.
Metalation-Formylation High regioselectivity and functional group toleranceRequires cryogenic conditions and strictly inert atmosphere.Synthesis of complex or highly functionalized thiophenes where regiocontrol is critical.
Pd Cross-Coupling Modular approach for complex structuresCatalyst cost and optimization; toxicity of tin reagents (Stille).Late-stage functionalization and the synthesis of complex biaryl thiophene-2-carbaldehydes.

For routine synthesis of simple thiophene-2-carbaldehydes, the Vilsmeier-Haack reaction remains the method of choice due to its economic viability and operational simplicity. When precise regiocontrol and tolerance of sensitive functional groups are required, metalation-formylation routes offer unparalleled control, despite their more demanding experimental setup. For the construction of more complex architectures, particularly those involving the formation of new aryl-thiophene bonds, palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform. A thorough evaluation of the target molecule's structure and the pros and cons of each method will ultimately guide the synthetic chemist to the most efficient and effective route.

References

  • Benchchem. Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.
  • Ali, A., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Molecules, 18(12), 14711-14724. [Link]

  • Moyano, A., et al. (2018).
  • Abarbi, M., et al. (2001). Preparation of New Polyfunctional Magnesiated Heterocycles Using a Chlorine−, Bromine−, or Iodine−Magnesium Exchange. The Journal of Organic Chemistry, 66(22), 7354-7362. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

For researchers at the forefront of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative science they enable. This guide provides an in-depth, procedural framew...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative science they enable. This guide provides an in-depth, procedural framework for the proper disposal of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde. The protocols outlined herein are synthesized from an analysis of the compound's constituent functional groups—a thiophene aldehyde and a cyclic boronic ester—and are grounded in established laboratory safety standards and regulatory requirements. Our objective is to empower you with the knowledge to manage this chemical waste safely, protecting both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, we must infer its hazard profile from its structural components.

  • Thiophene Aldehyde Moiety : The core structure is a substituted thiophene, an organosulfur heterocyclic compound. Thiophene and its derivatives are generally considered harmful irritants.[1][2] The aldehyde functional group can also contribute to irritation and potential sensitization. Specifically, the closely related compound 5-Methylthiophene-2-carboxaldehyde is classified as a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[3][4]

  • Dioxaborinane (Boronic Ester) Moiety : This portion of the molecule is a cyclic ester of boronic acid. Boronic acids and their esters are widely used in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. While generally considered to have low toxicity and the ability to degrade in the environment, their stability can be a concern. Cyclic boronic esters, such as the dioxaborinane in this compound, are more stable than their acyclic counterparts but can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions, reverting to the corresponding boronic acid and diol.[5][6]

Based on this analysis, any waste containing this compound must be classified and managed as hazardous chemical waste .

Data Summary: Hazard Profile and Handling
ParameterAssessment & GuidanceSupporting Sources
Physical State Solid or Liquid (Assumed)[7][8]
Primary Hazards Combustible, Harmful if Swallowed, Skin/Eye Irritant[3][4][9]
Environmental Hazards Potentially harmful to aquatic organisms.[2]
Chemical Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents, and potent sources of water/hydrolysis (e.g., strong aqueous acids).[3][9]
Required PPE Chemical safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile).[10][11]
Waste Classification Hazardous Chemical Waste[1][2]

Step-by-Step Disposal Protocol

Adherence to a strict, systematic disposal protocol is non-negotiable. The following steps provide a clear workflow from waste generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection : Wear chemical splash goggles or safety glasses that meet ANSI Z87.1 standards.[10]

  • Hand Protection : Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and dispose of them as hazardous waste after handling.[10]

  • Body Protection : A flame-retardant lab coat, fully buttoned, is required to protect against spills.[10]

Step 2: Waste Segregation and Containment

Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste : Collect unadulterated solid compound, contaminated weigh boats, spatulas, and disposable labware into a dedicated, robust hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice.[1]

  • Liquid Waste : If the compound is in solution, collect the liquid waste in a clearly labeled, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used.

  • Contaminated PPE : Dispose of all contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag or container.[1]

Crucial Directive : DO NOT mix waste containing 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde with incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, strong bases, and strong reducing agents to avoid exothermic or violent reactions.[3][9]

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name: "5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde ," and a clear indication of the primary hazards (e.g., "Combustible," "Irritant").[1]

  • Storage : Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area. The storage location should be away from heat, sparks, or open flames.[9][12] Ensure containers are kept tightly closed to prevent the release of vapors.

Step 4: Spill Management

In the event of an accidental spill, a swift and correct response is critical to mitigate hazards.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1]

  • Collection : Carefully collect the absorbed material and any contaminated items using non-sparking tools and place them into a labeled hazardous waste container.[2]

  • Decontamination : Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

Step 5: Final Disposal

The final step is the transfer of waste to a qualified entity for disposal.

  • Institutional EHS : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[1][13]

  • Licensed Contractor : Your EHS office will coordinate with a licensed hazardous waste disposal contractor for proper treatment and disposal in accordance with all local, state, and federal regulations.[2][3]

Prohibition : Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer.[14][15] Organosulfur compounds can create noxious odors, and the compound's hazard profile makes drain disposal illegal and unsafe.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the safe disposal of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_final Finalization & Disposal A Identify Waste Containing Target Compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Segregate Waste (Solid vs. Liquid) C->D E AVOID INCOMPATIBLES (Oxidizers, Strong Bases/Acids, Reducers) D->E F Securely Seal & Label Container 'Hazardous Waste' + Full Chemical Name D->F G Store in Designated, Ventilated Waste Accumulation Area F->G H Contact EHS for Pickup by Licensed Contractor G->H

Caption: Disposal workflow for 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde.

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Handling

A Researcher's Guide to the Safe Handling of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (CAS 374537-98-...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde (CAS 374537-98-1). In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance is synthesized from data on structurally related thiophene aldehydes and boronic acid esters. This guide is built on a foundation of caution, treating the compound with the respect due to a novel chemical entity with a partially uncharacterized toxicological profile.

Hazard Assessment: A Synthesis of Structural Analogs

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a molecule possessing three key functional groups that inform our safety assessment: a thiophene ring, an aldehyde, and a 1,3,2-dioxaborinane (a cyclic boronic ester).

  • Thiophene Derivatives : Thiophene and its derivatives are known to be harmful and irritants.[1] Compounds like 5-methylthiophene-2-carboxaldehyde are classified as combustible materials, harmful if swallowed, and cause skin and eye irritation.[2][3] They may also cause respiratory tract irritation.[4][5]

  • Aldehydes : The aldehyde group can be a source of reactivity and toxicity. Aldehydes can be irritants and sensitizers.

  • Boronic Acid Esters : Boronic esters are widely used in organic synthesis and are generally less polar and easier to handle than their corresponding boronic acids.[6] However, they can be air and moisture-sensitive, and their stability can vary.[2][3][7][8] The 1,3,2-dioxaborinane ring is a specific type of boronic ester.

Based on these structural components, we must assume that 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is at a minimum a skin and eye irritant, harmful if swallowed or inhaled, and potentially air-sensitive.

Assumed Hazard Profile:

Hazard ClassDescriptionSource of Concern
Acute Toxicity (Oral) Harmful if swallowed.[3][7]Thiophene aldehyde core
Skin Irritation Causes skin irritation.[3]Thiophene, Aldehyde
Eye Irritation Causes serious eye irritation.[3]Thiophene, Aldehyde
Respiratory Irritation May cause respiratory tract irritation.[5]Thiophene, Aldehyde
Air Sensitivity Potentially stable under normal conditions but may be air sensitive.[2][3][7]Boronic ester moiety
Combustibility May be a combustible solid.[3]Thiophene aldehyde core

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A risk assessment is crucial for determining the appropriate level of PPE.[9][10] For handling 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, a multi-barrier approach to PPE is recommended.

Core PPE Requirements:
  • Eye and Face Protection : ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[10] However, due to the potential for serious eye irritation, chemical safety goggles are strongly recommended.[2][4] A face shield should be worn over safety glasses or goggles when there is a risk of splashing, such as during transfers of solutions or when handling larger quantities.[10]

  • Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[10] Given that thiophene derivatives can cause skin irritation, double-gloving (wearing two pairs of nitrile gloves) provides an additional layer of protection.[1] For tasks with a higher risk of exposure or when handling the material for extended periods, consider using a more robust glove, such as neoprene or butyl rubber, over an inner nitrile glove.[9] Always inspect gloves before use and remove them immediately if contaminated, washing hands thoroughly before donning new gloves.

  • Body Protection : A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage. For procedures with a significant splash risk, a chemically resistant apron over the lab coat is advised.[9]

  • Footwear : Non-perforated, closed-toe shoes that cover the entire foot are mandatory in any laboratory setting.[10][11]

Respiratory Protection:

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection may be necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] For this compound, a multi-purpose combination respirator cartridge would be appropriate.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_details Specific Recommendations assess_hazards Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed/Inhaled - Air Sensitive eye_protection Eye/Face Protection assess_hazards->eye_protection Irritant hand_protection Hand Protection assess_hazards->hand_protection Irritant body_protection Body Protection assess_hazards->body_protection Irritant respiratory_protection Respiratory Protection assess_hazards->respiratory_protection Inhalation Hazard assess_procedure Assess Procedure: - Scale of Work - Splash Potential - Aerosol Generation assess_procedure->eye_protection Splash Risk assess_procedure->hand_protection Contact Risk assess_procedure->body_protection Splash Risk assess_procedure->respiratory_protection Aerosol Risk goggles_shield Chemical Goggles (Face shield for splash risk) eye_protection->goggles_shield double_nitrile Double Nitrile Gloves (Consider Neoprene/Butyl for high risk) hand_protection->double_nitrile lab_coat_apron Flame-Resistant Lab Coat (Chemically resistant apron for splash risk) body_protection->lab_coat_apron fume_hood Work in Chemical Fume Hood respiratory_protection->fume_hood

Caption: A workflow for selecting appropriate PPE for handling 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde.

Operational and Disposal Plans

Handling and Storage:
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]

  • Inert Atmosphere : Due to the air sensitivity of some boronic esters, it is prudent to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][4] Refrigeration may be required for long-term storage; consult the supplier's recommendations if available.

  • Ignition Sources : Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2] No smoking in the handling area.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[2][7]

Spill Management:

In the event of a spill, evacuate the area and prevent unnecessary personnel from entering.

  • Containment : For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

  • Collection : Carefully collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • PPE : Wear the appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.

Disposal Plan:

All waste containing 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde must be treated as hazardous chemical waste.[1]

  • Solid Waste : Collect unused solid material, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste : Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[1]

  • Contaminated PPE : Dispose of all contaminated PPE, including gloves, disposable lab coats, and absorbent pads, in a designated hazardous waste bag.[1]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.

  • Final Disposal : Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][12] Do not dispose of this chemical into the environment.[12]

First Aid Measures

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek immediate medical attention.

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7] Seek medical attention if irritation develops or persists.

  • Inhalation : Move to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Call a physician or poison control center immediately.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, ensuring a safe and productive laboratory environment.

References

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